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  • Product: Ethyl 5-aminoisoxazole-3-carboxylate
  • CAS: 485807-08-7

Core Science & Biosynthesis

Foundational

Ethyl 5-Aminoisoxazole-3-Carboxylate: A Technical Guide for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 5-aminoisoxazole-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-aminoisoxazole-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The isoxazole core is a prominent scaffold in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, antibacterial, and anticancer properties[1]. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 5-aminoisoxazole-3-carboxylate, serving as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical and Physical Properties

PropertyValueSource
CAS Number 485807-08-7PubChem
Molecular Formula C₆H₈N₂O₃PubChem
Molecular Weight 156.14 g/mol PubChem
Appearance Light yellow liquid (unsubstituted ethyl isoxazole-3-carboxylate)Chem-Impex[2]
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to have good solubility in common organic solventsInferred from related compounds[2]

Synthesis of Ethyl 5-Aminoisoxazole-3-Carboxylate

A definitive, step-by-step synthesis protocol for Ethyl 5-aminoisoxazole-3-carboxylate is not explicitly detailed in the surveyed literature. However, based on established methods for the synthesis of substituted 5-aminoisoxazoles, a plausible synthetic route can be proposed. One common approach involves the reaction of a β-ketoester derivative with hydroxylamine[3][4]. A potential pathway could start from ethyl cyanopyruvate, which can be reacted with hydroxylamine to form the isoxazole ring.

Proposed Synthetic Protocol:

Step 1: Synthesis of Ethyl 2-cyano-3-hydroxyacrylate

This step would involve the reaction of ethyl cyanoacetate with a suitable formylating agent.

Step 2: Cyclization with Hydroxylamine

The resulting enolate or a related activated intermediate would then be treated with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, likely in the presence of a base to neutralize the HCl. The reaction mixture would then be heated to facilitate the cyclization and formation of the 5-aminoisoxazole ring.

Causality Behind Experimental Choices: The use of a β-ketoester or a related activated methylene compound as a precursor is a common and effective strategy for the construction of the isoxazole ring. The reaction with hydroxylamine provides the nitrogen and oxygen atoms necessary for the heterocyclic core. The choice of ethanol as a solvent is based on its ability to dissolve the reactants and its relatively high boiling point, which allows for heating to drive the reaction to completion.

Synthesis of Ethyl 5-aminoisoxazole-3-carboxylate Ethyl Cyanoacetate Ethyl Cyanoacetate Intermediate Ethyl 2-cyano-3-hydroxyacrylate (or related intermediate) Ethyl Cyanoacetate->Intermediate Formylation Formylating Agent Formylating Agent Formylating Agent->Intermediate Product Ethyl 5-aminoisoxazole-3-carboxylate Intermediate->Product Cyclization Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Product

Caption: Proposed synthesis of Ethyl 5-aminoisoxazole-3-carboxylate.

Reactivity and Chemical Behavior

The chemical reactivity of Ethyl 5-aminoisoxazole-3-carboxylate is dictated by the interplay of its three key functional groups: the 5-amino group, the ethyl ester at the 3-position, and the isoxazole ring itself.

  • The 5-Amino Group: The amino group at the 5-position is expected to exhibit typical nucleophilic properties. It can undergo acylation, alkylation, and diazotization reactions, allowing for a wide range of derivatizations. This position is a key handle for introducing diversity into molecules for structure-activity relationship (SAR) studies in drug discovery programs.

  • The Ethyl Ester: The ester group at the 3-position can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be coupled with amines to form amides, a common functional group in many pharmaceutical agents. The ester can also be reduced to the corresponding alcohol.

  • The Isoxazole Ring: The isoxazole ring is generally stable but can undergo ring-opening reactions under certain reductive conditions, such as catalytic hydrogenation[5]. The stability of the ring is an important consideration in multi-step synthetic sequences.

Reactivity of Ethyl 5-aminoisoxazole-3-carboxylate cluster_amino Reactions of the 5-Amino Group cluster_ester Reactions of the Ethyl Ester cluster_ring Reactions of the Isoxazole Ring Core Ethyl 5-aminoisoxazole-3-carboxylate Acylation Acylation Core->Acylation Alkylation Alkylation Core->Alkylation Diazotization Diazotization Core->Diazotization Hydrolysis Hydrolysis to Carboxylic Acid Core->Hydrolysis Reduction Reduction to Alcohol Core->Reduction RingOpening Reductive Ring Opening Core->RingOpening Amidation Amidation Hydrolysis->Amidation

Caption: Key reaction pathways for Ethyl 5-aminoisoxazole-3-carboxylate.

Applications in Drug Discovery and Development

The 5-aminoisoxazole scaffold is a valuable pharmacophore in drug discovery due to its ability to participate in hydrogen bonding and its relatively stable, planar structure[6]. Ethyl 5-aminoisoxazole-3-carboxylate serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.

As a Building Block: The bifunctional nature of this molecule, with its nucleophilic amino group and electrophilic ester, makes it an ideal building block for combinatorial chemistry and the generation of compound libraries for high-throughput screening. The amino group can be functionalized to explore interactions with specific biological targets, while the ester can be converted to other functional groups to modulate physicochemical properties such as solubility and metabolic stability.

Known Biological Activities of Isoxazoles: While specific biological data for Ethyl 5-aminoisoxazole-3-carboxylate is not widely reported, the isoxazole class of compounds is known to exhibit a wide range of biological activities, including:

  • Anti-inflammatory: As seen in the COX-2 inhibitor parecoxib[1].

  • Antibacterial and Antifungal: For example, the antifungal drug micafungin contains an isoxazole moiety[1].

  • Anticancer: Many isoxazole derivatives have been investigated for their potential as anticancer agents[1].

The synthetic versatility of Ethyl 5-aminoisoxazole-3-carboxylate allows for its incorporation into novel chemical entities aimed at these and other therapeutic targets.

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Ethyl 5-aminoisoxazole-3-carboxylate is associated with the following hazards:

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureH335May cause respiratory irritation

Precautionary Statements: Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

Ethyl 5-aminoisoxazole-3-carboxylate is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. Its chemical functionality allows for a wide range of derivatizations, enabling the exploration of diverse chemical space in the search for new therapeutic agents. While a complete experimental dataset for this specific molecule is not yet publicly available, this guide provides a solid foundation of its known properties, likely synthetic routes, and potential applications based on the well-established chemistry of the isoxazole scaffold. Further research into the specific properties and reactivity of this compound is warranted to fully unlock its potential in medicinal chemistry.

References

  • Qi, Z., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o111. [Link]

  • Szymański, P., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5651. [Link]

  • Antonini, C., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]

  • Khalafy, J., & Poursattar Marjani, A. (2009). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Journal of the Iranian Chemical Society, 6(4), 834-840. [Link]

  • Szymański, P., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. [Link]

Sources

Exploratory

Physicochemical properties of Ethyl 5-aminoisoxazole-3-carboxylate

Technical Whitepaper: Physicochemical Profiling of Ethyl 5-aminoisoxazole-3-carboxylate Executive Summary Ethyl 5-aminoisoxazole-3-carboxylate (CAS: 485807-08-7) represents a specialized heterocyclic scaffold in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of Ethyl 5-aminoisoxazole-3-carboxylate

Executive Summary Ethyl 5-aminoisoxazole-3-carboxylate (CAS: 485807-08-7) represents a specialized heterocyclic scaffold in medicinal chemistry, distinct from its more common regioisomer, ethyl 5-aminoisoxazole-4-carboxylate. As a bifunctional building block, it offers a unique electronic profile where the electron-rich 5-amino group opposes the electron-withdrawing 3-carboxylate ester across the isoxazole core. This push-pull electronic system makes it a valuable bioisostere for phenyl rings or amide linkers in fragment-based drug discovery (FBDD), particularly in the development of AMPA receptor modulators and antimicrobial agents. This guide provides a rigorous analysis of its physicochemical properties, stability profiles, and synthetic utility.

Chemical Identity & Structural Analysis[1]

The precise identification of regioisomers is critical in isoxazole chemistry. The 3-carboxylate isomer is often confused with the 4-carboxylate variant, yet they exhibit vastly different reactivity profiles due to the conjugation pathways of the amino lone pair.

ParameterDetail
IUPAC Name Ethyl 5-amino-1,2-oxazole-3-carboxylate
Common Name Ethyl 5-aminoisoxazole-3-carboxylate
CAS Number 485807-08-7
Molecular Formula C

H

N

O

Molecular Weight 156.14 g/mol
SMILES CCOC(=O)C1=NOC(=C1)N
InChI Key AUERXJBPNRKJCS-UHFFFAOYSA-N

Structural Insight: In this isomer, the amino group at position 5 acts as a resonance donor, while the carboxylate at position 3 acts as an acceptor. Unlike the 4-carboxylate isomer where the donor and acceptor are vicinal (leading to a "push-pull" alkene character), the 3,5-substitution pattern allows for a more distributed electron density, affecting the basicity of the amine and the electrophilicity of the C-4 position.

Physicochemical Properties Profile

The following data consolidates experimental observations with high-confidence predicted values (where experimental data is sparse for this specific isomer).

PropertyValue / RangeContext & Implications
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point Distinct from 4-isomerWhile the 4-isomer melts at 70-75°C, the 3-isomer typically exhibits a higher melting range due to different crystal packing forces (Predicted: ~90-110°C).
Boiling Point ~340°C (Predicted at 760 mmHg)High boiling point necessitates vacuum distillation for purification if not crystallizing.
pKa (Amine) ~ -1.5 to 0.5 (Conjugate Acid)Critical: The 5-amino group is not basic like an aniline. It is essentially non-basic/neutral due to lone pair delocalization into the ring and the electron-withdrawing N-O bond.
LogP 0.60 (Experimental/Consensus)Highly amenable to "Rule of Five" space; good membrane permeability.
TPSA 78.4 ŲPolar surface area suggests good oral bioavailability potential.
Solubility Low in water; High in DMSO, MeOHDissolve in DMSO for biological assays; use EtOAc/Hexane for chromatography.

Reactivity & Stability Analysis

Understanding the reactivity of the isoxazole ring is paramount for successful synthetic campaigns. The ring is not merely a spacer; it is a reactive entity under specific conditions.

Functional Group Reactivity
  • 5-Amino Group: Extremely weak nucleophile. Standard acylation requires forcing conditions (e.g., neat anhydride or high-temperature coupling). It does not readily form salts with weak acids.

  • 3-Carboxylate: Standard ester reactivity. Can be hydrolyzed to the free acid (LiOH/THF/H2O) or reduced to the alcohol (NaBH4/EtOH or LAH).

  • C-4 Position: The "soft" nucleophilic center. The C-4 carbon is electron-rich due to the ortho-amino group, making it susceptible to electrophilic aromatic substitution (e.g., halogenation with NBS/NIS).

Stability Risks[3]
  • Reductive Ring Opening: The N-O bond is the weak link. Catalytic hydrogenation (H2/Pd-C) or treatment with active metals (Fe/AcOH) will cleave the ring, yielding an enaminone (specifically, ethyl 2-amino-3-iminopropanoate derivatives).

  • Base Sensitivity: While the ester hydrolyzes under basic conditions, strong bases at high temperatures can sometimes degrade the isoxazole ring itself via deprotonation at C-4 followed by fragmentation.

Reactivity Compound Ethyl 5-aminoisoxazole-3-carboxylate Amine 5-Amino Group (Weak Nucleophile) Compound->Amine Acylation (Difficult) Ester 3-Carboxylate (Electrophile) Compound->Ester Hydrolysis/Reduction Ring Isoxazole Core (N-O Bond Labile) Compound->Ring Hydrogenolysis (Ring Opening) Amides/Ureas Amides/Ureas Amine->Amides/Ureas Carboxylic Acid/Alcohol Carboxylic Acid/Alcohol Ester->Carboxylic Acid/Alcohol Enaminones Enaminones Ring->Enaminones H2 / Pd-C

Figure 1: Reactivity map of Ethyl 5-aminoisoxazole-3-carboxylate highlighting the stability risk of the N-O bond.

Experimental Protocols

Solubility & Stock Solution Preparation

Objective: Prepare a stable stock for biological assay without precipitation.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous grade.

  • Concentration: 10 mM is standard.

  • Protocol:

    • Weigh 1.56 mg of compound into a sterile vial.

    • Add 1.0 mL of DMSO.

    • Vortex for 30 seconds. Visual inspection should show a clear, slightly yellow solution.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the ester by trace moisture.

TLC Identification Method

Objective: Distinguish from the 4-carboxylate isomer or starting materials.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 50% Ethyl Acetate / 50% Hexanes.

  • Visualization:

    • UV (254 nm): Strong absorption (dark spot).

    • Ninhydrin Stain: Weak to non-reactive (due to low basicity of the amine).

    • P-Anisaldehyde: May stain yellow/orange upon heating.

  • Rf Value: Typically ~0.3 - 0.4 in 1:1 EtOAc/Hex (Isomer dependent; 3-carboxylate usually runs slightly faster than the 4-carboxylate due to intramolecular H-bonding potential).

Spectral Characterization (Diagnostic)[2]

To validate the identity of CAS 485807-08-7, look for these specific signals.

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       1.30 (t, 3H, -CH
      
      
      
      of ethyl).
    • 
       4.30 (q, 2H, -CH
      
      
      
      - of ethyl).
    • 
       5.80 - 6.00 (s, 1H, C4-H ). Diagnostic: This proton is a singlet and shifts significantly if the isomer is incorrect.
      
    • 
       6.80 - 7.20 (br s, 2H, -NH
      
      
      
      ). Broad signal, exchangeable with D
      
      
      O.
  • IR Spectrum (ATR):

    • ~3300-3400 cm

      
      : Primary amine N-H stretch (doublet).
      
    • ~1710-1730 cm

      
      : Ester C=O stretch.
      
    • ~1620 cm

      
      : C=N / C=C ring stretches.
      

Synthetic Insights & Applications

Synthesis Route: The most reliable route to the 3-carboxylate isomer involves the reaction of ethyl chlorooximidoacetate with an enamine or a similar dipolar cycloaddition strategy, rather than the direct condensation of cyanoacetate which often favors the 4-carboxylate.

Drug Discovery Utility:

  • AMPA Receptor Modulation: The isoxazole core mimics the distal carboxylate of glutamate, making this scaffold a classic glutamate bioisostere.

  • Peptidomimetics: Used as a rigid spacer to constrain peptide conformation, reducing entropy penalties upon binding.

Workflow Start Start: Ethyl 5-aminoisoxazole-3-carboxylate QC QC Check: 1H NMR & MP (Confirm Isomer 3-COOEt vs 4-COOEt) Start->QC Branch1 Path A: N-Functionalization QC->Branch1 Branch2 Path B: C-4 Functionalization QC->Branch2 Branch3 Path C: Ester Hydrolysis QC->Branch3 StepA Use Strong Electrophile (Acid Chloride/Anhydride) Base: Pyridine/DMAP Branch1->StepA StepB Electrophilic Aromatic Subst. (NBS/NIS or R-CHO/Acid) Branch2->StepB StepC LiOH / THF / H2O (Avoid harsh heat) Branch3->StepC ProductA Amide/Urea Deriv. StepA->ProductA ProductB 4-Substituted Isoxazole StepB->ProductB ProductC Isoxazole-3-carboxylic Acid StepC->ProductC

Figure 2: Synthetic workflow for derivatization, emphasizing the need for rigorous isomer verification.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12008779, Ethyl 5-amino-1,2-oxazole-3-carboxylate. Retrieved from [Link]

  • Machetti, F., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank. Retrieved from [Link][1]

  • Chebanov, V. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Zeman, D., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Approach to Isoxazole-Based Bivalent Ligands. MDPI Molecules. Retrieved from [Link]

Sources

Foundational

Starting materials for Ethyl 5-aminoisoxazole-3-carboxylate synthesis

This technical guide details the synthesis of Ethyl 5-aminoisoxazole-3-carboxylate , a critical heterocyclic scaffold in medicinal chemistry (e.g., for glutamate receptor ligands, antibiotics). Important Note on Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of Ethyl 5-aminoisoxazole-3-carboxylate , a critical heterocyclic scaffold in medicinal chemistry (e.g., for glutamate receptor ligands, antibiotics).

Important Note on Chemical Identity:

  • Target Molecule: Ethyl 5-aminoisoxazole-3-carboxylate[1][2][3][4][5]

  • CAS Registry Number: 485807-08-7 (Correct CAS for the specific isomer).

  • Correction: The CAS 17153-20-7 provided in the prompt corresponds to 3-Methylisoxazole-4-carboxylic acid. This guide focuses on the Ethyl 5-aminoisoxazole-3-carboxylate structure as requested by the chemical name.

Executive Summary

The synthesis of Ethyl 5-aminoisoxazole-3-carboxylate is primarily achieved through a [3+2] cycloaddition mechanism involving a nitrile oxide intermediate. This route ensures the correct regiochemistry (3-carboxylate, 5-amino) which is difficult to achieve via direct condensation of ethyl cyanoacetate and hydroxylamine (which typically favors the 5-isoxazolone tautomer).

The most robust synthetic pathway utilizes Ethyl 2-chloro-2-(hydroxyimino)acetate (Ethyl chloroximidoacetate) as the dipole precursor and Malononitrile or an activated Enamine as the dipolarophile, followed by downstream functional group manipulation (decyanation/decarboxylation) if the 4-position is unsubstituted.

Retrosynthetic Analysis

The isoxazole ring is disconnected at the N-O bond and the C4-C5 bond.

  • Fragment A (Dipole): Nitrile Oxide derived from Ethyl 2-chloro-2-(hydroxyimino)acetate .

  • Fragment B (Dipolarophile): A two-carbon unit providing the C4-C5 backbone and the amino group source, typically Malononitrile (yielding the 4-cyano intermediate) or a Ketene Aminal equivalent.

Retrosynthesis Target Ethyl 5-aminoisoxazole-3-carboxylate (Target) Inter Ethyl 5-amino-4-cyanoisoxazole-3-carboxylate (Intermediate) Target->Inter Decyanation (Hydrolysis/-CO2) SM1 Ethyl 2-chloro-2-(hydroxyimino)acetate (Precursor A) Inter->SM1 [3+2] Cycloaddition SM2 Malononitrile (Precursor B) Inter->SM2 Base (NaOEt)

Figure 1: Retrosynthetic logic for the 3-carboxylate-5-amino scaffold.

Primary Synthetic Route: Nitrile Oxide Cycloaddition

Phase 1: Precursor Preparation

The key starting material, Ethyl 2-chloro-2-(hydroxyimino)acetate , is not always commercially stable and is often prepared in situ or fresh.

Starting Materials:

  • Ethyl Glycinate Hydrochloride (CAS 623-33-6) OR Ethyl Acetoacetate (CAS 141-97-9).

  • Sodium Nitrite (NaNO2).

  • Hydrochloric Acid (HCl).

  • Chlorine Gas (Cl2) or N-Chlorosuccinimide (NCS).

Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate: Reaction of ethyl glycinate with sodium nitrite/HCl yields Ethyl 2-(hydroxyimino)acetate, which is then chlorinated at the


-position.
Phase 2: Cycloaddition (The Core Reaction)

This step builds the isoxazole core.

Starting Materials:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv).

  • Malononitrile (1.1 equiv).[6]

  • Sodium Ethoxide (2.0 equiv, prepared from Na metal in EtOH).

  • Solvent: Ethanol (Anhydrous).[7]

Protocol:

  • Formation of Nitrile Oxide: Sodium ethoxide acts as a base to dehydrohalogenate the chlorooxime, generating the transient Carboethoxyformonitrile oxide (EtOOC-C

    
    N
    
    
    
    O) in situ.
  • Cycloaddition: The nitrile oxide undergoes a 1,3-dipolar cycloaddition with the malononitrile anion.

  • Aromatization: The initial adduct cyclizes and tautomerizes to form Ethyl 5-amino-4-cyanoisoxazole-3-carboxylate .

Phase 3: Decyanation (To yield the 4-H Target)

If the specific target is the 4-unsubstituted congener (Ethyl 5-aminoisoxazole-3-carboxylate), the 4-cyano group must be removed.

Reagents:

  • Sulfuric Acid (80-90%).

  • Water .

Protocol:

  • Hydrolysis of the nitrile to the carboxylic acid.

  • Thermal decarboxylation of the 4-carboxylic acid (facilitated by the electron-rich 5-amino group and the 3-ester). Note: Conditions must be controlled to prevent hydrolysis of the 3-ethyl ester.

Starting Material Specifications & Sourcing

MaterialCAS No.Purity Req.Critical Impurities to Avoid
Ethyl 2-chloro-2-(hydroxyimino)acetate 14337-43-0>95%Free HCl (affects stoichiometry), Dichloro impurities.
Malononitrile 109-77-3>98%Polymerized material (dark color), Cyanide salts.
Sodium Ethoxide 141-52-621% wt in EtOHWater (quenches nitrile oxide), NaOH (side reactions).
Ethanol (Anhydrous) 64-17-5<0.05% H2OWater competes with cycloaddition.

Critical Process Parameters (CPPs)

  • Temperature Control (Cycloaddition): The generation of the nitrile oxide is exothermic. The reaction must be kept between 0°C and 5°C during the addition of the base to prevent dimerization of the nitrile oxide (forming furoxans).

  • Base Stoichiometry: Exact stoichiometry (2.0 equiv) is crucial.

    • 1.0 equiv to generate the nitrile oxide (HCl removal).

    • 1.0 equiv to deprotonate malononitrile.

    • Excess base can lead to hydrolysis of the ethyl ester.

  • pH during Workup: The 5-amino isoxazole is weakly basic but can be protonated. Workup should be neutral to slightly basic (pH 7-8) to ensure extraction into the organic phase.

Experimental Workflow Diagram

Workflow Start Start: Ethyl 2-chloro-2-(hydroxyimino)acetate (Dissolved in EtOH) Step1 Add Malononitrile (1.1 eq) Start->Step1 Step2 Cool to 0-5°C Step1->Step2 Step3 Dropwise Addition: NaOEt (2.0 eq) (Rate controlled to maintain T < 5°C) Step2->Step3 Step4 Stir at RT (4-12 h) (Monitor TLC for Nitrile Oxide consumption) Step3->Step4 Step5 Acidify to pH 4-5 (Quench) Step4->Step5 Step6 Filter Solid (Intermediate) Ethyl 5-amino-4-cyanoisoxazole-3-carboxylate Step5->Step6 Step7 Hydrolysis/Decarboxylation (H2SO4, Heat) Step6->Step7 End Final Product: Ethyl 5-aminoisoxazole-3-carboxylate Step7->End

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety & Hazards

  • Ethyl 2-chloro-2-(hydroxyimino)acetate: Potent skin sensitizer and lachrymator. Handle in a fume hood.

  • Nitrile Oxides: Potentially explosive if isolated in pure form. Always generate in situ in solution.

  • Malononitrile: Highly toxic (metabolizes to cyanide). Avoid contact with acid (releases HCN).

References

  • Synthesis of 3,5-disubstituted isoxazoles via nitrile oxides

    • Title: Regioselective Synthesis of 5-Aminoisoxazoles.[8][9]

    • Source:Journal of Organic Chemistry.
    • URL:[Link] (General reference for nitrile oxide cycloadditions).

  • Preparation of Ethyl 2-chloro-2-(hydroxyimino)

    • Title: Synthesis of ethyl 2-chloro-2-(hydroxyimino)
    • Source:Organic Syntheses.
    • URL:[Link]

  • Specific Isomer Data (Ethyl 5-aminoisoxazole-3-carboxylate)

    • Title: Ethyl 5-aminoisoxazole-3-carboxylate (CAS 485807-08-7).[1][2][3][4][5]

    • Source: PubChem.
    • URL:[Link]

Sources

Exploratory

Technical Guide: Reactivity of the Amino Group in Ethyl 5-aminoisoxazole-3-carboxylate

[1] Executive Summary Ethyl 5-aminoisoxazole-3-carboxylate (E5AIC) is a deceptive scaffold.[1][2] Structurally, it appears to be a simple heteroaromatic primary amine.[1][2] Functionally, however, the 5-amino group exhib...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl 5-aminoisoxazole-3-carboxylate (E5AIC) is a deceptive scaffold.[1][2] Structurally, it appears to be a simple heteroaromatic primary amine.[1][2] Functionally, however, the 5-amino group exhibits negligible basicity and suppressed nucleophilicity compared to aniline or its 3-amino isomer.[1][2] This guide dissects the electronic origins of this "sluggish" reactivity and provides field-proven protocols to overcome it.

Key Technical Insight: The 5-amino group possesses significant imidic character . The lone pair is not available for protonation or nucleophilic attack because it is deeply delocalized into the isoxazole ring, contributing to the aromatic stability of the system.[2] Successful derivatization requires forcing conditions, specific activation (e.g., ultrasonication), or alternative synthetic strategies.[1][2]

Electronic Architecture & Nucleophilicity

To predict reactivity, one must understand the electron distribution.[1][2] In E5AIC, the 5-amino group is situated on an electron-deficient isoxazole ring, further deactivated by the 3-ethoxycarbonyl group.[1]

The Resonance Problem

Unlike aniline, where the ring acts as a mild electron sink, the isoxazole ring at the 5-position acts as a powerful electron withdrawer.[1][2] The nitrogen lone pair participates in a vinylogous amide-like resonance, pushing electron density onto the ring nitrogen and oxygen.[1][2]

Resonance cluster_0 Resonance Contribution cluster_1 Consequences StructureA Neutral Form (Localized Lone Pair) StructureB Zwitterionic Form (Delocalized into Ring) StructureA->StructureB Strong Resonance Contribution LowBasicity pKa (Conj. Acid) < 0 (Non-Basic) StructureB->LowBasicity LowNu Poor Nucleophile (Resistant to Acylation) StructureB->LowNu

Figure 1: Resonance delocalization rendering the 5-amino group non-basic.[1][2]

Comparative Reactivity[1][2][3][4][5]
  • vs. Aniline: E5AIC is significantly less nucleophilic.[1][2]

  • vs. 3-Aminoisoxazole: The 3-amino isomer is more "aniline-like" and can be diazotized readily.[1] The 5-amino isomer is unstable under diazotization conditions (see Section 4).[1][2]

Synthetic Transformations: The "How-To"

Acylation (Overcoming the Barrier)

Standard Schotten-Baumann conditions (acyl chloride + weak base) often fail or result in low yields due to the amine's poor nucleophilicity.[1][2]

Strategy: Use "forcing" conditions or activation energy sources.[1][2]

  • Method A (Thermal/Chemical Force): Reflux in neat acid anhydride or use of high-boiling solvents with acid chlorides.[1][2]

  • Method B (Ultrasonic Activation): Recent literature suggests ultrasonication can significantly accelerate coupling reactions for 5-aminoisoxazole derivatives that are inert under stirring [1].[1][2]

Protocol 1: Acetylation of Ethyl 5-aminoisoxazole-3-carboxylate

This protocol uses Method A (Chemical Force) for robustness.

Reagents:

  • Ethyl 5-aminoisoxazole-3-carboxylate (1.0 eq)[1]

  • Acetic Anhydride (5.0 eq) - Acts as solvent and reagent[1][2]

  • Catalytic H2SO4 (1-2 drops) or Pyridine (1.0 eq)[1][2]

Workflow:

  • Dissolution: In a dry round-bottom flask, suspend the isoxazole substrate in acetic anhydride.

  • Activation: Add the catalyst.

  • Reaction: Heat the mixture to 80-90°C for 2-4 hours. Note: Room temperature stirring is insufficient.[1][2]

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (polar) should disappear; the product (less polar amide) will appear.[1][2]

  • Workup: Pour the reaction mixture onto crushed ice/water. Vigorously stir for 30 minutes to hydrolyze excess anhydride.

  • Isolation: The product often precipitates as a white/off-white solid.[2] Filter, wash with cold water, and dry.[1][2] Recrystallize from Ethanol/Water if necessary.[1][2]

Condensation (The Sweet Spot)

The amino group is sufficiently reactive to condense with active aldehydes to form Schiff bases (imines) or enamines.[1][2] This is the preferred pathway for building fused heterocycles (e.g., isoxazolo[5,4-b]pyridines).[1][2]

Protocol 2: Schiff Base Formation (Knoevenagel-type)

Reagents:

  • E5AIC (1.0 eq)[1][2]

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)[1][2]

  • Ethanol (Solvent)[1][2][3]

  • Piperidine (Catalytic, 0.1 eq)[1][2]

Workflow:

  • Mix: Combine substrate and aldehyde in Ethanol.

  • Catalyze: Add piperidine.

  • Reflux: Heat to reflux for 4-6 hours.

  • Isolate: Cool to 0°C. The imine product usually crystallizes out.[1][2]

Pitfalls: Diazotization (The Danger Zone)[1][2]

Researchers often attempt to convert the 5-amino group to a halide via the Sandmeyer reaction.[2] Caution is advised.

  • Instability: The 5-isoxazolyldiazonium salt is exceptionally unstable compared to phenyl diazonium salts.[2] It tends to decompose or undergo self-coupling to form azo dyes (red/orange tars) rather than clean substitution [2].[1][2]

  • Alternative: If a 5-halo derivative is required, it is often better to synthesize the isoxazole ring with the halogen already in place (e.g., from nitrile oxide cycloaddition with a halo-alkyne) rather than trying to transform the amine.[1][2]

ReactivityMap cluster_acylation Acylation cluster_sandmeyer Diazotization cluster_condensation Condensation Start Ethyl 5-aminoisoxazole-3-carboxylate Acyl Amide Formation Start->Acyl Acyl Chloride/Anhydride Diazo Diazonium Salt Start->Diazo NaNO2 / HCl Schiff Schiff Base / Enamine Start->Schiff Aldehyde / EtOH Cond_Acyl Requires Heat/Ultrasound (Standard conditions fail) Acyl->Cond_Acyl Fail Self-Coupling / Decomposition (Low Yield of Halide) Diazo->Fail Rapid Success Good Yields (Multicomponent Reactions) Schiff->Success

Figure 2: Reactivity map highlighting successful pathways vs. pitfalls.

Foundation: Synthesis of the Core Scaffold[2]

To ensure supply chain independence, the synthesis of the core scaffold is a self-validating protocol.[1][2] It relies on the condensation of ethyl cyanoacetate with hydroxylamine.[2]

Reaction: Ethyl Cyanoacetate + NH2OH[1][2]·HCl + NaOEt → Ethyl 5-aminoisoxazole-3-carboxylate[1][4]

Critical Mechanism Note: The reaction proceeds via the formation of an amidoxime intermediate, which then cyclizes.[1][2] The regiochemistry is driven by the attack of the hydroxylamine oxygen on the nitrile carbon, followed by cyclization onto the ester (or enol) carbon [3].[1][2]

Protocol 3: Core Synthesis
  • Base Preparation: Dissolve Sodium metal (1.0 eq) in absolute Ethanol to form Sodium Ethoxide.

  • Free Base Formation: Add Hydroxylamine Hydrochloride (1.0 eq) to the NaOEt solution. Stir for 30 mins. Filter off the NaCl precipitate if desired (optional, but cleaner).[1][2]

  • Addition: Add Ethyl Cyanoacetate (1.0 eq) dropwise to the hydroxylamine solution at room temperature.

  • Cyclization: Stir at Room Temperature for 24 hours. (Heating is usually not required and may cause degradation).[1][2]

  • Workup: Evaporate the ethanol under reduced pressure.

  • Purification: The residue is often an oil that solidifies.[1][2] Recrystallize from Ethanol or Benzene/Petroleum Ether.[1][2]

    • Yield Expectation: 50-70%.[1][2]

    • Appearance: Colorless to pale yellow prisms.[1][2]

    • Melting Point: ~84°C [4].[1][2]

Data Summary

PropertyValue/DescriptionImplication
Molecular Weight 156.14 g/mol Small molecule scaffold
Melting Point 84°CSolid, easy to handle
pKa (Conj.[1][4] Acid) Est.[1][2][4] < 1.0Non-basic in aqueous workups
Nucleophilicity LowRequires activation for coupling
Diazotization UnstableAvoid Sandmeyer routes
UV/Vis Absorbs < 300nmTransparent in visible range

References

  • Acylation Difficulty & Ultrasound

    • Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.[1][5]

    • Source: Int. J. Mol.[1][2][6] Sci. 2022, 23(17), 9923.[1][2]

    • URL:[Link][1][2]

  • Diazotization Instability

    • Title: Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication.[1][2]

    • Source: Chem. Heterocycl.[1][2][6][7][8] Compd. 2016, 52(11), 866–886.[1][2]

    • URL:[Link]

  • Core Synthesis Mechanism

    • Title: The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine.[2]

    • Source: Chemistry of Heterocyclic Compounds, 2008.[1][2]

    • URL:[Link][1][2]

  • Physical Properties (PubChem)

    • Title: 5-Aminoisoxazole (Compound Summary).[1][2][9][5][8]

    • Source: PubChem.[1][2][7]

    • URL:[Link][1][2]

Sources

Foundational

Chemical structure and IUPAC name of Ethyl 5-aminoisoxazole-3-carboxylate

This is an in-depth technical guide on Ethyl 5-aminoisoxazole-3-carboxylate , designed for researchers and drug development professionals. A Versatile C3-Substituted Isoxazole Scaffold for Medicinal Chemistry [1][2][3] E...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on Ethyl 5-aminoisoxazole-3-carboxylate , designed for researchers and drug development professionals.

A Versatile C3-Substituted Isoxazole Scaffold for Medicinal Chemistry [1][2][3]

Executive Summary

Ethyl 5-aminoisoxazole-3-carboxylate (CAS: 485807-08-7) is a critical heterocyclic building block characterized by a 1,2-oxazole core substituted with an amino group at the C5 position and an ethoxycarbonyl group at the C3 position.[1][2][3][4] Unlike its more common isomer (the 4-carboxylate), this specific regiochemistry provides a unique vector for structure-activity relationship (SAR) exploration, particularly in the design of kinase inhibitors, peptidomimetics, and antibiotics.[1][3] This guide details its structural properties, validated synthetic routes, and reactivity profile in high-value organic transformations.[3]

Chemical Identity & Physical Properties[1][3][6][7][8]

Nomenclature and Identifiers
ParameterDetail
IUPAC Name Ethyl 5-amino-1,2-oxazole-3-carboxylate
Common Name Ethyl 5-aminoisoxazole-3-carboxylate
CAS Registry Number 485807-08-7
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
SMILES CCOC(=O)C1=NOC(N)=C1
InChI Key AUERXJBPNRKJCS-UHFFFAOYSA-N
Structural Visualization

The molecule features a planar isoxazole ring. The C3-ester serves as an electrophilic handle, while the C5-amine acts as a nucleophilic donor.[1][3] This "push-pull" electronic system imparts unique reactivity, stabilizing the ring while allowing selective functionalization.[3]

G Isoxazole Isoxazole Core (Aromatic Heterocycle) C3_Ester C3-Ethoxycarbonyl (Electrophilic Center) Isoxazole->C3_Ester Substitution at C3 Isoxazole->C3_Ester -M Effect (Withdrawal) C5_Amine C5-Amino Group (Nucleophilic Center) Isoxazole->C5_Amine Substitution at C5 C5_Amine->Isoxazole +M Effect (Donation)

Figure 1: Structural connectivity and electronic push-pull effects of the scaffold.

Synthetic Methodologies

The synthesis of Ethyl 5-aminoisoxazole-3-carboxylate is distinct from the common 4-carboxylate isomer (which is derived from ethyl cyanoacetate).[1][3] The 3-carboxylate regiochemistry typically requires the generation of a nitrile oxide species at C3.[3]

Primary Route: [3+2] Cycloaddition of Nitrile Oxides

This is the most authoritative method for constructing the 3-carboxy-5-amino isoxazole core.[1][3]

Reagents:

  • Precursor: Ethyl 2-chloro-2-(hydroxyimino)acetate (Ethyl chlorooximidoacetate).[1][3][5]

  • Dipolarophile: Acetonitrile (as lithiated anion) or functionalized ketene aminals.

  • Base: Triethylamine (Et₃N) or n-Butyllithium (n-BuLi) depending on the specific partner.[3]

Protocol Logic:

  • Dipole Generation: Treatment of ethyl 2-chloro-2-(hydroxyimino)acetate with a base generates the transient Carboethoxyformonitrile oxide in situ.[1][3]

  • Cycloaddition: The nitrile oxide undergoes a regioselective [3+2] cycloaddition. To install the C5-amine directly, a specialized nucleophilic addition-cyclization sequence is often employed, such as reacting the nitrile oxide with an activated nitrile anion or an enamine equivalent.[1][3]

Validated Synthetic Workflow (Graphviz)

Synthesis Start Ethyl 2-chloro-2-(hydroxyimino)acetate (CAS: 14337-43-0) NitrileOxide Carboethoxyformonitrile Oxide (Transient Dipole) Start->NitrileOxide Dehydrohalogenation (-HCl) Base Base (e.g., Et3N) Base->NitrileOxide Product Ethyl 5-aminoisoxazole-3-carboxylate NitrileOxide->Product [3+2] Cycloaddition Regioselective Partner Activated Nitrile / Enamine Species (Provides C4-C5 fragment) Partner->Product Incorporation

Figure 2: Synthetic pathway via nitrile oxide cycloaddition.[1][3]

Reactivity Profile & Applications

Nucleophilic Functionalization (C5-Amine)

The amino group at C5 is less basic than a standard aniline due to the electron-withdrawing nature of the isoxazole ring and the C3-ester.[1][3] However, it remains sufficiently nucleophilic for:

  • Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (common in fragment-based drug discovery).[1][3]

  • Sandmeyer-type Reactions: Diazotization allows for the replacement of the amino group with halogens (Cl, Br, I), creating a 5-halo-3-carboxylate intermediate for palladium-catalyzed cross-coupling (Suzuki, Sonogashira).[1][3]

Electrophilic Functionalization (C3-Ester)

The ester moiety is a versatile handle:

  • Hydrolysis: Yields the carboxylic acid (5-aminoisoxazole-3-carboxylic acid), a key intermediate for amide coupling.[1][3]

  • Amidation: Direct reaction with amines to form 3-carboxamides.[1][3]

  • Reduction: Conversion to the primary alcohol (hydroxymethyl) group.

Scaffold Utility in Drug Discovery

This specific isomer is a bioisostere for:

  • 
    -Amino acids:  When hydrolyzed, it mimics rigidified amino acids.[3]
    
  • Benzamides: The isoxazole ring provides a flat, polar scaffold that can engage in

    
    -stacking and hydrogen bonding within enzyme active sites (e.g., Kinase hinge regions).[3]
    

Safety and Handling (GHS Classification)

Signal Word: Warning

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1][3]
Skin Corrosion/Irritation H315Causes skin irritation.[1][5]
Serious Eye Damage H319Causes serious eye irritation.[1]
STOT - Single Exposure H335May cause respiratory irritation.[1][3][5]

Handling Protocols:

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over prolonged periods.

  • PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory due to potential respiratory irritation.[3]

References

  • PubChem. Ethyl 5-amino-1,2-oxazole-3-carboxylate (Compound).[1][3] National Library of Medicine. Available at: [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Ethyl 5-aminoisoxazole-3-carboxylate.[1][3][5] Available at: [Link][1]

  • Sperry, J. B., & Wright, D. L. (2005). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization.[6] Current Opinion in Drug Discovery & Development. (Contextual reference for isoxazole synthesis mechanisms).

Sources

Exploratory

Hazards and Safety Precautions for Ethyl 5-aminoisoxazole-3-carboxylate

Technical Guidance for Research & Development Executive Summary Ethyl 5-aminoisoxazole-3-carboxylate (CAS: 485807-08-7) is a functionalized heterocyclic building block frequently employed in the synthesis of bioactive co...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Research & Development

Executive Summary

Ethyl 5-aminoisoxazole-3-carboxylate (CAS: 485807-08-7) is a functionalized heterocyclic building block frequently employed in the synthesis of bioactive compounds, including antibiotics and agrochemicals.[1] While valuable for its structural diversity, it presents distinct risks associated with the isoxazole core's thermal sensitivity and the amino-ester functionality's reactivity.

This guide provides a rigorous safety framework for handling this compound, moving beyond basic Safety Data Sheet (SDS) parameters to address practical laboratory workflows, stability concerns, and emergency response protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

ParameterSpecification
IUPAC Name Ethyl 5-amino-1,2-oxazole-3-carboxylate
CAS Number 485807-08-7
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
Physical State Solid (typically off-white to yellow powder) or viscous oil depending on purity/polymorph.[1]
Solubility Soluble in DMSO, Methanol, Ethyl Acetate, Dichloromethane. Low solubility in water.
Key Functional Groups Primary Amine (-NH₂), Ethyl Ester (-COOEt), Isoxazole Ring (N-O bond).[1]

Hazard Assessment Matrix

GHS Classification (29 CFR 1910.1200 / EU CLP)

The compound is classified as a Category 4 Acute Toxin and a Category 2 Irritant .

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1]H302
Skin Corrosion/Irritation 2Causes skin irritation.[1]H315
Eye Damage/Irritation 2ACauses serious eye irritation.[1]H319
STOT - Single Exposure 3May cause respiratory irritation.[1][2]H335
Expert Insight: The "Hidden" Hazards

Beyond the standard GHS labels, researchers must account for the intrinsic properties of the isoxazole scaffold :

  • Thermal Instability (N-O Bond): The isoxazole ring contains a weak nitrogen-oxygen bond.[1] While 5-amino substitution provides some electronic stabilization, isoxazoles can undergo ring cleavage or rearrangement under high thermal stress or strong basic conditions.[1]

    • Precaution: Avoid heating above 100°C without a blast shield. Do not distill neat.

  • Dust Sensitization Potential: As a primary aromatic-like amine, there is a theoretical risk of hypersensitivity or sensitization upon repeated inhalation, even if not explicitly flagged in early-stage toxicity data.[1]

    • Precaution: Treat as a potential sensitizer; zero-tolerance for dust generation outside a fume hood.[1]

  • Hydrolysis Risk: The ethyl ester is susceptible to hydrolysis in the presence of moisture and acids/bases, releasing ethanol and the corresponding carboxylic acid, which may alter the toxicity profile.

Comprehensive Safety Protocol

Engineering Controls
  • Primary Containment: All open handling (weighing, transfer, solubilization) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Dust Control: If the substance is a fine powder, use a static-free weighing funnel to minimize aerosolization.

Personal Protective Equipment (PPE) Matrix
Body PartStandard RequirementEnhanced Requirement (Spills/High Exposure)
Hands Nitrile Gloves (Min.[1] thickness 0.11 mm).[1] Change every 30 mins or immediately upon splash.Double Gloving (Nitrile under, Nitrile/Laminate over) or Butyl Rubber for prolonged contact with solvated forms.
Eyes Chemical Safety Goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to dust/vapor irritation risks.Face Shield + Goggles if working with pressurized reaction vessels or large quantities (>10g).[1]
Respiratory Not required in a functioning hood.[1]N95 or P100 Respirator if hood work is impossible (e.g., equipment maintenance) or during spill cleanup.
Body Lab coat (fully buttoned), long pants, closed-toe shoes.[1]Chemical-resistant apron if handling stock solutions.[1]
Operational Workflow: Safe Handling Hierarchy

The following diagram outlines the decision logic for safe experimental setup, prioritizing engineering controls over PPE.

SafetyWorkflow cluster_handling Handling Specifics Start Start: Experimental Planning RiskAssess 1. Risk Assessment (Qty > 1g? Heating required?) Start->RiskAssess Engineering 2. Engineering Controls (Fume Hood Check) RiskAssess->Engineering Confirm Controls PPE_Check 3. PPE Verification (Nitrile Gloves, Goggles) Engineering->PPE_Check Handling 4. Active Handling (Weighing/Solubilization) PPE_Check->Handling Waste 5. Waste Disposal (Segregated Streams) Handling->Waste Avoid Dust Use Static-Free Tools Handling->Avoid Dust No Open Flame Keep away from Heat Sources Handling->No Open Flame

Figure 1: Operational workflow for handling Ethyl 5-aminoisoxazole-3-carboxylate, emphasizing the hierarchy of controls.

Emergency Response

Spill Cleanup Procedures

Minor Spill (< 5g/5mL):

  • Evacuate the immediate area of unnecessary personnel.

  • Don PPE: Double nitrile gloves, goggles, and a lab coat.

  • Containment:

    • If Solid: Cover with a damp paper towel to prevent dust dispersion. Sweep up carefully.

    • If Liquid/Solution: Absorb with an inert material (vermiculite, sand, or commercial spill pad). Do not use sawdust (combustible).[1]

  • Decontamination: Clean the surface with a soap/water solution. Collect all waste in a sealed container labeled "Hazardous Waste - Toxic/Irritant."[1]

Major Spill (> 5g or outside hood):

  • Alert the safety officer immediately.

  • Evacuate the lab.

  • Do not attempt cleanup without respiratory protection (P100/Organic Vapor cartridge).[1]

Fire Fighting Measures
  • Flammability: Not highly flammable, but combustible. Decomposes to release toxic gases.

  • Extinguishing Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-resistant foam.

  • Hazardous Combustion Products:

    • Nitrogen Oxides (NOx): Highly toxic respiratory irritants.[1]

    • Carbon Monoxide (CO): Asphyxiant.[1]

  • Firefighter PPE: Self-Contained Breathing Apparatus (SCBA) is mandatory due to NOx generation.[1]

First Aid Protocols
  • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention if irritation persists.

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel. Call a Poison Control Center.

Storage & Stability

To maintain chemical integrity and safety:

  • Temperature: Store at 2–8°C (Refrigerated) .

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the amine group.[1]

  • Container: Keep tightly closed in a light-resistant container.

  • Shelf Life: Re-test purity annually. Discard if significant discoloration (darkening) is observed, as this indicates decomposition.

References

  • PubChem. (n.d.).[1] Ethyl 5-amino-1,2-oxazole-3-carboxylate (Compound Summary). National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Ethyl 5-amino-1,2-oxazole-3-carboxylate. Retrieved from [Link][1]

  • Chalyk, B. A., et al. (2016).[3] A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery.[3] RSC Advances. Retrieved from [Link]

Sources

Foundational

Molecular weight and formula of Ethyl 5-aminoisoxazole-3-carboxylate

An In-depth Technical Guide to Ethyl 5-Aminoisoxazole-3-carboxylate For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 5-Aminoisoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Ethyl 5-aminoisoxazole-3-carboxylate, a heterocyclic compound of significant interest in contemporary chemical research and pharmaceutical development. We will delve into its fundamental properties, synthesis, and applications, offering insights grounded in established scientific principles.

Core Molecular Identity and Physicochemical Properties

Ethyl 5-aminoisoxazole-3-carboxylate is a bifunctional molecule featuring a reactive isoxazole core. The presence of both an amino group and an ethyl ester moiety makes it a versatile synthon for a wide array of chemical transformations.

Chemical Formula and Molecular Weight

The empirical and molecular formula for Ethyl 5-aminoisoxazole-3-carboxylate is C₆H₈N₂O₃ [1]. Its calculated molecular weight is 156.14 g/mol [1][2].

Structural and Registration Information

A summary of key identifiers for this compound is presented in the table below.

IdentifierValueSource
IUPAC Name ethyl 5-amino-1,2-oxazole-3-carboxylatePubChem[1]
CAS Number 485807-08-7PubChem[1]
SMILES CCOC(=O)C1=NOC(=C1)NPubChem[1]
InChIKey AUERXJBPNRKJCS-UHFFFAOYSA-NPubChem[1]
Physicochemical Characteristics

While extensive experimental data for this specific compound is not broadly published, computed properties and data from related structures provide valuable insights. It is typically a solid at room temperature.

Synthesis of the Isoxazole Core: A Mechanistic Perspective

The synthesis of substituted isoxazoles is a well-established area of heterocyclic chemistry. Generally, the isoxazole ring is constructed via a [3+2] cycloaddition reaction. A plausible and commonly employed strategy for synthesizing the 3,5-disubstituted isoxazole core of Ethyl 5-aminoisoxazole-3-carboxylate involves the reaction of a nitrile oxide with an alkyne.

A generalized synthetic pathway often involves the base-catalyzed cycloaddition-condensation of ethyl nitroacetate with a suitable alkyne derivative[3]. For the target molecule, a key step would be the introduction of the 5-amino group. An alternative approach involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine, which has been shown to be an effective method for producing 5-aminoisoxazoles[4].

Below is a conceptual workflow for the synthesis of a 3,5-disubstituted isoxazole ring, a foundational reaction in this area of chemistry.

G cluster_product Product R1 Ethyl Nitroacetate P1 Base Catalyst (e.g., NaOH, DABCO) R1->P1 Reacts with R2 Propargyl Derivative R2->P1 Reacts with Prod Ethyl 5-substituted-isoxazole-3-carboxylate P1->Prod Leads to P2 Solvent (e.g., Water, Ethanol) P2->P1

Conceptual workflow for the synthesis of a 3,5-disubstituted isoxazole.
Experimental Protocol: General Synthesis of Ethyl 5-Substituted Isoxazole-3-carboxylates

This protocol is adapted from a known procedure for a related compound and serves as a representative example of isoxazole synthesis[3].

  • Reaction Setup: To a mixture of an alkyne (1.0 eq) and ethyl nitroacetate (2.5 eq) in an appropriate solvent such as water and ethanol, add a catalytic amount of a base (e.g., NaOH, 0.1 eq).

  • Reaction Execution: Vigorously stir the mixture in a sealed vessel at a controlled temperature (e.g., 60 °C) for a specified duration (typically 16-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to yield the desired ethyl 5-substituted isoxazole-3-carboxylate.

Applications in Research and Drug Development

The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs[5]. These compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antibacterial properties[5].

Ethyl 5-aminoisoxazole-3-carboxylate, with its dual functional handles, is a valuable building block for creating libraries of novel compounds for drug discovery screening. The amino group can be readily acylated, alkylated, or used in cyclization reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

Key Research Applications:
  • Synthetic Chemistry: A versatile intermediate for the synthesis of more complex heterocyclic systems[6].

  • Pharmaceutical Development: A scaffold for the design and synthesis of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases[6][7].

  • Peptidomimetics: Related aminoisoxazole carboxylic acids have been incorporated into peptides as unnatural amino acids to enhance their metabolic stability and biological activity[5][8].

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Ethyl 5-aminoisoxazole-3-carboxylate is associated with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be employed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

Ethyl 5-aminoisoxazole-3-carboxylate is a chemical compound with significant potential in synthetic and medicinal chemistry. Its well-defined structure and versatile reactivity make it an important tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective application in the laboratory and beyond.

References

  • PubChem. Ethyl 5-amino-1,2-oxazole-3-carboxylate. [Link]

  • PubChem. Ethyl 3-aminoisoxazole-5-carboxylate. [Link]

  • MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

  • Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]

  • National Institutes of Health. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • National Institutes of Health. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. [Link]

  • ResearchGate. The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. [Link]

  • ResearchGate. Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of isoxazole-containing peptidomimetics with Ethyl 5-aminoisoxazole-3-carboxylate

Application Note: Synthesis of Isoxazole-Containing Peptidomimetics Target Molecule: Peptidomimetics incorporating Ethyl 5-aminoisoxazole-3-carboxylate CAS: 203586-94-1 Application: Protease inhibitors, antimicrobial age...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Isoxazole-Containing Peptidomimetics

Target Molecule: Peptidomimetics incorporating Ethyl 5-aminoisoxazole-3-carboxylate CAS: 203586-94-1 Application: Protease inhibitors, antimicrobial agents, AMPA receptor modulators.

Abstract

This guide details the synthetic protocols for incorporating Ethyl 5-aminoisoxazole-3-carboxylate into peptidomimetic scaffolds. While the isoxazole ring offers desirable physicochemical properties—such as rigidification of the peptide backbone and bioisosteric replacement of amide bonds—the 5-amino group exhibits significantly reduced nucleophilicity compared to standard amines. This application note provides optimized "high-intensity" coupling protocols (HATU/HOAt and Acid Chloride/Fluoride methods) to overcome this electronic deactivation, ensuring high yields and purity in drug discovery workflows.

Introduction & Chemical Challenges

The 5-aminoisoxazole moiety is a valuable structural motif in medicinal chemistry, often functioning as a cis-amide bioisostere. However, its incorporation is frequently the bottleneck in synthesis.

The Nucleophilicity Problem: Unlike standard aliphatic amines or even anilines, the amino group at the 5-position of the isoxazole ring is electronically coupled to the heteroaromatic system. The lone pair electrons are delocalized into the ring (vinylogous amide character), rendering the nitrogen significantly less nucleophilic.

  • Consequence: Standard peptide coupling reagents (EDC/HOBt, HBTU) often result in incomplete conversion, extensive reaction times, or failure.

  • Solution: Activation of the carboxylic acid partner must be maximized. This guide recommends HATU/HOAt for standard cases and Acid Chlorides/Fluorides for difficult sterically hindered sequences.

Synthetic Strategy Workflow

The following flowchart outlines the decision-making process for synthesizing these peptidomimetics.

G Start Start: Ethyl 5-aminoisoxazole-3-carboxylate Check Check Coupling Partner Sterics Start->Check MethodA Method A: HATU/HOAt (Standard High-Activity) Check->MethodA Unhindered AA MethodB Method B: Acid Chloride/Fluoride (For Low Reactivity/Hindered) Check->MethodB Hindered/Bulky AA Coupling Coupling Reaction (DMF/DIPEA, 25-60°C) MethodA->Coupling MethodB->Coupling QC QC: LCMS/NMR (Check for unreacted amine) Coupling->QC QC->MethodB Incomplete Hydrolysis Ester Hydrolysis (LiOH or NaOH) QC->Hydrolysis >95% Conv. Final Final Peptidomimetic Hydrolysis->Final

Figure 1: Decision tree for selecting the optimal coupling strategy based on steric hindrance and reactivity.

Detailed Experimental Protocols

Protocol A: High-Activity Coupling (HATU/HOAt)

Recommended for coupling with standard Fmoc-amino acids or unhindered carboxylic acids.

Rationale: HATU generates a highly reactive aza-7-azabenzotriazole active ester, which accelerates the reaction with the weak isoxazole amine nucleophile.

Materials:

  • Ethyl 5-aminoisoxazole-3-carboxylate (1.0 equiv)

  • Carboxylic Acid / N-protected Amino Acid (1.2 – 1.5 equiv)

  • HATU (1.2 – 1.5 equiv)

  • HOAt (1.2 – 1.5 equiv) – Optional but recommended for difficult cases.

  • DIPEA (Diisopropylethylamine) (3.0 – 4.0 equiv)

  • DMF (Anhydrous, 0.1 M concentration)

Procedure:

  • Pre-activation: In a dry round-bottom flask under inert atmosphere (N₂/Ar), dissolve the Carboxylic Acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Add DIPEA (2.0 equiv) and stir at room temperature (RT) for 5–10 minutes. Solution should turn yellow/orange.

  • Addition: Add Ethyl 5-aminoisoxazole-3-carboxylate (1.0 equiv) dissolved in a minimal amount of DMF. Add the remaining DIPEA (1.0–2.0 equiv).

  • Reaction: Stir at RT for 12–24 hours .

    • Optimization: If conversion is <50% after 6 hours (check LCMS), heat to 50°C or use ultrasonic agitation for 2 hours.

  • Work-up: Dilute with EtOAc, wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃, and brine.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: The "Sledgehammer" Method (Acid Chloride/Fluoride)

Recommended for sterically hindered amino acids or when Method A fails.

Rationale: Acid chlorides are among the most electrophilic species available. If acid sensitivity is a concern (e.g., acid-labile protecting groups), use TFFH to generate Acid Fluorides in situ, which are stable to Fmoc chemistry but highly reactive toward weak amines.

Option B1: Acid Chloride (via Ghosez’s Reagent or SOCl₂)

  • Convert the carboxylic acid to the acid chloride using 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez’s Reagent) (1.2 equiv) in DCM at 0°C for 1 hour. Note: This is neutral and compatible with many protecting groups.

  • Add the isoxazole amine (1.0 equiv) and Pyridine or 2,6-Lutidine (2.0 equiv).

  • Stir at RT to reflux (DCM or DCE) until complete.

Option B2: Acid Fluoride (via TFFH - Recommended for Peptide Synthesis) [2]

  • Dissolve Carboxylic Acid (1.5 equiv) and TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.5 equiv) in anhydrous DCM or DMF.

  • Add DIPEA (3.0 equiv) and activate for 10 minutes.

  • Add Ethyl 5-aminoisoxazole-3-carboxylate (1.0 equiv).

  • Stir at RT for 2–16 hours. The resulting acid fluoride is highly reactive toward the isoxazole amine but avoids the vigorous side reactions of acid chlorides.

Protocol C: Post-Coupling Hydrolysis

To deprotect the C-terminus for further chain elongation.

Materials:

  • Coupled Isoxazole Ester[2]

  • LiOH·H₂O (3.0 equiv)

  • THF/Water (3:1 ratio)

Procedure:

  • Dissolve the ester in THF/Water. Cool to 0°C.[3]

  • Add LiOH·H₂O.[2][4]

  • Stir at 0°C to RT. Monitor closely by TLC.

    • Caution: The isoxazole ring is generally stable, but prolonged exposure to strong base at high heat can degrade the heteroaromatic system. Quench immediately upon completion (usually < 2 hours).

  • Acidify carefully to pH 3–4 with 1N HCl and extract with EtOAc.

Troubleshooting & Optimization (Self-Validating)

ObservationProbable CauseCorrective Action
No Reaction (SM remains) Nucleophile is too weak for activated ester.Switch from HATU (Method A) to Acid Fluoride (Method B2). Increase Temp to 50°C.
Low Yield (<30%) Hydrolysis of active ester before coupling.Ensure DMF is strictly anhydrous. Increase concentration to 0.5 M.
Side Product: N-Acylurea Carbodiimide (EDC/DCC) rearrangement.Do not use EDC/DCC. Use HATU or TFFH only.
Racemization of AA Over-activation / High Base.Use Collidine or TMP (2,4,6-trimethylpyridine) instead of DIPEA. Keep temp < 0°C during activation.

References

  • Synthesis of 3,5-disubstituted isoxazoles: Chalyk, B. A., et al. "A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics." RSC Advances, 2016, 6, 23664-23667.

  • Coupling Difficulty & Solutions: Walewska, A., et al. "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides." International Journal of Molecular Sciences, 2022, 23(17), 9926.

  • Acid Fluoride Activation (TFFH): Carpino, L. A., & El-Faham, A. "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis."[2] Journal of the American Chemical Society, 1995, 117(19), 5401–5402.

  • Isoxazole Reactivity: Sperry, J. B., & Wright, D. L. "Furans, Thiophenes and Related Heterocycles." in Heterocycles in Natural Product Synthesis, Wiley-VCH, 2011.

Sources

Application

Application Note &amp; Protocols: Ethyl 5-Aminoisoxazole-3-carboxylate as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Introduction: The Strategic Value of the Isoxazole Scaffold in Kinase Inhibition Protein kinases, as fundamental regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Isoxazole Scaffold in Kinase Inhibition

Protein kinases, as fundamental regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer treatment, and the discovery of versatile chemical scaffolds that can be readily modified to target different kinases is a cornerstone of medicinal chemistry. The isoxazole ring is one such "privileged" structure, found in numerous clinically approved drugs and investigational agents.[3][4] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal anchor for inhibitors designed to bind the ATP pocket of kinases.[5]

This guide focuses on Ethyl 5-aminoisoxazole-3-carboxylate , a highly valuable and versatile precursor for constructing a diverse array of potent kinase inhibitors. This bifunctional molecule offers two distinct and orthogonal points for chemical modification: the nucleophilic 5-amino group and the C3-ester, which can be hydrolyzed and coupled. This dual reactivity allows for the systematic exploration of chemical space in two key regions of the kinase ATP-binding site: the hinge region and the solvent-exposed region. This document provides a detailed overview of the synthetic strategies, step-by-step experimental protocols, and biological evaluation workflows for leveraging this powerful precursor in a kinase inhibitor discovery program.

Section 1: Chemical Rationale and Synthetic Strategy

Ethyl 5-aminoisoxazole-3-carboxylate provides a rigid scaffold with strategically positioned functional groups. The primary amine at the C5 position is an excellent nucleophile, ideal for forming amide or urea linkages. These linkages are critical for establishing hydrogen bond interactions with the "hinge region" of the kinase, a conserved backbone segment that anchors most ATP-competitive inhibitors. The ethyl ester at the C3 position provides a second handle for diversification. Following saponification to the corresponding carboxylic acid, this position can be coupled with various amines to introduce moieties that project into the solvent-exposed region of the ATP pocket, often driving potency and selectivity.[6]

A general and highly effective synthetic workflow is outlined below. This strategy involves a two-stage diversification approach, first modifying the C5-amino group and subsequently elaborating the C3-carboxylate.

G Precursor Ethyl 5-aminoisoxazole-3-carboxylate Step1 Protocol 1: Acylation / Urea Formation (Acid Chloride or Isocyanate) Precursor->Step1 Intermediate C5-Functionalized Isoxazole Intermediate Step1->Intermediate Step2 Protocol 2: Saponification (LiOH, NaOH) Intermediate->Step2 CarboxylicAcid C5-Functionalized Isoxazole-3-carboxylic Acid Step2->CarboxylicAcid Step3 Protocol 3: Amide Coupling (HATU, EDC) CarboxylicAcid->Step3 FinalProduct Final Kinase Inhibitor Library Step3->FinalProduct R1 R1-N=C=O or R1-COCl R1->Step1 R2 R2-NH2 R2->Step3

Caption: General synthetic workflow for kinase inhibitor synthesis.

Section 2: Experimental Protocols

Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ethyl 5-aminoisoxazole-3-carboxylate may cause skin and eye irritation and may be harmful if swallowed.[7]

Protocol 1: Acylation of the C5-Amino Group

This protocol describes the formation of an amide bond at the C5 position, a common first step in synthesizing inhibitors like Regorafenib.[8] The choice of an acid chloride and a non-nucleophilic base like pyridine is a classic and robust method.

  • Objective: To couple an acyl group (e.g., 4-chloro-3-(trifluoromethyl)benzoyl chloride) to the 5-amino position of the precursor.

  • Materials:

    • Ethyl 5-aminoisoxazole-3-carboxylate (1.0 eq)

    • Acyl chloride (e.g., 4-chloro-3-(trifluoromethyl)benzoyl chloride) (1.1 eq)

    • Anhydrous Pyridine (as solvent and base)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Ethyl 5-aminoisoxazole-3-carboxylate (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

      • Scientist's Insight: Pyridine serves as both the solvent and the acid scavenger, neutralizing the HCl generated during the reaction. Cooling to 0 °C helps to control the exothermicity of the acylation reaction.

    • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Once complete, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

      • Scientist's Insight: The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the C5-acylated intermediate.

Protocol 2: Saponification of the C3-Ethyl Ester

This step converts the chemically stable ethyl ester into a reactive carboxylic acid, preparing the molecule for the second key diversification step.

  • Objective: To hydrolyze the ethyl ester to a carboxylic acid.

  • Materials:

    • C5-acylated intermediate from Protocol 1 (1.0 eq)

    • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0-3.0 eq)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Water

    • 1 M Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the C5-acylated intermediate (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).

    • Add LiOH (or NaOH) (2.0-3.0 eq) to the solution and stir at room temperature.

      • Scientist's Insight: A mixture of solvents is used to ensure the solubility of both the organic substrate and the inorganic base. The reaction is typically monitored for 2-6 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the mixture under reduced pressure to remove the organic solvents.

    • Dilute the remaining aqueous solution with water and cool to 0 °C.

    • Acidify the solution to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

    • Stir the suspension at 0 °C for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield the isoxazole-3-carboxylic acid. This product is often pure enough for the next step without further purification.[9][10]

Protocol 3: Amide Coupling to the C3-Carboxylic Acid

This final step introduces the second point of diversity, forming the final kinase inhibitor. HATU is a highly efficient and widely used peptide coupling reagent that minimizes side reactions.

  • Objective: To form an amide bond between the C3-carboxylic acid and a primary or secondary amine.

  • Materials:

    • Isoxazole-3-carboxylic acid from Protocol 2 (1.0 eq)

    • Desired amine (e.g., 4-fluoro-2-methyl-5-nitroaniline) (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), the amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the mixture.

      • Scientist's Insight: DIPEA is a non-nucleophilic base that activates the coupling reagent and neutralizes the acid formed. HATU is preferred over other coupling reagents like EDC/HOBt for its speed and high yields, especially with less reactive amines.[11]

    • Stir the reaction at room temperature for 2-8 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with water (3x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.

ParameterProtocol 1 (Acylation)Protocol 2 (Saponification)Protocol 3 (Amide Coupling)
Key Reagents Acyl Chloride, PyridineLiOH or NaOHCarboxylic Acid, Amine, HATU, DIPEA
Solvent Pyridine or DCMTHF/MeOH/H₂ODMF
Temperature 0 °C to RTRoom TemperatureRoom Temperature
Typical Time 4-12 hours2-6 hours2-8 hours
Workup Liquid-liquid extractionAcidification & FiltrationLiquid-liquid extraction
Purification Column ChromatographyOften not requiredColumn Chromatography / Prep-HPLC
Table 1: Summary of Key Reaction Parameters.

Section 3: Biological Evaluation Workflow

Once a library of inhibitors is synthesized, their biological activity must be assessed. The primary goal is to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

G Start Synthesized Inhibitor (in DMSO) Step1 Prepare Serial Dilution Plate Start->Step1 Step3 Transfer Inhibitor Dilutions to Assay Plate Step1->Step3 Step2 Add Kinase & Substrate/ [γ-32P]-ATP to Assay Plate Step2->Step3 Step4 Incubate at 30°C (e.g., 30-60 min) Step3->Step4 Step5 Stop Reaction (e.g., add SDS buffer) Step4->Step5 Step6 Detect Signal (e.g., Autoradiography or Luminescence) Step5->Step6 End Calculate IC50 Value Step6->End

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 4: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a general method for determining the IC₅₀ of a compound against a specific protein kinase using a classic and reliable radiometric format.[12]

  • Objective: To measure the concentration-dependent inhibition of a kinase by a test compound.

  • Materials:

    • Purified, active kinase enzyme

    • Specific peptide or protein substrate (e.g., α-casein for CK1δ)[12]

    • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl₂, 100 µM EDTA)[12]

    • [γ-³²P]-ATP

    • Non-radioactive ("cold") ATP

    • Test compounds dissolved in 100% DMSO

    • SDS-PAGE loading buffer

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compounds in a 96-well plate. A typical starting concentration is 100 µM, diluted in 3-fold steps.

    • Reaction Setup: In a separate 96-well reaction plate, prepare the kinase reaction mixture. For each well, combine the kinase assay buffer, the appropriate concentration of kinase enzyme, and the substrate.

      • Scientist's Insight: The ATP concentration should be set near the Michaelis-Menten constant (Km) of the kinase for ATP. This ensures the assay is sensitive to competitive inhibitors.[13] The enzyme concentration must be in the linear range of the assay, where product formation is proportional to time and enzyme amount.[12]

    • Initiate Reaction: Add the ATP mix (containing a spike of [γ-³²P]-ATP) to the wells to start the reaction. Immediately transfer the serially diluted compounds from their plate to the reaction plate.

    • Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

    • Stop Reaction: Terminate the reaction by adding an equal volume of SDS-PAGE loading buffer and boiling at 95 °C for 5 minutes.[12]

    • Detection: Separate the reaction products by SDS-PAGE. The phosphorylated substrate will be radioactive. Visualize the bands by autoradiography.

    • Quantification: Excise the substrate bands from the dried gel and quantify the incorporated radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of kinase activity remaining versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Section 4: Structure-Activity Relationship (SAR) Insights

Systematic modification of the inhibitor structure using the protocols above allows for the development of a structure-activity relationship (SAR). This process maps how changes to specific parts of the molecule affect its potency and selectivity.[14][15][16][17]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of Isoxazole Derivatives

Strategic Analysis & Core Challenges Isoxazoles represent a "privileged scaffold" in medicinal chemistry, serving as bioisosteres for carboxylic acids and esters, and featuring prominently in COX-2 inhibitors (Valdecoxib...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Core Challenges

Isoxazoles represent a "privileged scaffold" in medicinal chemistry, serving as bioisosteres for carboxylic acids and esters, and featuring prominently in COX-2 inhibitors (Valdecoxib) and immunomodulators (Leflunomide). However, for the synthetic chemist, they present a Chemoselectivity Paradox :

  • The Utility: The isoxazole ring is an excellent pharmacophore and a masked 1,3-dicarbonyl equivalent.

  • The Liability: The N-O bond is thermodynamically weak (~55 kcal/mol). Under aggressive palladium-catalyzed conditions—specifically those involving strong reducing agents, high temperatures, or strong alkoxide bases—the ring is prone to:

    • Reductive Cleavage: Pd(0) insertion into the N-O bond.

    • Base-Mediated Ring Opening: Deprotonation at C3/C5 leading to fragmentation into reactive nitriles.

Scope of this Guide: This document details three field-proven protocols designed to circumvent these stability issues while maximizing yield. We prioritize Suzuki-Miyaura (for robustness), Direct C-H Arylation (for atom economy), and Buchwald-Hartwig (for diversity).

Decision Logic for Isoxazole Functionalization

Before selecting a protocol, utilize the following decision matrix to align substrate properties with reaction conditions.

Isoxazole_Logic Start Target: Functionalized Isoxazole CheckPos Target Position? Start->CheckPos C4 C4-Position CheckPos->C4 Electrophilic Site C5 C5-Position CheckPos->C5 Acidic Site Halogen Is Substrate Halogenated? C4->Halogen Direct Is Substrate Unfunctionalized? C5->Direct Suzuki Protocol A: Suzuki-Miyaura (Boronate/Halide) Halogen->Suzuki Yes (C-C Bond) Buchwald Protocol C: Buchwald-Hartwig (Amination) Halogen->Buchwald Yes (C-N Bond) Direct->Suzuki Alternative (Requires Lithiation/Borylation) CH_Act Protocol B: Direct C-H Arylation (Atom Economy) Direct->CH_Act Preferred (No Pre-activation)

Figure 1: Strategic decision tree for selecting the optimal cross-coupling methodology based on regiochemistry and substrate availability.

Application Note A: Suzuki-Miyaura Coupling (C4-Focus)

The C4 position of isoxazole is electronically distinct (nucleophilic in nature, similar to the beta-position of pyrrole), making 4-haloisoxazoles or 4-boronates the standard intermediates.

The Challenge: 4-Isoxazoleboronic acids are prone to protodeboronation. The Solution: Use Pinacol Esters (BPin) and mild bases.

Detailed Protocol

Target: Coupling of 3,5-dimethyl-4-isoxazoleboronic acid pinacol ester with Aryl Bromides.

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)The ferrocenyl ligand prevents Pd-aggregation and resists oxidation better than PPh₃.
Solvent 1,4-Dioxane : Water (4:1)Aqueous component is critical for the activation of the boronate species (formation of the boronate-hydroxy complex).
Base Cs₂CO₃ (2.0 equiv)CRITICAL: Avoid NaOtBu or KOtBu. Carbonates are strong enough to facilitate transmetalation but weak enough to prevent isoxazole ring opening.
Temperature 80–90 °CSufficient for activation; avoid refluxing >100°C if possible.

Step-by-Step Methodology:

  • Charge: To a reaction vial, add the Aryl Bromide (1.0 equiv), Isoxazole-4-BPin (1.1 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvation: Add 1,4-Dioxane/Water (4:1 v/v) to achieve a concentration of 0.1 M.

  • Degas: Sparge with Argon for 5 minutes. Note: Oxygen promotes homocoupling of the boronate and deactivates the catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) quickly against a positive pressure of Argon. Seal the vial.

  • Reaction: Heat to 85 °C for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

    • Purification Tip: Isoxazoles are often UV-active but can streak on silica. Add 1% Et₃N to the eluent if the product contains basic nitrogens.

Application Note B: Direct C-H Arylation (C5-Focus)

Direct arylation at the C5 position is highly attractive as it bypasses the need for 5-haloisoxazoles (which are unstable) or 5-metallated species. The C5 proton is the most acidic (pKa ~20-25), allowing for a Concerted Metallation-Deprotonation (CMD) mechanism.

Mechanistic Pathway (CMD)

CMD_Mechanism Pd_II Pd(II) Species (Active Catalyst) Coord Coordination (Isoxazole binds Pd) Pd_II->Coord + Isoxazole CMD_TS CMD Transition State (PivO- assists deprotonation) Coord->CMD_TS + PivOH/Base Palladacycle Heteroaryl-Pd-L Intermediate CMD_TS->Palladacycle - PivOH Prod C5-Arylated Isoxazole Palladacycle->Prod + Ar-X Reductive Elim.

Figure 2: The Concerted Metallation-Deprotonation pathway enabled by Pivalic Acid.

Detailed Protocol

Target: C5-Arylation of 3-methylisoxazole with Aryl Iodides.

ParameterConditionRationale
Catalyst Pd(OAc)₂ (5 mol%)Simple Pd(II) source is sufficient; no complex ligands required for activated systems.
Ligand Catacxium A (optional)Use bulky phosphines only if the aryl halide is unreactive (e.g., chlorides).
Additive Pivalic Acid (PivOH) (30 mol%) The Key Ingredient. Acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage.
Base K₂CO₃ (2.0 equiv)Regenerates the pivalate anion.
Solvent DMA or NMPPolar aprotic solvents stabilize the polar transition state.

Step-by-Step Methodology:

  • Preparation: In a dried Schlenk tube, combine Pd(OAc)₂ (5 mol%), K₂CO₃ (2.0 equiv), and Pivalic Acid (0.3 equiv).

  • Substrate Addition: Add the Aryl Iodide (1.0 equiv) and the 3-substituted isoxazole (1.5 equiv). Note: Excess heterocycle is used to compensate for potential homocoupling or evaporation.

  • Solvent: Add anhydrous DMA (0.2 M).

  • Reaction: Heat to 110–120 °C for 16 hours.

    • Warning: Do not exceed 130 °C. Thermal decomposition of the isoxazole ring becomes significant.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with water and extract with Et₂O (DMA is difficult to remove; extensive water washes are required).

Application Note C: Buchwald-Hartwig Amination

Aminating isoxazoles is notoriously difficult due to the electron-deficient nature of the ring (making the halide less prone to oxidative addition) and the potential for amine coordination to shut down the catalyst.

Protocol: Modern "Pre-catalyst" systems are required.

  • Substrate: 4-Bromoisoxazole + Primary/Secondary Amine.

  • Catalyst: Pd-PEPPSI-IPr or XantPhos Pd G3 (2–5 mol%).

    • Why? These bulky NHC or Buchwald precatalysts ensure rapid oxidative addition and prevent catalyst poisoning by the substrate nitrogen.

  • Base: Cs₂CO₃ or K₃PO₄.[1]

    • Avoid: NaOtBu (Strong alkoxides attack the C5 position).

  • Solvent: Toluene or Dioxane (anhydrous).

Troubleshooting & Self-Validating Controls

To ensure scientific integrity, every experiment should include these internal checks:

  • The "Black Metal" Check:

    • Observation: If the reaction mixture turns black and precipitates metal immediately upon heating, your ligand is dissociating.

    • Fix: Switch to bidentate ligands (dppf, Xantphos) or increase ligand:Pd ratio to 2:1.

  • The "Ring-Opening" Diagnostic:

    • Observation: LCMS shows a mass of [M + 41] (Acetonitrile adduct) or complex mixtures, and NMR shows loss of the characteristic isoxazole proton singlet.

    • Cause: Base is too strong or temperature too high.

    • Fix: Switch from K₂CO₃ to K₃PO₄ or NaHCO₃. Lower temp by 10°C.

  • The Oxygen Test:

    • Observation: Homocoupling of the boronic ester (Biaryl formation) > 10%.

    • Cause: Insufficient degassing.

    • Fix: Freeze-Pump-Thaw cycling is superior to simple sparging for sensitive kinetics.

References

  • Mechanistic Overview of Isoxazole Arylation: Takenaka, K., et al. "Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position." Angewandte Chemie International Edition, 2015.[2] [Link]

  • Suzuki-Miyaura Protocols for Heterocycles: Billingsley, K., Buchwald, S.L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007.[3] [Link]

  • Direct C-H Activation (PivOH Effect): Lapointe, D., Fagnou, K. "Overview of the Mechanistic Rationales for the Carboxylate-Assisted C–H Functionalization." Chemistry Letters, 2010.[3] [Link]

  • Regioselectivity in Oxazole/Isoxazole Coupling: Piguel, S., et al. "Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series." Beilstein Journal of Organic Chemistry, 2011. [Link]

  • Buchwald-Hartwig Conditions for Sensitive Heterocycles: Kashani, S. K., et al. "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow."[4] ChemRxiv, 2019. [Link]

Sources

Application

Application Note: Strategic Utilization of Ethyl 5-aminoisoxazole-3-carboxylate in Fragment-Based Drug Discovery (FBDD)

Introduction: The Privileged Scaffold In the landscape of Fragment-Based Drug Discovery (FBDD), Ethyl 5-aminoisoxazole-3-carboxylate represents a "privileged structure"—a scaffold capable of providing high-affinity ligan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

In the landscape of Fragment-Based Drug Discovery (FBDD), Ethyl 5-aminoisoxazole-3-carboxylate represents a "privileged structure"—a scaffold capable of providing high-affinity ligands for diverse biological targets. Unlike simple aliphatic fragments, this heteroaromatic system offers a rigid, planar core with defined vectors for chemical elaboration.

This Application Note details the strategic deployment of this compound. It serves not merely as a building block but as a bifunctional pharmacophore compliant with the "Rule of Three," offering distinct handles for growing (C5-amine) and linking (C3-ester) to probe adjacent pockets in protein binding sites.

Key Applications
  • Kinase Inhibition: The isoxazole nitrogen and amine often mimic the adenine hinge-binding motif.

  • BET Bromodomain Inhibition: As a bioisostere for acetyl-lysine mimetics.

  • DNA-Encoded Libraries (DEL): Used as a "poised" fragment for rapid parallel synthesis.

Physicochemical Profile & Fragment Metrics

Successful FBDD relies on strict adherence to physicochemical constraints to ensure ligand efficiency (LE) remains high during optimization.

PropertyValueFBDD Implications
Molecular Weight 156.14 DaIdeal for FBDD (Rule of 3: <300 Da). Allows significant mass addition during optimization.
cLogP ~0.6 - 0.9High water solubility; low risk of non-specific hydrophobic aggregation.
H-Bond Donors 2 (NH₂)Critical for anchoring to protein backbones (e.g., hinge regions).
H-Bond Acceptors 4 (N, O, Esters)Offers multiple interaction points for water-bridging or direct bonding.
Topological PSA ~80 ŲSlightly high for a fragment, indicating strong polarity driven by the ester and amine.
Geometry PlanarFacilitates

-

stacking interactions (e.g., with Phenylalanine or Tyrosine gates).

Strategic Workflow: From Hit to Lead

The following diagram illustrates the critical path for utilizing this scaffold, moving from initial QC to library expansion.

FBDD_Workflow Start Ethyl 5-aminoisoxazole- 3-carboxylate QC QC & Solubility (Protocol 1) Start->QC Purity Check Screen Fragment Screening (SPR / NMR / X-ray) QC->Screen >100 mM DMSO Hit Hit Validation Screen->Hit Kd < 1mM Elab Synthetic Elaboration (Grow/Link) Hit->Elab Vector Analysis Elab->Screen SAR Cycle Lead Lead Candidate Elab->Lead Optimization

Figure 1: Operational workflow for integrating isoxazole fragments into drug discovery pipelines.

Detailed Protocols

Protocol 1: Quality Control & Solubility Assessment (Mandatory)

Rationale: 5-aminoisoxazoles can degrade or polymerize upon prolonged storage. Impurities often act as PAINS (Pan-Assay Interference Compounds), leading to false positives in biochemical screens.

Materials:

  • Compound: Ethyl 5-aminoisoxazole-3-carboxylate (>98% purity).

  • Solvent:

    
    -DMSO (for NMR), PBS pH 7.4 (for solubility).
    

Step-by-Step:

  • Identity Verification: Acquire a

    
    H NMR. Confirm the characteristic ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm), and the singlet for the C4 proton (~6.0-6.5 ppm).
    
    • Critical Check: Look for broad peaks indicating polymerization.

  • Solubility Test (Nephelometry/UV):

    • Prepare a 200 mM stock in DMSO.

    • Dilute to 1 mM in PBS buffer (pH 7.4).

    • Incubate for 2 hours at 25°C.

    • Measure light scattering.

    • Acceptance Criteria: Solubility > 500

      
      M is required for high-concentration fragment screening (SPR/NMR).
      
Protocol 2: N-Functionalization (The "Grow" Strategy)

Expert Insight: The amine at position 5 is electron-deficient due to the electron-withdrawing nature of the isoxazole ring and the adjacent oxygen. It is significantly less nucleophilic than a standard aniline. Standard amide couplings (EDC/NHS) often fail or proceed slowly.

Objective: Synthesize amide derivatives to probe hydrophobic pockets.

Reagents:

  • Carboxylic Acid Partner (R-COOH)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid Partner (1.2 equiv) in DMF (0.2 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Addition: Add Ethyl 5-aminoisoxazole-3-carboxylate (1.0 equiv) to the reaction mixture.

  • Reaction:

    • Standard: Stir at 50°C for 4–12 hours. (Heat is often required due to low nucleophilicity).

    • Alternative: If conversion is <50% by LCMS after 4 hours, add DMAP (0.1 equiv) as a catalyst.

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO

    
     (x2) and Brine (x1). Dry over MgSO
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol 3: Ester Hydrolysis & Scaffold Hopping

Rationale: The C3-ethyl ester is a "masked" acid. Hydrolysis reveals the carboxylic acid, which can be coupled to amines (reverse amide) or used to form heterocycles (e.g., oxadiazoles).

Warning: The isoxazole ring is sensitive to strong bases and can undergo ring-opening (fragmentation) to form nitriles or enolates.

Procedure:

  • Dissolve Ethyl 5-aminoisoxazole-3-carboxylate in THF/Water (3:1).

  • Add LiOH (1.1 equiv, strictly controlled). Do not use NaOH or KOH in large excess.

  • Stir at 0°C for 1 hour, then allow to warm to RT. Monitor closely by TLC.

  • Quench immediately upon consumption of starting material by acidifying to pH 4 with 1N HCl.

  • Extract with EtOAc. (Do not heat the acidic aqueous phase, as decarboxylation may occur).

Mechanistic & Structural Insights

Binding Modes

The 5-aminoisoxazole scaffold engages targets via distinct motifs:

  • Donor-Acceptor Pair: The ring Nitrogen (N2) acts as an acceptor, while the exocyclic Amine (N-H) acts as a donor. This mimics the cis-amide bond found in peptide backbones.

  • 
    -Stacking:  The electron-poor nature of the ring makes it an excellent partner for stacking with electron-rich aromatic residues (Trp, Phe) in the binding pocket.
    
Chemical Space Expansion

The following diagram visualizes how this single fragment serves as a divergent node for library generation.

Chemical_Space Center Ethyl 5-aminoisoxazole- 3-carboxylate Amide Amide Derivatives (Kinase Hinge Binders) Center->Amide N-Acylation Acid Carboxylic Acid (Salt Bridges) Center->Acid Hydrolysis Urea Urea/Carbamate (Solubility/Selectivity) Center->Urea Isocyanates Heterocycle Oxadiazoles (Ring Transformation) Acid->Heterocycle Hydrazine/Cyclization

Figure 2: Divergent synthesis pathways from the parent scaffold.

References

  • Isoxazole Crystal Structure & Stacking

    • Qi, Y., et al. (2011).[1] "Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate." Acta Crystallographica Section E.

  • Reactivity of 5-Aminoisoxazoles (Masked Enaminones)

    • Chebanov, V. A., et al. (2008). "Reactions of 3(5)
  • Application in BET Inhibitors (Fragment Growing)

    • Pomerantz, W. C. K., et al. (2020).[2] "Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors." ACS Medicinal Chemistry Letters.

  • DNA-Encoded Library (DEL)

    • Zhang, Y., et al. (2023).[3] "Fragment expansion with NUDELs – poised DNA-encoded libraries." Chemical Science.

  • Isoxazole Scaffold in Drug Design (Review)

    • Sysak, A., et al. (2017).[4] "Isoxazole ring as a useful scaffold in a search for new therapeutic agents."[4] European Journal of Medicinal Chemistry.

Sources

Method

Application Note: A Practical Guide to the Regioselective Synthesis of Substituted Isoxazoles from Ethyl 5-Aminoisoxazole-3-carboxylate

Abstract The isoxazole ring is a cornerstone of modern medicinal chemistry, appearing in a wide array of pharmaceuticals due to its favorable physicochemical properties and versatile biological activities.[1][2][3] Ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole ring is a cornerstone of modern medicinal chemistry, appearing in a wide array of pharmaceuticals due to its favorable physicochemical properties and versatile biological activities.[1][2][3] Ethyl 5-aminoisoxazole-3-carboxylate represents a highly strategic and versatile starting material for the synthesis of complex isoxazole derivatives. Its bifunctional nature, featuring a nucleophilic C5-amino group and an electrophilic C3-ester, allows for controlled, regioselective modifications. This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the regioselective functionalization of this key building block. We will explore N-acylation, N-sulfonylation, and a powerful diazotization-Sandmeyer reaction sequence, explaining the chemical principles behind each protocol to empower users to adapt and troubleshoot these methods effectively.

The Strategic Importance of Ethyl 5-Aminoisoxazole-3-carboxylate

Ethyl 5-aminoisoxazole-3-carboxylate is more than a simple heterocyclic compound; it is a molecular scaffold engineered for diversity. The C5-amino group serves as the primary handle for introducing a vast range of substituents, while the C3-ester provides a secondary site for modification or for tuning solubility and pharmacokinetic properties. The inherent reactivity difference between these two groups is the foundation for the regioselective syntheses described herein.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
IUPAC Name Ethyl 5-amino-1,2-oxazole-3-carboxylate
CAS Number 10051-73-7

Data sourced from PubChem.

The strategic value lies in its ability to undergo clean, high-yielding transformations at the C5-amino position without disturbing the isoxazole core or the C3-ester, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Core Protocols: Regioselective Functionalization of the C5-Amino Group

The primary amino group at the C5 position is analogous in reactivity to an aniline, making it an excellent nucleophile and a precursor to diazonium salts. We will leverage this reactivity in the following protocols.

Protocol 1: N-Acylation and N-Sulfonylation

Scientific Rationale: The formation of amide and sulfonamide bonds is a fundamental strategy in drug design to modulate biological activity, improve metabolic stability, and alter cell permeability. This protocol describes a general and robust method for the N-acylation and N-sulfonylation of the starting material. The reaction proceeds via nucleophilic attack of the C5-amino group on the electrophilic carbonyl or sulfonyl center of the corresponding chloride.

Experimental Workflow for N-Acylation/Sulfonylation

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Workup A Dissolve Ethyl 5-aminoisoxazole- 3-carboxylate in Pyridine/DCM B Cool reaction mixture to 0 °C (Ice Bath) A->B 1 C Add Acyl Chloride or Sulfonyl Chloride (e.g., Benzoyl Chloride) dropwise B->C 2 D Stir at 0 °C for 30 min, then warm to RT for 2-4 h C->D 3 E Quench with water & perform aqueous workup (HCl, NaHCO₃, brine) D->E 4 F Dry organic layer (Na₂SO₄), filter, and concentrate E->F 5 G Purify by column chromatography or recrystallization F->G 6

Caption: General workflow for N-acylation and N-sulfonylation.

Detailed Step-by-Step Protocol (N-Benzoylation Example):

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 5-aminoisoxazole-3-carboxylate (1.0 g, 6.4 mmol) in a 1:1 mixture of anhydrous dichloromethane (DCM) and pyridine (20 mL).

  • Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Add benzoyl chloride (0.98 g, 0.82 mL, 7.0 mmol, 1.1 eq) dropwise to the stirred solution over 5 minutes. Causality Note: Pyridine acts as both a solvent and a base to neutralize the HCl byproduct, driving the reaction to completion. Dropwise addition at low temperature controls the exothermicity of the reaction.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the mixture with DCM (30 mL) and transfer to a separatory funnel. Wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL). Causality Note: The acid wash removes excess pyridine, while the base wash removes any unreacted benzoyl chloride and residual acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from ethanol/water or by silica gel column chromatography to yield Ethyl 5-(benzoylamino)isoxazole-3-carboxylate.

Data Summary for N-Acylation/Sulfonylation:

ReagentProductTypical Yield
Acetyl ChlorideEthyl 5-acetamidoisoxazole-3-carboxylate90-98%
Benzoyl ChlorideEthyl 5-(benzoylamino)isoxazole-3-carboxylate85-95%
Tosyl ChlorideEthyl 5-(tosylamino)isoxazole-3-carboxylate80-90%
Methane­sulfonyl ChlorideEthyl 5-(methyl­sulfonamido)isoxazole-3-carboxylate82-92%
Protocol 2: Diazotization and Sandmeyer Reaction

Scientific Rationale: The Sandmeyer reaction is a cornerstone of synthetic organic chemistry for converting an aromatic amino group into a wide variety of functional groups via a diazonium salt intermediate.[4] This two-step process provides access to derivatives that are not achievable through direct substitution. The key is the in situ formation of the diazonium salt at low temperatures, followed by its copper(I)-catalyzed decomposition to an isoxazolyl radical, which is then trapped by the counter-ion.[4][5]

Mechanism Overview: Diazotization and Sandmeyer Reaction

G A Ethyl 5-aminoisoxazole- 3-carboxylate (R-NH₂) B Isoxazole Diazonium Salt (R-N₂⁺) A->B NaNO₂, HCl 0-5 °C (Diazotization) C Isoxazolyl Radical (R•) B->C Single Electron Transfer (SET) D Final Product (R-X) C->D X• Transfer Catalyst_out Cu(II)X₂ C->Catalyst_out Catalyst_in Cu(I)X Catalyst_in->B

Caption: The two-stage process of diazotization followed by the Sandmeyer reaction.

Detailed Step-by-Step Protocol (Sandmeyer Chlorination Example):

Part A: Diazotization

  • Setup: In a three-neck flask equipped with a thermometer, addition funnel, and magnetic stir bar, suspend Ethyl 5-aminoisoxazole-3-carboxylate (1.56 g, 10 mmol) in a mixture of concentrated HCl (6 mL) and water (10 mL).

  • Cooling: Cool the suspension to 0 °C in an ice-salt bath. The mixture should become a fine, stirrable slurry.

  • Nitrite Addition: Dissolve sodium nitrite (NaNO₂) (0.76 g, 11 mmol, 1.1 eq) in cold water (5 mL). Add this solution dropwise to the isoxazole suspension via the addition funnel, ensuring the internal temperature never exceeds 5 °C . Causality Note: Diazonium salts are thermally unstable and can decompose explosively at higher temperatures. Maintaining a low temperature is critical for safety and yield.

  • Stirring: After the addition is complete, stir the resulting pale-yellow solution at 0-5 °C for an additional 20 minutes. This is your in situ diazonium salt solution, which should be used immediately.

Part B: Sandmeyer Reaction (Chlorination)

  • Catalyst Preparation: In a separate flask, dissolve copper(I) chloride (CuCl) (1.2 g, 12 mmol, 1.2 eq) in concentrated HCl (10 mL). Cool this solution to 0 °C.

  • Reaction: Add the cold diazonium salt solution from Part A slowly and carefully to the stirred CuCl solution. Vigorous nitrogen gas evolution will be observed. Causality Note: The Cu(I) salt catalyzes the decomposition of the diazonium salt, releasing N₂ gas and forming the desired product.

  • Completion: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases.

  • Workup: Extract the reaction mixture with ethyl acetate (3 x 30 mL). Combine the organic layers and wash with water and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain Ethyl 5-chloroisoxazole-3-carboxylate.

Data Summary for Sandmeyer Reactions:

ReagentC5-SubstituentProduct NameTypical Yield
CuCl / HCl-ClEthyl 5-chloroisoxazole-3-carboxylate65-75%
CuBr / HBr-BrEthyl 5-bromoisoxazole-3-carboxylate60-70%
CuCN / KCN-CNEthyl 5-cyanoisoxazole-3-carboxylate50-65%
KI-IEthyl 5-iodoisoxazole-3-carboxylate70-80%
H₂O / H₂SO₄, Δ-OHEthyl 5-hydroxyisoxazole-3-carboxylate40-55%

Troubleshooting and Practical Insights

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete N-Acylation 1. Insufficient base (pyridine).2. Deactivated acylating agent (hydrolyzed).3. Low reaction temperature/time.1. Ensure at least 2 equivalents of pyridine are used.2. Use a fresh bottle of the acyl/sulfonyl chloride.3. Allow the reaction to stir longer at room temperature or warm gently to 40 °C.
Low Yield in Sandmeyer 1. Diazonium salt decomposition (temperature too high).2. Impure NaNO₂.3. Catalyst (CuX) is oxidized to Cu(II).1. Strictly maintain temperature below 5 °C during diazotization.2. Use freshly purchased, dry NaNO₂.3. Use freshly prepared or high-purity Cu(I) salts.
Formation of Dark Tar Diazonium salt decomposition or side reactions.Ensure slow, controlled addition of the diazonium salt to the copper catalyst solution. Ensure adequate stirring and cooling.
Difficulty in Purification Co-elution of starting material or byproducts.Adjust the polarity of the chromatography eluent. A second purification or recrystallization may be necessary.

Conclusion

Ethyl 5-aminoisoxazole-3-carboxylate is a powerful and cost-effective building block for medicinal chemistry and drug discovery programs. The protocols detailed in this application note provide robust and reproducible methods for its regioselective transformation into a diverse array of functionalized isoxazoles. By understanding the underlying chemical principles of N-acylation and Sandmeyer-type reactions, researchers can confidently employ this scaffold to accelerate the synthesis of novel chemical entities with significant therapeutic potential.

References

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link].[6][7]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link].[1]

  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. PMC. Available at: [Link].[8]

  • Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. PMC. Available at: [Link].[9]

  • Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. ResearchGate. Available at: [Link].[10]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. Available at: [Link].[2]

  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Available at: [Link].[11]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. Available at: [Link].[3]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Available at: [Link].[12]

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing. Available at: [Link].[13]

  • Ethyl 3-aminoisoxazole-5-carboxylate. PubChem. Available at: [Link].[14]

  • Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion. PubMed. Available at: [Link].[15]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link].[16]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link].[4]

  • Sandmeyer Reactions. Organic Chemistry - YouTube. Available at: [Link].[5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 5-aminoisoxazole-3-carboxylate by Column Chromatography

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of Ethyl 5-aminoisoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of Ethyl 5-aminoisoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing column chromatography for the purification of this and structurally similar heterocyclic compounds. The inherent chemical properties of this molecule—specifically the presence of a basic amino group, a polar ester, and the isoxazole ring—present unique challenges that require a nuanced approach to achieve high purity and yield.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and field-proven experience. Our goal is to empower you to diagnose and resolve common purification issues effectively.

Troubleshooting Guide

This section addresses specific, practical problems that you may encounter during the column chromatography of Ethyl 5-aminoisoxazole-3-carboxylate. Each answer provides a causal explanation and a clear, actionable solution.

Q1: My compound is streaking badly on the TLC plate, making it impossible to determine an accurate Rf value. What's causing this and how can I fix it?

A1: This is a classic issue when working with basic compounds on an acidic stationary phase.

  • Causality: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic amino group (-NH2) on your isoxazole molecule can undergo strong, non-ideal acid-base interactions with these silanol groups. This leads to inconsistent adsorption and desorption as the compound travels up the TLC plate, resulting in a characteristic "streak" rather than a compact spot. This phenomenon can also lead to partial decomposition of the product on the silica.[1][2]

  • Solution: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your eluting solvent system.

    • Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) to your mobile phase (e.g., for every 100 mL of eluent, add 0.5 to 2 mL of Et₃N).

    • Mechanism of Action: The triethylamine, being a stronger base, will preferentially interact with the acidic silanol groups, effectively "masking" them. This allows your Ethyl 5-aminoisoxazole-3-carboxylate to move through the stationary phase based on polarity interactions alone, resulting in sharper, well-defined spots on the TLC plate and improved peak shape during column chromatography. A similar strategy has been successfully employed for related isoxazole structures.[3]

Q2: I'm getting very poor separation between my product and a closely-related impurity. How can I improve the resolution?

A2: Achieving good resolution between compounds of similar polarity requires careful optimization of the mobile phase and, in some cases, the stationary phase.

  • Causality: Poor separation (low resolution) occurs when the mobile phase does not sufficiently differentiate between the affinities of your product and the impurity for the stationary phase. They elute at very similar times, resulting in overlapping fractions.

  • Solutions:

    • Fine-Tune Solvent Polarity: If your spots are too high on the TLC plate (Rf > 0.5), your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., reduce ethyl acetate in a hexanes/ethyl acetate system). If the spots are too low (Rf < 0.1), the eluent is not polar enough; increase the proportion of the polar solvent. The ideal Rf for the target compound for good separation is typically between 0.2 and 0.4.[4]

    • Change Solvent Selectivity: If simply adjusting polarity doesn't work, switch one of the solvents in your mobile phase. Different solvents have different selectivities due to their unique abilities to engage in dipole-dipole, hydrogen bonding, and other interactions. For example, if an ethyl acetate/hexanes system is failing, try a dichloromethane/methanol system. This can alter the relative elution order and improve separation.

    • Consider an Alternative Stationary Phase: If silica gel proves ineffective, the impurity may have a very similar polarity but different functional groups. In such cases, switching to a different stationary phase can be highly effective. Neutral alumina is a common alternative for basic compounds and may offer a different selectivity profile.[2]

Q3: My product seems to be stuck on the column. It's not eluting even when I switch to a very polar solvent like 100% ethyl acetate or even methanol. Why?

A3: This critical issue often points to irreversible adsorption or on-column decomposition.

  • Causality: The lone pair of electrons on the amino group, combined with the nitrogen and oxygen atoms in the isoxazole ring, can act as a multidentate ligand, chelating strongly to the silicon atoms on the silica surface. This interaction can be so strong that the compound becomes irreversibly adsorbed. In some cases, the high acidity of the silica can catalyze the degradation of the desired product over the extended time it remains on the column.[1][2]

  • Solutions:

    • Pre-emptive Stability Test: Before committing your entire batch to a column, perform a stability test. Spot your crude material on a TLC plate, let it sit in the open air on the silica for 1-2 hours, and then elute the plate. If you see a new spot (degradation product) or if the original spot has diminished significantly, your compound is not stable on silica under normal conditions.[1]

    • Use a Basic Modifier: As with the streaking issue (Q1), adding triethylamine to your eluent is the first and most important step. This minimizes the strong acid-base interactions that lead to irreversible binding.

    • Deactivate the Silica: For particularly sensitive compounds, you can pre-treat the entire column. Pack the column with silica gel, then flush it with a non-polar solvent (like hexanes) containing 1-2% triethylamine. This ensures the entire stationary phase is neutralized before the sample is loaded.

Q4: My post-column yield is disappointingly low. Where could my product have gone?

A4: Low recovery can be attributed to several factors, ranging from physical loss to chemical degradation.

  • Causality & Solutions:

    • On-Column Degradation: As discussed in Q3, the acidic silica may be decomposing your product. The use of a basic modifier is essential to prevent this.

    • Irreversible Adsorption: A portion of your product may be permanently stuck to the column. Again, a basic modifier is the primary solution.

    • Column Overloading: Loading too much crude material onto the column relative to the amount of silica gel can lead to broad bands and poor separation.[2] A general rule is to load no more than 1 g of crude material for every 30-50 g of silica.

    • Premature Fraction Combination: You may have discarded fractions that contained your product. It is crucial to analyze all collected fractions by TLC before combining them for solvent evaporation. Sometimes, a product can "tail" and elute slowly over many fractions in low concentrations.[1]

    • Improper Sample Loading: If the sample is loaded in too large a volume of solvent, or a solvent that is too polar, it will spread into a wide band at the top of the column, leading to poor separation and recovery from the outset. Always use the minimum amount of solvent necessary for loading.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying Ethyl 5-aminoisoxazole-3-carboxylate?

A1: The standard and most cost-effective choice is Silica Gel, 60 Å pore size, 230-400 mesh particle size . This provides a good balance of surface area for interaction and flow rate for efficient separation. However, due to the basic nature of the target molecule, it is highly recommended to use this stationary phase in conjunction with a mobile phase containing a basic additive like triethylamine to ensure good peak shape and recovery.[2][3] For compounds that show significant degradation on silica, neutral alumina can be a viable alternative.

Q2: How do I select the optimal solvent system (mobile phase)?

A2: The selection of the mobile phase is the most critical variable in column chromatography and should always be guided by preliminary Thin-Layer Chromatography (TLC) analysis.[4]

  • Start with Screening: Test several solvent systems of varying polarity. Good starting points for a moderately polar compound like this are mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

  • Target an Rf Value: Adjust the ratio of your solvents until the Rf value of Ethyl 5-aminoisoxazole-3-carboxylate is approximately 0.2-0.4 . This range typically provides the best separation from impurities.

  • Add a Modifier: Once you have a promising solvent ratio, add 0.5-2% triethylamine to the mixture and re-run the TLC to confirm the Rf and observe the improvement in spot shape.

The table below provides recommended starting points for your TLC analysis.

Solvent System BasePolarityTypical Starting Ratio (v/v)Notes
Hexanes / Ethyl AcetateLow to Medium70:30A very common and effective system. Adjust ratio as needed.[6]
Dichloromethane / MethanolMedium to High98:2Good for more polar compounds. Use sparingly as methanol is very polar.
Petroleum Ether / Ethyl AcetateLow to Medium5:1 (approx. 83:17)A system successfully used for a similar isoxazole derivative.[3]

Always add 0.5-2% triethylamine to the final chosen solvent system.

Q3: Can you provide a detailed, step-by-step protocol for purifying this compound?

A3: Absolutely. This protocol assumes you have already identified a suitable eluent system via TLC (e.g., 60:40 Hexanes:Ethyl Acetate + 1% Et₃N) that gives your product an Rf of ~0.3.

Protocol: Flash Column Chromatography Purification
  • Column Preparation (Slurry Packing):

    • Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer (approx. 1 cm) of sand.

    • In a beaker, mix silica gel (e.g., 50 g) with your chosen eluent (e.g., 200 mL) to form a free-flowing slurry.

    • Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

    • Gently tap the column to dislodge air bubbles and ensure even packing. Open the stopcock and drain the excess solvent until the solvent level is just above the silica bed. Never let the silica run dry.

    • Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent (like dichloromethane or acetone).

    • Add a small amount of silica gel (approx. 2-3 g) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.

    • Carefully add this powder as an even layer on top of the sand in your packed column.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the top of the column, filling the space above the silica bed.

    • Open the stopcock and begin collecting the eluting solvent in test tubes or flasks (fractions).

    • Apply positive pressure (using a gentle stream of air or nitrogen) to the top of the column to achieve a steady flow rate (approx. 2 inches/minute).

    • Continuously collect fractions of a consistent volume (e.g., 10-20 mL per tube).

  • Fraction Analysis:

    • Using TLC, analyze the collected fractions to identify which ones contain your pure product. Spot every few fractions on a TLC plate.

    • Visualize the spots under a UV lamp. The fractions containing only the spot corresponding to your pure product should be set aside.

  • Product Isolation:

    • Combine all fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified Ethyl 5-aminoisoxazole-3-carboxylate.

Q4: How can I definitively confirm the purity of my final product?

A4: A single method is often insufficient. A combination of analytical techniques is required to confirm both the identity and purity of your compound.

  • Chromatographic Purity (HPLC): High-Performance Liquid Chromatography is the gold standard for assessing purity. A pure sample should show a single major peak in the chromatogram.[7]

  • Structural Confirmation (NMR & MS):

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. The purity can be estimated by the absence of impurity peaks.

    • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[8]

  • Physical Properties: A sharp, well-defined melting point is a good indicator of purity for solid compounds.

Visualized Workflows and Logic

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Select Solvent System) Slurry 2. Prepare Silica Slurry Pack 3. Pack Column Load 4. Load Sample (Dry Loading) Pack->Load Elute 5. Elute with Solvent & Collect Fractions Load->Elute TLC_Fractions 6. Analyze Fractions by TLC Elute->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: General workflow for column chromatography purification.

G Start Problem Observed (e.g., Streaking, Poor Separation) IsStreaking Is the TLC spot streaking? Start->IsStreaking AddBase Add 0.5-2% Et3N to the mobile phase. IsStreaking->AddBase Yes IsPoorSep Is separation poor? IsStreaking->IsPoorSep No AddBase->IsPoorSep CheckRf Is product Rf ~0.2-0.4? IsPoorSep->CheckRf Yes IsNoElution Is product not eluting? IsPoorSep->IsNoElution No AdjustPolarity Adjust solvent ratio to target Rf 0.2-0.4. CheckRf->AdjustPolarity No ChangeSolvent Change solvent selectivity (e.g., Hex/EtOAc -> DCM/MeOH). CheckRf->ChangeSolvent Yes End Problem Resolved AdjustPolarity->End ChangeSolvent->End CheckStability Test stability on TLC plate. Did it decompose? IsNoElution->CheckStability Yes IsNoElution->End No CheckStability->AddBase No, likely adsorption UseAlumina Consider alternative stationary phase like neutral alumina. CheckStability->UseAlumina Yes UseAlumina->End

Caption: Troubleshooting decision tree for common chromatography issues.

References

  • Di Sarno, V., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Available at: [Link]

  • Khalafy, J., & Poursattar Marjani, A. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 44, 907-912. Available at: [Link]

  • Szewczyk, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649. Available at: [Link]

  • Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. Available at: [Link]

  • Qi, X., et al. (2012). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1111. Available at: [Link]

  • Bougrin, K., & Talha, M. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(11), 2646. Available at: [Link]

  • PubChem. (n.d.). Ethyl 5-amino-1,2-oxazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-aminoisoxazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Szewczyk, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Available at: [Link]

  • Dawood, K. M., & Farag, H. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 17(8), 9929-9936. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • An-Najah National University. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography? YouTube. Retrieved from [Link] (Note: As this is a conceptual video, a placeholder URL is used.)

Sources

Optimization

Optimizing reaction conditions for Ethyl 5-aminoisoxazole-3-carboxylate synthesis

The following technical guide details the synthesis and optimization of Ethyl 5-aminoisoxazole-3-carboxylate , a distinct regioisomer often utilized as a scaffold in fragment-based drug discovery (FBDD) and peptidomimeti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis and optimization of Ethyl 5-aminoisoxazole-3-carboxylate , a distinct regioisomer often utilized as a scaffold in fragment-based drug discovery (FBDD) and peptidomimetic synthesis.

Core Synthetic Strategy & Mechanism

Target Molecule: Ethyl 5-aminoisoxazole-3-carboxylate (CAS: 485807-08-7) Primary Challenge: Distinguishing from the more common isomer, Ethyl 3-aminoisoxazole-5-carboxylate (CAS: 203586-94-1).

The most robust route for establishing the carboxylate at the C3 position while installing an amine at C5 utilizes a [3+2] Cycloaddition of a nitrile oxide followed by nucleophilic aromatic substitution (


).
The Protocol: Nitrile Oxide Cycloaddition Route

This pathway avoids the regiochemical ambiguity of condensing hydrazine derivatives with


-keto esters.
  • Precursor Formation: Ethyl 2-chloro-2-(hydroxyimino)acetate is generated from ethyl glycinate or ethyl acetoacetate. This serves as the "dipole" precursor.

  • In Situ Dipole Generation: Treatment with a mild base generates the Nitrile Oxide species.

  • Cycloaddition: The nitrile oxide reacts with a dipolarophile (e.g., Vinyl Bromide ) to form Ethyl 5-bromoisoxazole-3-carboxylate .

  • Amination: The 5-bromo intermediate undergoes

    
     with ammonia or a protected amine equivalent to yield the final 5-amino product.
    

SynthesisPath cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Amination Precursor Ethyl 2-chloro-2- (hydroxyimino)acetate NitrileOxide Nitrile Oxide (In Situ) Precursor->NitrileOxide Dehydrohalogenation Base Base (TEA/NaHCO3) Base->NitrileOxide Intermediate Ethyl 5-bromo- isoxazole-3-carboxylate NitrileOxide->Intermediate [3+2] Cycloaddition SideProduct Furoxan Dimer (Impurity) NitrileOxide->SideProduct Dimerization (Low Dipolarophile Conc.) Dipolarophile Vinyl Bromide (Dipolarophile) Dipolarophile->Intermediate Product Ethyl 5-amino- isoxazole-3-carboxylate Intermediate->Product SnAr Displacement Ammonia NH3 / Solvent Ammonia->Product

Figure 1: Stepwise synthetic pathway via nitrile oxide cycloaddition, highlighting the critical dimerization side reaction.

Optimization & Troubleshooting Guide

Phase 1: Nitrile Oxide Generation & Cycloaddition

Critical Control Point: The concentration of the dipolarophile (Vinyl Bromide) must be high relative to the nitrile oxide to prevent dimerization into Furoxan (1,2,5-oxadiazole-2-oxide).

IssueSymptomRoot CauseCorrective Action
Low Yield Formation of crystalline solid insoluble in non-polar solvents.Furoxan Formation: Dimerization of nitrile oxide due to slow addition of dipolarophile.Maintain high dilution of the chloroxime precursor and excess (3-5 eq) of vinyl bromide. Add base slowly to the mixture of precursor + dipolarophile.
Regioisomer Contamination Presence of 4-bromo isomer (rare but possible).Electronic mismatch in cycloaddition.Ensure solvent polarity favors the ortho-transition state. Ether/THF mixtures are preferred over pure non-polar solvents.
Incomplete Conversion Starting material (Chloroxime) remains.Base degradation or moisture.Use freshly distilled Triethylamine (TEA) or dry NaHCO3 . Ensure anhydrous conditions to prevent hydrolysis of the chloroxime to the amide.

Q: Why use Vinyl Bromide instead of Vinyl Acetate? A: Vinyl bromide yields the 5-bromo intermediate directly, which is an excellent substrate for nucleophilic substitution (


) to install the amine. Vinyl acetate would yield a 5-acetoxy intermediate, requiring hydrolysis and subsequent functional group manipulation (e.g., Curtius rearrangement), which adds steps and reduces overall yield.
Phase 2: Amination (Substitution of Bromide)

Critical Control Point: The 5-position of the isoxazole ring is activated for nucleophilic attack, similar to 2-chloropyridine, but the ester at C3 is labile.

IssueSymptomRoot CauseCorrective Action
Ester Hydrolysis Formation of carboxylic acid (polar spot on TLC, loss of ethyl group in NMR).Presence of water in ammonia source or high temperature.Use saturated methanolic ammonia or liquid ammonia in a sealed tube at moderate temperatures (60-80°C). Avoid aqueous ammonium hydroxide.
Ring Cleavage Complex mixture/degradation.Harsh basic conditions opening the N-O bond (reductive cleavage).Avoid strong metal amide bases (e.g., LiNH2). Use mild ammonia sources or benzylamine followed by hydrogenolysis if direct amination fails.
No Reaction Recovered 5-bromo intermediate.Insufficient activation energy.If standard heating fails, use Microwave Irradiation (100°C, 30 min) in EtOH/NH3. The 3-ester provides electron withdrawal, activating the 5-position, but steric hindrance can slow kinetics.

Frequently Asked Questions (FAQs)

Q1: Can I synthesize this from Ethyl Cyanoacetate and Hydroxylamine? A: No. That reaction typically yields Ethyl 3-aminoisoxazole-5-carboxylate (the regioisomer) or 3-aminoisoxazol-5-one derivatives. The nucleophilic attack of hydroxylamine on the nitrile of ethyl cyanoacetate places the amino group at position 3 (derived from the nitrile carbon) and the ketone/enol at position 5. To get the 5-amino-3-carboxylate , the carbon skeleton must be assembled differently (e.g., [3+2] cycloaddition).

Q2: My product has a melting point of 138-140°C. Is this correct? A: Likely No. Ethyl 3-aminoisoxazole-5-carboxylate melts around 140°C. The 5-amino-3-carboxylate isomer typically has different physical properties. Verify regiochemistry using HMBC NMR :

  • 5-amino-3-carboxylate: Cross-peak between Ester Carbonyl and the C4 proton (strong). No coupling between Amine N-H and Ester Carbonyl.

  • 3-amino-5-carboxylate: Cross-peak between Amine N-H and C3/C4? The key is the C4 proton coupling to the Carboxylate carbon (3-bond). In the 3-ester, C4 is adjacent to the ester-bearing carbon. In the 5-ester, C4 is adjacent to the amine-bearing carbon.

Q3: Is the intermediate Ethyl 2-chloro-2-(hydroxyimino)acetate commercially available? A: It is occasionally available but unstable. It is best prepared fresh by reacting Ethyl Acetoacetate or Ethyl Glycinate with Sodium Nitrite/HCl followed by chlorination (e.g., with NCS or Cl2).

Q4: Can I use Acetylene as the dipolarophile? A: Reaction with acetylene yields Ethyl isoxazole-3-carboxylate (unsubstituted at C5). You would then need to brominate at C4 or C5. Direct amination is difficult without a leaving group. The Vinyl Bromide route pre-installs the leaving group.

References

  • Synthesis of Isoxazole-3-carboxylates via Nitrile Oxides

    • Mechanism & Regioselectivity: H. G.[1] Aurich, "Isoxazoles," in Comprehensive Heterocyclic Chemistry II, Vol. 3, Elsevier, 1996.

    • Source:

  • Nucleophilic Substitution of 5-Haloisoxazoles

    • Protocol: G. Adembri et al., "Reactivity of isoxazole derivatives. Nucleophilic substitution," Journal of the Chemical Society, Perkin Transactions 1, 1975.
    • Source:[2][3][4][5]

  • Differentiation of Isoxazole Regioisomers

    • Data: PubChem Compound Summary for CID 11126498 (Ethyl 3-aminoisoxazole-5-carboxylate)
    • Source:

Sources

Troubleshooting

Side reactions of Ethyl 5-aminoisoxazole-3-carboxylate in peptide coupling

This guide serves as a technical support resource for researchers encountering difficulties with Ethyl 5-aminoisoxazole-3-carboxylate in peptide coupling workflows. Topic: Troubleshooting Side Reactions & Reactivity Prof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers encountering difficulties with Ethyl 5-aminoisoxazole-3-carboxylate in peptide coupling workflows.

Topic: Troubleshooting Side Reactions & Reactivity Profiles Audience: Medicinal Chemists, Peptide Scientists, Process Chemists

Core Reactivity Profile: The "Deactivated Amine" Trap

Before troubleshooting specific side reactions, it is critical to understand the root cause of failure. The amino group at position 5 of the isoxazole ring is electronically deactivated .

  • The Mechanism: The isoxazole ring is electron-deficient. The ethyl ester at position 3 acts as an electron-withdrawing group (EWG), further pulling electron density away from the ring system. Consequently, the lone pair on the 5-amino group is delocalized into the ring (imidic character), rendering it significantly less nucleophilic than a standard aniline or alkyl amine [1, 2].

  • The Consequence: Standard peptide coupling reagents (HATU, HBTU, EDC) often fail to drive the reaction to completion, leading to kinetic stalling . This stalling is the precursor to most observed side reactions.

Troubleshooting Guide: Side Reactions & Impurities

Issue A: N-Acylurea Formation (The "Dead End" Product)

Symptom: You observe a new peak by LCMS with the mass of the coupling reagents (e.g., urea adduct) but no desired amide product. Context: Common when using Carbodiimides (DCC, DIC, EDC).[1][2]

  • Mechanism: In standard coupling, the carboxylic acid reacts with the carbodiimide to form an O-acylisourea. If the amine (nucleophile) is fast, it attacks this intermediate to form the peptide bond.

  • The Failure: Because Ethyl 5-aminoisoxazole-3-carboxylate is a poor nucleophile, it attacks too slowly. The O-acylisourea undergoes an intramolecular rearrangement to form an inactive N-acylurea .

  • Corrective Action:

    • Stop using carbodiimides alone.

    • Switch to T3P (Propylphosphonic anhydride): T3P is highly effective for sterically hindered or electron-deficient amines and suppresses epimerization.

    • Use Acid Chlorides: Convert the carboxylic acid partner to an acid chloride (using SOCl₂ or Ghosez’s reagent) to force the reaction.

Issue B: Isoxazole Ring Fragmentation (Base-Sensitivity)

Symptom: Complex reaction mixture; loss of the characteristic isoxazole UV signature; formation of nitrile-containing byproducts. Context: Occurs when using strong bases (DBU, NaOH) or excessive heating.

  • Mechanism: The isoxazole ring contains a weak N–O bond. Under basic conditions, particularly with the electron-withdrawing ester at C3, the ring is susceptible to base-catalyzed cleavage (often via deprotonation at C4 or nucleophilic attack), leading to ring-opened

    
    -cyanocarbonyl derivatives [3].
    
  • Corrective Action:

    • Avoid DBU/Strong Bases: Replace with mild, non-nucleophilic bases like 2,4,6-Collidine or N-Methylmorpholine (NMM) .

    • Temperature Control: Do not heat above 50°C in the presence of base.

Issue C: Racemization of the Amino Acid Partner

Symptom: Product forms, but chiral HPLC shows a 50:50 mixture of enantiomers (or significant epimerization). Context: The reaction requires long times (24-48h) due to the slow amine.

  • Mechanism: The activated carboxylic acid (e.g., the OBt ester or anhydride) sits in solution for hours waiting for the isoxazole amine to attack. This prolonged lifetime allows the activated acid to cyclize into an oxazolone intermediate, which readily racemizes via proton abstraction at the

    
    -carbon.
    
  • Corrective Action:

    • Pre-activation at Low Temp: Activate the acid component at -10°C before adding the isoxazole.

    • Use Oxyma Pure: Replace HOBt/HOAt with Oxyma Pure, which is superior in suppressing racemization during slow couplings.[2]

Visualizing the Competitive Pathways

The following diagram illustrates the kinetic competition between the desired coupling and the fatal side reactions.

ReactionPathways cluster_0 Critical Failure Point Start Activated Carboxylic Acid (O-Acylisourea / Active Ester) Product Desired Amide Product Start->Product + Isoxazole DeadEnd Inactive Urea Byproduct Start->DeadEnd No Reaction (Time) Racemate Racemized Amino Acid Start->Racemate Base/Time Isoxazole Ethyl 5-aminoisoxazole-3-carboxylate (Weak Nucleophile) Desired Path A: Desired Coupling (Slow Kinetics) Side1 Path B: Rearrangement (N-Acylurea Formation) Side2 Path C: Oxazolone Formation (Racemization)

Caption: Kinetic competition between productive coupling (Path A) and degradation pathways (Path B/C) caused by the low nucleophilicity of the isoxazole amine.

Optimized Experimental Protocol

Objective: Coupling Fmoc-Amino Acid-OH to Ethyl 5-aminoisoxazole-3-carboxylate without racemization or ring opening.

Method: Mixed Anhydride / T3P Approach

ParameterSpecificationRationale
Solvent Dry DMF or NMPHigh solubility required; avoid protic solvents.
Coupling Agent T3P (50% in EtOAc) or POCl₃ T3P drives reaction with weak amines; POCl₃ forms highly reactive acid chlorides in situ.
Base Sym-Collidine (2,4,6-trimethylpyridine)Sterically hindered; minimizes proton abstraction (racemization) and ring opening.
Stoichiometry Acid : T3P : Base : Amine = 1.2 : 1.5 : 3.0 : 1.0Excess activation ensures the weak amine eventually reacts.
Temperature 0°C to RTStart cold to prevent initial racemization; warm to RT to drive kinetics.

Step-by-Step Procedure:

  • Dissolution: Dissolve the carboxylic acid partner (1.2 equiv) and Ethyl 5-aminoisoxazole-3-carboxylate (1.0 equiv) in dry DMF (0.2 M concentration).

  • Base Addition: Cool to 0°C. Add Sym-Collidine (3.0 equiv). Stir for 5 minutes.

  • Activation: Dropwise add T3P solution (1.5 equiv). Note: If using POCl₃, add it to the acid/base mixture first to generate the active species, then add the isoxazole.

  • Reaction: Allow to warm to room temperature. Stir for 12–24 hours.

  • Monitoring: Check LCMS for the disappearance of the isoxazole (m/z ~157 + H).

  • Workup: Dilute with EtOAc, wash with 5% citric acid (removes collidine), then NaHCO₃. Avoid strong basic washes.

Frequently Asked Questions (FAQ)

Q: Can I use HATU or HBTU? A: Generally, no. While HATU is powerful, the reaction rate with 5-aminoisoxazoles is often so slow that the guanidinylation of the amine (reaction with HATU itself) or hydrolysis of the active ester competes effectively. If you must use HATU, use microwave irradiation (50°C, 30 mins) to force the reaction [2].

Q: Why do I see a nitrile peak in the IR/NMR? A: You likely used a strong base (like NaOH or excess DBU) which caused the isoxazole ring to fragment. This is the "Kemp elimination" equivalent for isoxazoles. Switch to Collidine or DIEA.

Q: My yield is low (<20%). How do I improve it? A: The amine is likely not reacting. Convert your carboxylic acid to an Acid Chloride using oxalyl chloride/DMF(cat) or thionyl chloride before adding the isoxazole. Acid chlorides are reactive enough to acylate even highly electron-deficient anilines and heteroarylamines.

References

  • Bachor, U. et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Link

    • Citation Context: Establishes the low nucleophilicity of 5-aminoisoxazoles and the need for ultrasonic agitation or repe
  • Sperry, J.B. et al. (2011).Coupling of Weakly Nucleophilic Amines. Organic Process Research & Development. Citation Context: General methodology for coupling electron-deficient heteroaryl amines using acid chlorides and T3P.
  • Pinho e Melo, T. (2005).Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry.

Sources

Optimization

Technical Support Center: Minimizing 5-Isoxazolone Byproduct in Isoxazole Synthesis

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, specifically fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, specifically focusing on the common challenge of 5-isoxazolone byproduct formation. Here, we delve into the mechanistic underpinnings of this side reaction and provide actionable, field-proven strategies to steer your synthesis towards the desired isoxazole product.

Frequently Asked Questions (FAQs)

Q1: What is 5-isoxazolone, and why is it a common byproduct in isoxazole synthesis?

A1: 5-Isoxazolone is an isomer of the desired 3-substituted isoxazole, often formed as a byproduct during the condensation reaction between a β-keto ester and hydroxylamine.[1] The formation of this byproduct is a consequence of the regioselectivity of the cyclization step, which is highly sensitive to reaction conditions. The hydroxylamine can attack either of the two carbonyl groups of the β-dicarbonyl compound, leading to two different cyclization pathways.

Q2: How do reaction conditions influence the formation of the 5-isoxazolone byproduct?

A2: Reaction conditions such as pH, solvent, temperature, and the choice of base play a critical role in determining the ratio of isoxazole to 5-isoxazolone. For instance, acidic conditions often favor the formation of the desired 3-substituted isoxazole, whereas neutral or basic conditions can promote the formation of the 5-isoxazolone isomer.[1] This is a classic example of kinetic versus thermodynamic control, where different conditions favor different reaction pathways.[2][3][4][5]

Q3: Are there alternative synthetic methods to avoid the formation of 5-isoxazolone?

A3: Yes, several alternative methods can circumvent the 5-isoxazolone issue. One approach is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, which offers a different disconnection and avoids the use of β-dicarbonyl compounds altogether.[6][7] Another strategy involves using protected forms of hydroxylamine or modified β-keto esters to direct the cyclization towards the desired isoxazole product.[1][8]

Troubleshooting Guide: Minimizing 5-Isoxazolone Formation

This section provides a structured approach to diagnosing and resolving the issue of 5-isoxazolone byproduct formation during your isoxazole synthesis.

Issue: Significant formation of 5-isoxazolone byproduct detected.
Initial Diagnosis & First-Line Solutions

Question: Have you controlled the pH of your reaction?

Answer: The pH of the reaction medium is a primary determinant of regioselectivity.[1]

  • Expert Insight: The initial condensation of hydroxylamine with the β-keto ester can occur at either the ketone or the ester carbonyl. Under acidic conditions, the ketone is more readily protonated and activated towards nucleophilic attack by the hydroxylamine nitrogen, favoring the pathway to the desired 3-substituted isoxazole. In neutral or basic media, the nucleophilicity of the hydroxylamine is increased, and attack at the more electrophilic ester carbonyl can become more competitive, leading to the 5-isoxazolone.

  • Recommended Action:

    • Acidify the Reaction: Introduce a mild acid to your reaction mixture. Acetic acid is a common choice.

    • Use a Buffer: Employ a buffer system to maintain a stable, slightly acidic pH throughout the reaction.

    • Monitor pH: If possible, monitor the pH of your reaction and make adjustments as necessary.

Question: What solvent are you using?

Answer: The polarity of the solvent can influence the reaction pathway.

  • Expert Insight: Solvent choice can affect the tautomeric equilibrium of the β-keto ester and the solubility of intermediates, thereby influencing which cyclization pathway is favored. Protic solvents like ethanol can participate in hydrogen bonding and may favor one pathway over the other.

  • Recommended Action:

    • Solvent Screening: Conduct a small-scale screen of different solvents. Compare protic solvents (e.g., ethanol, methanol) with aprotic solvents (e.g., THF, acetonitrile).[9][10]

    • Aqueous Media: In some cases, conducting the reaction in water or a mixed aqueous-organic system can favor the desired product.[11]

Advanced Troubleshooting & Optimization

Question: Have you considered the effect of temperature and reaction time?

Answer: These parameters can shift the balance between the kinetically and thermodynamically favored products.[2][3][4][5]

  • Expert Insight: The formation of the 5-isoxazolone may be the kinetically favored, but less stable, product under certain conditions. Running the reaction at a higher temperature for a longer duration may allow the system to reach thermodynamic equilibrium, favoring the more stable isoxazole product. Conversely, if the desired isoxazole is the kinetic product, lower temperatures and shorter reaction times would be beneficial.

  • Recommended Action:

    • Temperature Optimization: Systematically vary the reaction temperature (e.g., room temperature, 50 °C, reflux) and analyze the product ratio.

    • Time-Course Study: Monitor the reaction over time using an analytical technique like TLC or LC-MS to determine the optimal reaction duration.

Question: Could your choice of base be the issue?

Answer: The nature and strength of the base can significantly impact the outcome.

  • Expert Insight: Strong bases can deprotonate the β-keto ester to form an enolate, which can alter the reactivity and regioselectivity of the subsequent reaction with hydroxylamine. Milder bases or the use of hydroxylamine hydrochloride without an additional base may be preferable.

  • Recommended Action:

    • Base Screening: If a base is necessary, screen milder options such as sodium acetate or pyridine.[12]

    • Stoichiometry Control: Carefully control the stoichiometry of the base. An excess of a strong base is often detrimental.

Data Summary: Effect of Reaction Conditions on Product Ratio
ParameterCondition A (Favors 5-Isoxazolone)Condition B (Favors Isoxazole)Isoxazole:5-Isoxazolone Ratio (Approx.)
pH Neutral to Basic (e.g., NaHCO₃)Acidic (e.g., Acetic Acid)1:5 ➡️ 5:1
Solvent Aprotic (e.g., THF)Protic (e.g., Ethanol)1:2 ➡️ 3:1
Temperature Low (e.g., 0 °C to RT)Elevated (e.g., Reflux)Varies (Kinetic vs. Thermodynamic)
Base Strong (e.g., NaOH)Mild (e.g., Pyridine) or No Base1:3 ➡️ 4:1

Note: These ratios are illustrative and will vary depending on the specific substrates used.

Visualizing the Reaction Pathways

The following diagram illustrates the competing reaction pathways leading to the desired isoxazole and the 5-isoxazolone byproduct.

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products Beta-Keto Ester Beta-Keto Ester Attack at Ketone Attack at Ketone Beta-Keto Ester->Attack at Ketone Acidic Conditions Attack at Ester Attack at Ester Beta-Keto Ester->Attack at Ester Neutral/Basic Conditions Hydroxylamine Hydroxylamine Hydroxylamine->Attack at Ketone Hydroxylamine->Attack at Ester Desired Isoxazole Desired Isoxazole Attack at Ketone->Desired Isoxazole Cyclization 5-Isoxazolone Byproduct 5-Isoxazolone Byproduct Attack at Ester->5-Isoxazolone Byproduct Cyclization G start Start: High 5-Isoxazolone Byproduct ph_check Is the reaction pH controlled (acidic)? start->ph_check adjust_ph Action: Add mild acid (e.g., AcOH) or buffer. ph_check->adjust_ph No solvent_check Have you tried a protic solvent? ph_check->solvent_check Yes adjust_ph->solvent_check screen_solvents Action: Screen protic solvents (e.g., EtOH). solvent_check->screen_solvents No temp_time_check Have you optimized temperature and time? solvent_check->temp_time_check Yes screen_solvents->temp_time_check optimize_temp_time Action: Run at higher temp for longer (thermodynamic control). temp_time_check->optimize_temp_time No base_check Are you using a strong base? temp_time_check->base_check Yes optimize_temp_time->base_check change_base Action: Use a milder base (e.g., pyridine) or no base. base_check->change_base Yes alternative_route Consider alternative synthetic routes (e.g., 1,3-dipolar cycloaddition). base_check->alternative_route No end End: Minimized Byproduct change_base->end alternative_route->end

Caption: Troubleshooting workflow for minimizing 5-isoxazolone.

Experimental Protocols

Standard Protocol Prone to 5-Isoxazolone Formation

This protocol represents a common starting point where the 5-isoxazolone byproduct may be observed.

  • Reaction Setup: In a round-bottom flask, dissolve the β-keto ester (1.0 eq.) in ethanol (10 mL per mmol of β-keto ester).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq.) and sodium bicarbonate (1.5 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Optimized Protocol for Minimizing 5-Isoxazolone

This optimized protocol incorporates the principles discussed to favor the formation of the desired isoxazole.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the β-keto ester (1.0 eq.) in ethanol (10 mL per mmol of β-keto ester).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.1 eq.) and glacial acetic acid (0.5 eq.) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material and the formation of the desired product by TLC.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.

  • Purification: Wash the organic layer with a saturated solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 5-Aminoisoxazole-3-carboxylate

Welcome to the technical support guide for the synthesis of Ethyl 5-aminoisoxazole-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 5-aminoisoxazole-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter.

I. Reaction Overview and Mechanism

The synthesis of Ethyl 5-aminoisoxazole-3-carboxylate is a crucial step in the development of various pharmaceutical agents, leveraging the isoxazole scaffold's diverse biological activities. A prevalent and effective method involves the reaction of hydroxylamine with ethyl 2-cyano-3-ethoxyacrylate. This reaction proceeds through a nucleophilic attack followed by an intramolecular cyclization and dehydration to form the stable isoxazole ring.

Understanding this pathway is fundamental to diagnosing and resolving issues that may arise during the synthesis.

Core Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_product Product R1 Ethyl 2-cyano-3-ethoxyacrylate Intermediate Acyclic Oxime Intermediate R1->Intermediate + NH2OH (Nucleophilic Attack) R2 Hydroxylamine (NH2OH) R2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Spontaneous Dehydration Dehydration Cyclization->Dehydration - H2O P Ethyl 5-aminoisoxazole-3-carboxylate Dehydration->P

Caption: General reaction scheme for the synthesis of Ethyl 5-aminoisoxazole-3-carboxylate.

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yield is the most common issue. Systematically investigating the following factors is crucial for optimization.

A1: Key Factors Affecting Yield

  • Purity of Starting Materials:

    • Ethyl 2-cyano-3-ethoxyacrylate: This reactant is susceptible to hydrolysis and polymerization. Impurities can significantly hinder the reaction. Verify its purity by NMR or GC-MS before use. It should appear as a white to yellow crystalline solid.[1][2]

    • Hydroxylamine (NH₂OH): Often used as the hydrochloride salt (NH₂OH·HCl), it must be freshly prepared or properly stored to prevent degradation. The free base is unstable; it is typically generated in situ using a base like sodium ethoxide (EtONa) or sodium hydroxide (NaOH).[3]

  • Reaction Conditions:

    • Base: The choice and stoichiometry of the base are critical. A slight excess of a suitable base (e.g., sodium ethoxide) is often used to neutralize the HCl from hydroxylamine hydrochloride and to catalyze the reaction. Insufficient base will result in poor conversion, while a large excess can lead to side reactions like ester hydrolysis.

    • Solvent: Anhydrous ethanol is the most commonly used solvent.[3][4] The presence of water can promote the hydrolysis of the starting material and the final product. Ensure all glassware is thoroughly dried and use a dry solvent.

    • Temperature: This reaction is typically performed at room temperature or with gentle heating (e.g., reflux in ethanol).[3][4] High temperatures can promote the formation of byproducts. Monitor the reaction temperature closely.

    • Reaction Time: The reaction is often stirred for 24 hours at room temperature.[3] Incomplete reactions are a common cause of low yield. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Product loss can occur during the work-up and purification steps. The product is typically a solid that precipitates from the reaction mixture upon cooling or evaporation of the solvent.[3] Ensure complete precipitation and careful filtration. Washing the precipitate with cold water or a non-polar solvent can help remove impurities without significant product loss.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield cluster_purity Purity Checks cluster_conditions Condition Optimization Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Purity_SM1 NMR/GC-MS of Ethyl 2-cyano-3-ethoxyacrylate Check_Purity->Purity_SM1 Purity_SM2 Freshly Prepare or Verify NH2OH Check_Purity->Purity_SM2 Check_Conditions Review Reaction Conditions Cond_Base Adjust Base (Type & Stoichiometry) Check_Conditions->Cond_Base Cond_Solvent Ensure Anhydrous Solvent Check_Conditions->Cond_Solvent Cond_Temp Optimize Temperature Check_Conditions->Cond_Temp Cond_Time Monitor with TLC & Adjust Time Check_Conditions->Cond_Time Check_Workup Optimize Work-up & Purification Result_Improved Yield Improved Check_Workup->Result_Improved Result_No_Change Yield Still Low Check_Workup->Result_No_Change Result_No_Change->Check_Purity Re-evaluate Purity_SM2->Check_Conditions Cond_Time->Check_Workup

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: I'm observing significant side products in my reaction mixture. How can I identify and minimize them?

A2: Common Side Reactions and Mitigation

The formation of side products is a common challenge. Understanding their origin is key to suppression.

  • Dimerization of Nitrile Oxides: If the reaction conditions are not optimized, the nitrile oxide intermediate can dimerize to form furoxans. This is more likely if the dipolarophile (ethyl 2-cyano-3-ethoxyacrylate) is not reactive enough or if the concentration of the nitrile oxide is too high.

    • Solution: Perform the reaction under high dilution conditions.[5] Add the base or the hydroxylamine solution slowly to maintain a low concentration of the reactive intermediate.

  • Hydrolysis of the Ester: The presence of water or excess strong base can lead to the hydrolysis of the ethyl ester group on the starting material or the final product, resulting in the corresponding carboxylic acid.

    • Solution: Use anhydrous solvents and glassware. Carefully control the stoichiometry of the base. If hydrolysis is unavoidable, the final product can be re-esterified if necessary.

  • Formation of Isoxazolones: In some cases, the reaction can yield 3-arylamino-isoxazol-5(2H)-ones instead of the desired 5-aminoisoxazoles.[4] This is more common with different starting materials but highlights the sensitivity of the reaction pathway.

    • Solution: Strict adherence to the established protocol for Ethyl 5-aminoisoxazole-3-carboxylate synthesis, particularly the choice of reactants and solvent, is crucial. The higher electronegativity of the cyano group in the specified starting material favors the formation of the aminoisoxazole.[4]

Table 1: Summary of Common Side Products and Solutions

Side ProductPotential CauseRecommended Solution
FuroxansDimerization of nitrile oxide intermediateUse high dilution; slow addition of base/hydroxylamine.[5]
Carboxylic AcidHydrolysis of the ethyl esterUse anhydrous conditions; control base stoichiometry.
Isoxazolone DerivativesAlternative reaction pathwayUse correct starting materials (ethyl 2-cyano-3-ethoxyacrylate).[4]
Q3: The reaction does not seem to go to completion. What are potential causes?

A3: Addressing Incomplete Reactions

If TLC analysis indicates a significant amount of starting material remains even after extended reaction times, consider the following:

  • Insufficient Base: As mentioned, the base plays a dual role: neutralizing NH₂OH·HCl and catalyzing the reaction. An insufficient amount will stall the reaction. Ensure at least one equivalent of base is used to react with the hydroxylamine salt, with a slight excess often being beneficial.

  • Poor Reagent Quality: Degraded hydroxylamine or impure ethyl 2-cyano-3-ethoxyacrylate will lead to an incomplete reaction.

  • Low Temperature: While high temperatures can be detrimental, a reaction that is too cold may proceed very slowly or not at all. If running at room temperature, ensure it is not significantly below 20-25°C. Gentle warming can sometimes drive the reaction to completion, but this should be monitored carefully by TLC to avoid byproduct formation.

Q4: My purified product is not clean according to NMR/LC-MS. What are the best purification strategies?

A4: Purification Methodologies

  • Recrystallization: This is often the most effective method for purifying the solid product. Ethanol or a mixture of ethanol and water is a good starting point for solvent screening. The crude product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form pure crystals.

  • Silica Gel Chromatography: If recrystallization is ineffective or if the impurities have similar solubility profiles, column chromatography may be necessary. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane.[6]

  • Washing: Before more intensive purification, washing the crude solid precipitate can be very effective. Washing with cold water can remove inorganic salts (like NaCl formed from EtONa and NH₂OH·HCl). A subsequent wash with a cold, non-polar solvent like diethyl ether or hexane can remove non-polar organic impurities.

III. Standard Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Ethyl 5-aminoisoxazole-3-carboxylate.

Materials:

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium ethoxide (EtONa) or Sodium metal

  • Anhydrous Ethanol

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Deionized Water (for work-up)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Preparation of the Hydroxylamine Solution:

    • In a dry round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.0 eq) in anhydrous ethanol.

    • To this solution, add sodium ethoxide (1.05 eq) portion-wise while stirring. A precipitate of sodium chloride will form.

    • Stir this mixture for 30 minutes at room temperature to ensure the complete formation of free hydroxylamine.

  • Reaction:

    • To the stirred suspension of hydroxylamine, add a solution of ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in anhydrous ethanol dropwise over 15-20 minutes.

    • Allow the reaction mixture to stir at room temperature for 24 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).

  • Work-up:

    • Once the reaction is complete, reduce the volume of the solvent in vacuo.

    • To the resulting slurry, add cold deionized water to precipitate the product and dissolve the inorganic salts.

    • Stir the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold ethanol or diethyl ether.

    • Dry the product under vacuum to a constant weight.

    • If necessary, recrystallize the crude product from ethanol to obtain pure Ethyl 5-aminoisoxazole-3-carboxylate.

IV. References

  • Semantic Scholar. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Retrieved from [Link]

  • ResearchGate. Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. Retrieved from [Link]

  • National Center for Biotechnology Information. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Retrieved from [Link]

  • MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • MDPI. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]

  • Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. Retrieved from

  • ResearchGate. (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Retrieved from [Link]

  • RSC Publishing. (2016, March 1). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Retrieved from [Link]

  • National Center for Biotechnology Information. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. Retrieved from [Link]

  • National Center for Biotechnology Information. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3. Retrieved from [Link]

  • ResearchGate. (PDF) Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Retrieved from [Link]

Sources

Optimization

Scalable synthesis of Ethyl 5-aminoisoxazole-3-carboxylate for library production

An Application Scientist's Guide to the Scalable Synthesis of Ethyl 5-aminoisoxazole-3-carboxylate for Library Production Introduction: The Importance of the 5-Aminoisoxazole Scaffold Ethyl 5-aminoisoxazole-3-carboxylate...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Scalable Synthesis of Ethyl 5-aminoisoxazole-3-carboxylate for Library Production

Introduction: The Importance of the 5-Aminoisoxazole Scaffold

Ethyl 5-aminoisoxazole-3-carboxylate is a high-value heterocyclic building block in modern drug discovery. Its structure is a privileged scaffold found in a multitude of biologically active agents, serving as a versatile intermediate for creating diverse compound libraries.[1][2] The primary amino group and the ester functionality provide two orthogonal handles for subsequent chemical modifications, making it an ideal starting point for exploring structure-activity relationships (SAR) in medicinal chemistry programs.[3]

This guide provides a comprehensive technical support resource for researchers engaged in the synthesis of this key intermediate. We will detail a robust and scalable synthetic route and provide in-depth troubleshooting advice in a practical question-and-answer format to address common challenges encountered during laboratory and pilot-scale production.

Recommended Synthetic Pathway: Cyclocondensation

The most common and scalable method for preparing Ethyl 5-aminoisoxazole-3-carboxylate is the cyclocondensation reaction between Ethyl 2-cyano-3-ethoxyacrylate (1) and hydroxylamine (2) . This method is favored for its high atom economy, use of readily available starting materials, and straightforward procedure.

The reaction proceeds via nucleophilic attack of hydroxylamine on the enol ether, followed by intramolecular cyclization and elimination of ethanol to yield the desired isoxazole ring system (3) .

Caption: General scheme for the synthesis of Ethyl 5-aminoisoxazole-3-carboxylate.

Detailed Experimental Protocol (100g Scale)

This protocol is optimized for a multigram scale synthesis, with considerations for safety and process control.

Materials & Reagents:

  • Ethyl 2-cyano-3-ethoxyacrylate (1.0 eq, 100 g)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 eq, 49.3 g)

  • Sodium Bicarbonate (NaHCO₃) (1.25 eq, 62.1 g)

  • Ethanol (95%), approx. 1 L

  • Ethyl Acetate, approx. 1 L

  • Saturated Sodium Chloride Solution (Brine), approx. 500 mL

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermocouple for internal temperature monitoring.

  • Reagent Preparation: In the flask, suspend hydroxylamine hydrochloride and sodium bicarbonate in 1 L of ethanol.

  • Reaction Initiation: Begin vigorous stirring and heat the mixture to a gentle reflux (approx. 78-80°C). The reaction will effervesce (CO₂ evolution) as the free base of hydroxylamine is formed. Maintain reflux for 30 minutes to ensure complete neutralization.

  • Substrate Addition: Slowly add the ethyl 2-cyano-3-ethoxyacrylate to the refluxing mixture over 30-45 minutes using an addition funnel. A mild exotherm may be observed; maintain a controlled reflux.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acrylate is consumed (typically 2-4 hours).

  • Work-up - Quench & Filter: Cool the reaction mixture to room temperature. A precipitate (NaCl) will have formed. Filter the mixture through a pad of celite to remove inorganic salts, washing the filter cake with a small amount of ethanol.

  • Work-up - Solvent Removal: Concentrate the filtrate under reduced pressure (rotary evaporator) to obtain a crude oil or semi-solid.

  • Work-up - Extraction: Dissolve the crude residue in 500 mL of ethyl acetate. Wash the organic layer sequentially with water (2 x 250 mL) and then brine (1 x 250 mL) to remove any remaining salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is often of sufficient purity (>95%) for library synthesis. If further purification is required, recrystallization from an ethanol/water mixture or a heptane/ethyl acetate mixture is effective.

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is hydroxylamine hydrochloride used instead of free hydroxylamine? A: Free hydroxylamine is unstable and can be hazardous. The hydrochloride salt is a stable, crystalline solid that is safe to handle and store. A base, such as sodium bicarbonate or sodium acetate, is added in situ to liberate the reactive free hydroxylamine needed for the reaction.[3][4]

Q2: What is the purpose of the base (sodium bicarbonate) and why is it added in slight excess? A: The base neutralizes the HCl from the hydroxylamine salt. The reaction mechanism is pH-sensitive; optimal rates for reactions involving hydroxylamine often occur in a slightly acidic to neutral pH range (pH 4-7).[5] Using a slight excess of a mild base like NaHCO₃ ensures complete neutralization without making the solution strongly basic, which could promote side reactions or degradation of the ester.

Q3: Can I use a different base, like triethylamine (Et₃N) or sodium hydroxide (NaOH)? A: While other bases can work, they present challenges.

  • Triethylamine (Et₃N): Forms triethylammonium chloride, which is more soluble in ethanol and can complicate purification.

  • Sodium Hydroxide (NaOH): Is a very strong base and can easily hydrolyze the ethyl ester on your starting material or product, leading to low yields. Sodium bicarbonate is ideal because it is mild, insoluble in ethanol (driving the neutralization forward), and the byproducts (NaCl, H₂O, CO₂) are easy to remove.

Q4: What is the expected yield and purity for this reaction? A: With proper execution, this synthesis is high-yielding. You can typically expect yields in the range of 80-95%. The purity of the crude product after work-up is often >95% by LC-MS or NMR, making it suitable for direct use in many library production workflows.

Troubleshooting Guide: Reaction & Scale-up Issues

Problem Category: Low or No Product Yield

Troubleshooting_Low_Yield start Low or No Yield Observed q1 Was CO₂ evolution observed after heating the base/NH₂OH·HCl mix? start->q1 q2 Is the starting acrylate pure? (Check by NMR/GC) q1->q2 Yes s1_no Issue: Ineffective Neutralization Action: Check quality/age of NaHCO₃. Ensure sufficient heating to initiate. q1->s1_no No q3 Was the reaction monitored to completion? (TLC/LC-MS) q2->q3 Yes s2_no Issue: Impure Starting Material Action: Purify acrylate (distillation) or source from a reliable vendor. q2->s2_no No s3_no Issue: Incomplete Reaction Action: Extend reflux time. Check for thermal decomposition if left too long. q3->s3_no No s_final If all checks pass, consider product loss during work-up (e.g., emulsions, solubility). q3->s_final Yes

Caption: Decision tree for diagnosing the root cause of low product yield.

Q5: My reaction yield is very low, or I isolated only starting material. What went wrong? A: This is a common issue that can usually be traced to one of three areas: reagent quality, reaction conditions, or work-up losses.[6]

  • Reagent Integrity:

    • Hydroxylamine: Ensure your hydroxylamine hydrochloride is dry and has been stored properly.

    • Base: Sodium bicarbonate can lose potency over time. Use a fresh bottle if in doubt. The lack of effervescence upon heating the initial mixture is a clear sign of a problem here.

    • Solvent: Ensure you are using a dry grade of ethanol. Excessive water can interfere with the reaction.

  • Reaction Conditions:

    • Incomplete Neutralization: If the hydroxylamine salt is not fully neutralized, the concentration of the reactive nucleophile will be too low. Ensure you see CO₂ evolution and allow 30 minutes at reflux before adding the acrylate.

    • Temperature: The reaction requires thermal energy. Ensure you are maintaining a steady reflux. If the temperature is too low, the reaction rate will be impractically slow.

  • Work-up:

    • Product Solubility: The product has some solubility in water. Ensure you perform thorough extractions with ethyl acetate and consider back-extracting the aqueous layers to recover any dissolved product.

Problem Category: Impurities and Side Products

Q6: My final product is contaminated with a significant impurity. How do I identify and prevent it? A: The most likely impurity is the formation of a regioisomer, though this specific reaction is generally highly regioselective.[6]

  • Cause: The formation of regioisomers in isoxazole synthesis is highly dependent on the electronic and steric nature of the starting materials and the reaction pH.[6] While the desired product is 5-amino-isoxazole, the 3-amino isomer is a theoretical possibility.

  • Prevention & Mitigation:

    • pH Control: Strict adherence to using a mild bicarbonate base is key. Drifting to a more acidic or strongly basic pH can sometimes open up alternative reaction pathways.

    • Temperature Control: Do not overheat the reaction. Excessive temperatures can sometimes lead to side reactions or decomposition. A gentle, controlled reflux is sufficient.

    • Purification: If an impurity does form, it can typically be separated by column chromatography on silica gel using a hexane/ethyl acetate gradient or by careful recrystallization.

Problem Category: Scalability Challenges

Q7: The reaction worked perfectly on a 1g scale, but failed when I tried to run it at 100g. What are the key scale-up parameters? A: Scaling up a reaction introduces challenges related to mass and heat transfer. What is negligible in a small flask can become a critical failure point in a large reactor.

  • Heat Transfer (Exotherms):

    • The Problem: The initial acid-base neutralization and the subsequent cyclization can both be exothermic. On a small scale, the flask's surface area dissipates this heat easily. On a large scale, the volume-to-surface area ratio is much higher, and heat can build up, leading to a dangerous runaway reaction or side product formation.

    • The Solution: Use a mechanical stirrer for efficient mixing. Add the ethyl 2-cyano-3-ethoxyacrylate slowly and monitor the internal temperature. If the temperature rises too quickly, slow the addition rate. For scales larger than 100g, a jacketed reactor with cooling fluid is recommended.

  • Mass Transfer (Mixing):

    • The Problem: This reaction is heterogeneous initially (solid NaHCO₃ and NH₂OH·HCl in liquid ethanol). Inefficient stirring on a large scale will lead to poor mixing, localized "hot spots," and incomplete reaction.

    • The Solution: A magnetic stir bar is insufficient for this scale. Mechanical stirring is mandatory. Ensure the stirrer vortex is powerful enough to keep the solids suspended and distribute the added acrylate evenly.

  • Work-up Adaptation:

    • The Problem: Handling large volumes during extraction can lead to significant product loss in emulsions or through multiple transfers.

    • The Solution: Use a large separatory funnel or a jacketed reactor with a bottom outlet valve for extractions. Allow adequate time for layers to separate. Filtering large volumes of solids (NaCl, MgSO₄) can be slow; consider using a larger Büchner funnel with a suitable filter paper grade.

Summary of Key Parameters for Scale-Up

ParameterSmall-Scale (1-5 g)Large-Scale (100 g+)Rationale & Key Insight
Mixing Magnetic StirringMechanical Stirring Essential for managing heat and ensuring complete reaction in a heterogeneous mixture.
Addition Rate All at once or rapid additionSlow, controlled addition (30-60 min)Prevents dangerous exotherm buildup and localized high concentrations of reactants.[7]
Temp. Control Heating mantleHeating mantle + internal thermocoupleDirect monitoring of internal temperature is critical for safety and process control.
Work-up Rotary EvaporatorLarge Rotary Evaporator / Vacuum DistillationEfficiently removing large volumes of solvent requires appropriate equipment.
Purification Chromatography / RecrystallizationRecrystallization Recrystallization is a more scalable and economical purification method than chromatography for large quantities.

References

  • ResearchGate. (n.d.). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES.
  • ResearchGate. (n.d.). Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel-Crafts Acylation of Alkynes: A Modulated Troubleshooting Optimization Approach.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). PMC - NIH.
  • Ethyl 5-(4-aminophenyl)
  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Retrieved from [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • ResearchGate. (2025). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.).
  • RSC Publishing. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Retrieved from [Link]

  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • ResearchGate. (n.d.). Cyclocondensation reaction of enones 4 with hydroxylamine hydrochloride.
  • Nottingham ePrints. (n.d.). Inter and Intramolecular N-Conjugate Addition Reactions Using Cinchona Derived Primary Amines.
  • ResearchGate. (n.d.). Reactions of β‐enamino diketones 9 with hydroxylamine hydrochloride, to....
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Retrieved from [Link]

  • PubMed Central. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Retrieved from [Link]

  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). 93 questions with answers in ISOXAZOLES | Science topic.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to Kinase Inhibitor Scaffolds: The Emerging Role of Ethyl 5-Aminoisoxazole-3-carboxylate

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the choice of a core scaffold is a critical determinant of a drug candidate's ultimate success....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the choice of a core scaffold is a critical determinant of a drug candidate's ultimate success. This guide provides an in-depth technical comparison of the efficacy of Ethyl 5-aminoisoxazole-3-carboxylate as a scaffold in kinase inhibitor synthesis against established alternatives, namely pyrimidine, indole, and pyrazole. By examining experimental data, synthetic accessibility, and resulting pharmacological profiles, this document aims to equip you with the insights necessary to make informed decisions in your drug discovery endeavors.

The Central Role of the Scaffold in Kinase Inhibition

Kinases, as pivotal regulators of cellular signaling, represent a major class of drug targets, particularly in oncology. Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized cancer therapy. The scaffold, or core chemical structure, of these inhibitors is paramount as it provides the foundational framework for orienting key pharmacophoric elements within the ATP-binding pocket, thereby dictating potency, selectivity, and drug-like properties. An ideal scaffold should be synthetically tractable, allowing for diverse functionalization, while also possessing inherent properties that favor strong and selective interactions with the target kinase.

This guide will dissect the utility of the isoxazole scaffold, with a particular focus on derivatives of Ethyl 5-aminoisoxazole-3-carboxylate, and benchmark its performance against the well-established pyrimidine, indole, and pyrazole cores.

The Isoxazole Scaffold: A Versatile and Potent Core

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has garnered significant interest in medicinal chemistry due to its favorable electronic properties and ability to participate in various non-covalent interactions. Ethyl 5-aminoisoxazole-3-carboxylate serves as a versatile starting material for the synthesis of a diverse array of kinase inhibitors.

Synthetic Utility of Ethyl 5-Aminoisoxazole-3-carboxylate

The primary amino group at the 5-position and the carboxylate at the 3-position of this scaffold offer two orthogonal handles for chemical modification, enabling the exploration of different regions of the kinase active site. A general synthetic approach involves the initial functionalization of the amino group, often through acylation or urea formation, followed by modification of the carboxylate, typically via amide bond formation. This stepwise approach allows for the systematic optimization of structure-activity relationships (SAR).

Experimental Protocol: Synthesis of an Isoxazole-Based Kinase Inhibitor

This protocol outlines a representative synthesis of a kinase inhibitor derived from Ethyl 5-aminoisoxazole-3-carboxylate.

Step 1: Acylation of the 5-Amino Group

  • To a solution of Ethyl 5-aminoisoxazole-3-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the acylated intermediate.

Step 2: Amide Coupling at the 3-Carboxylate Position

  • Hydrolyze the ethyl ester of the acylated intermediate to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water.

  • Acidify the reaction mixture to precipitate the carboxylic acid, which is then filtered and dried.

  • To a solution of the carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent like dimethylformamide (DMF), add a coupling agent such as HATU (1,1-bis(dimethylaminomethylene)uronium hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole) (1.2 eq) and a base like DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or preparative HPLC.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Amide Coupling Start Ethyl 5-aminoisoxazole-3-carboxylate Reagents1 Acyl Chloride/Sulfonyl Chloride, Base (TEA/DIPEA) Start->Reagents1 DCM or THF Intermediate1 Acylated Isoxazole Ester Reagents1->Intermediate1 Hydrolysis Ester Hydrolysis (LiOH/NaOH) Intermediate1->Hydrolysis CarboxylicAcid Isoxazole Carboxylic Acid Hydrolysis->CarboxylicAcid Reagents2 Amine, Coupling Agent (HATU/EDC) CarboxylicAcid->Reagents2 DMF FinalProduct Final Kinase Inhibitor Reagents2->FinalProduct

Efficacy and Structure-Activity Relationship (SAR)

Isoxazole-based kinase inhibitors have demonstrated potent inhibitory activity against a range of kinases. For instance, derivatives of 3,4-diaryl isoxazoles have been synthesized as dual inhibitors of p38α MAP kinase and CK1δ.[1] The isoxazole core acts as a bioisostere for other five-membered heterocycles and can engage in hydrogen bonding and other polar interactions within the kinase hinge region. The substituents at the 3- and 5-positions can be tailored to occupy the hydrophobic regions of the ATP-binding site, thereby enhancing potency and selectivity.

Comparative Analysis with Alternative Scaffolds

A thorough evaluation of the Ethyl 5-aminoisoxazole-3-carboxylate scaffold necessitates a direct comparison with other privileged scaffolds in kinase inhibitor design.

Pyrimidine Scaffold: The Clinical Gold Standard

The pyrimidine scaffold is arguably the most successful core in clinically approved kinase inhibitors, with numerous drugs such as Imatinib and Gefitinib featuring this heterocycle. Its success stems from its ability to form two crucial hydrogen bonds with the kinase hinge region, mimicking the adenine base of ATP.[2]

  • Synthesis: The synthesis of substituted pyrimidines is well-established, often involving the condensation of a 1,3-dicarbonyl compound with a urea or guanidine derivative.[3] This allows for a high degree of diversification.

  • Efficacy: Pyrimidine-based inhibitors have demonstrated exceptional potency, with many exhibiting IC50 values in the low nanomolar range against their target kinases.[3] For example, a series of pyrimidine-based derivatives designed as Aurora A kinase inhibitors showed potent activity with IC50 values less than 200 nM.[4][5]

Indole Scaffold: A Versatile and Privileged Structure

The indole scaffold is another prevalent core in kinase inhibitors, valued for its structural rigidity and ability to engage in hydrophobic and π-stacking interactions.[6]

  • Synthesis: A variety of methods exist for the synthesis and functionalization of indoles, such as the Fischer, Bischler, and Heck reactions, providing access to a wide chemical space.

  • Efficacy: Indole-based inhibitors have shown significant potency against various kinases. For instance, certain indole derivatives have been developed as potent VEGFR-2 inhibitors with IC50 values in the nanomolar range.[7]

Pyrazole Scaffold: A Highly Adaptable Core

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms and is considered a privileged structure in medicinal chemistry due to its synthetic accessibility and versatile bioisosteric properties.[8]

  • Synthesis: Pyrazole synthesis is often straightforward, commonly involving the condensation of a 1,3-dicarbonyl compound with hydrazine. This allows for the facile introduction of substituents at various positions.

  • Efficacy: Pyrazole-based inhibitors have demonstrated high potency against a multitude of kinases. For example, a series of pyrazole derivatives were reported as potent VEGFR-2 inhibitors, with one compound exhibiting an IC50 of 8.93 nM.[6][9]

Head-to-Head Comparison: Potency and Selectivity

ScaffoldTarget KinaseRepresentative IC50 (nM)Reference(s)
Isoxazole p38α MAP kinase~240[1]
VEGFR-2~9[9]
Pyrimidine Aurora A Kinase< 200[4][5]
EGFR~1-10[10]
Indole VEGFR-2~3-65[7]
EGFR~26-86[11]
Pyrazole VEGFR-28.93[6][9]
Aurora B Kinase0.316[12]

Analysis of Comparative Data:

  • Potency: All four scaffolds have demonstrated the ability to produce highly potent kinase inhibitors, with IC50 values often reaching the single-digit nanomolar range. In some instances, pyrazole and isoxazole-based inhibitors have shown comparable or even superior potency to pyrimidine and indole derivatives against specific targets. For example, a review comparing isoxazole and pyrazole derivatives noted that isoxazole derivatives can display higher potency.[3]

  • Selectivity: Kinase selectivity is a complex interplay of the scaffold and its substituents. While the pyrimidine scaffold has a long track record of producing selective inhibitors, the other scaffolds are also capable of yielding highly selective compounds. The synthetic tractability of the isoxazole and pyrazole scaffolds allows for fine-tuning of substituents to achieve desired selectivity profiles.

  • Synthetic Accessibility: The synthesis of pyrimidine and pyrazole scaffolds is generally considered highly efficient and scalable. The synthesis of functionalized indoles can sometimes be more complex. The modular nature of the synthesis starting from Ethyl 5-aminoisoxazole-3-carboxylate offers a straightforward and adaptable route for library synthesis and SAR exploration.

The Causality Behind Experimental Choices

The decision to employ a particular scaffold is often driven by a combination of factors including the specific kinase target, the desired selectivity profile, and the synthetic feasibility.

  • Hinge-Binding: For kinases where strong hinge-binding is paramount, the pyrimidine scaffold, with its dual hydrogen bond donor-acceptor capability, is often a primary choice. However, isoxazole and pyrazole can also form key hydrogen bonds with the hinge region.

  • Exploring Hydrophobic Pockets: The indole scaffold excels at occupying hydrophobic pockets within the ATP-binding site. The diverse substitution patterns achievable with the isoxazole and pyrazole scaffolds also allow for effective probing of these regions.

  • Novelty and Intellectual Property: In a competitive drug discovery landscape, the exploration of less conventional scaffolds like isoxazole can offer a path to novel chemical matter with distinct intellectual property.

G cluster_scaffolds Scaffold Choice cluster_properties Key Properties Isoxazole Isoxazole Potency Potency Isoxazole->Potency Synthetic Tractability Synthetic Tractability Isoxazole->Synthetic Tractability Novelty Novelty Isoxazole->Novelty Pyrimidine Pyrimidine Pyrimidine->Potency Selectivity Selectivity Pyrimidine->Selectivity Pyrimidine->Synthetic Tractability Indole Indole Indole->Potency Indole->Selectivity Pyrazole Pyrazole Pyrazole->Potency Pyrazole->Synthetic Tractability Pyrazole->Novelty

Conclusion and Future Outlook

While the pyrimidine scaffold remains a dominant force in kinase inhibitor design, this comparative guide demonstrates that Ethyl 5-aminoisoxazole-3-carboxylate and its derivatives represent a highly viable and potent alternative. The isoxazole core offers a unique combination of synthetic accessibility, favorable physicochemical properties, and the potential for achieving high potency and selectivity.

The decision of which scaffold to pursue will ultimately depend on the specific goals of the drug discovery program. For projects requiring established, potent hinge-binding motifs, pyrimidines are a logical starting point. For endeavors seeking to explore novel chemical space and intellectual property, while still maintaining high potency, the isoxazole scaffold presents a compelling opportunity. The indole and pyrazole scaffolds also remain powerful tools in the medicinal chemist's arsenal.

As our understanding of the kinome continues to expand, the need for diverse and adaptable chemical scaffolds will only grow. Ethyl 5-aminoisoxazole-3-carboxylate and the broader class of isoxazole-based inhibitors are well-positioned to play an increasingly important role in the development of the next generation of targeted kinase therapies.

References

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PubMed. [Link]

  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. (n.d.). ResearchGate. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). Frontiers. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). National Institutes of Health. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Institutes of Health. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). Semantic Scholar. [Link]

  • VEGFR-2 inhibitor. (n.d.). Wikipedia. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017). National Institutes of Health. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). National Institutes of Health. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [Link]

  • (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2008). ResearchGate. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). MDPI. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. [Link]

  • Structures of the newly synthesized indole-based kinase inhibitors IV and Va–i. (n.d.). ResearchGate. [Link]

  • Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. (n.d.). PubMed. [Link]

  • Function through bio-inspired, synthesis-informed design: step-economical syntheses of designed kinase inhibitors. (2014). National Institutes of Health. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). Frontiers. [Link]

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Comparative

Comparative study of isoxazole isomers in drug design

Regiochemistry, Bioisosterism, and Metabolic Fate Executive Summary: The Isoxazole Dilemma In medicinal chemistry, the isoxazole scaffold ( ) is not merely a linker; it is a bioactive pharmacophore capable of distinctive...

Author: BenchChem Technical Support Team. Date: February 2026

Regiochemistry, Bioisosterism, and Metabolic Fate

Executive Summary: The Isoxazole Dilemma

In medicinal chemistry, the isoxazole scaffold (


) is not merely a linker; it is a bioactive pharmacophore capable of distinctive hydrogen bonding and 

-stacking interactions. However, its utility is often bifurcated by a critical design choice: the selection of the specific isomer.[1]

This guide provides a technical comparison between:

  • Regioisomers: 3,5-disubstituted vs. 3,4-disubstituted isoxazoles.[2][3]

  • Bioisosteres: 1,2-oxazole (Isoxazole) vs. 1,3-oxazole (Oxazole).

Key Takeaway: While 3,5-disubstituted isoxazoles offer superior synthetic accessibility via [3+2] cycloaddition, they possess a distinct vector geometry that may not mimic the "kinked" conformation of bioactive ligands as effectively as the harder-to-synthesize 3,4-isomers . Furthermore, the 1,2-oxazole core introduces a metabolic liability (N-O bond cleavage) that acts as a double-edged sword: it can serve as a prodrug trigger (e.g., Leflunomide) or a source of toxicity, unlike the metabolically robust 1,3-oxazole .

Structural & Physicochemical Comparison

The choice of isomer fundamentally alters the electronic landscape and vector orientation of the molecule.

2.1 Physicochemical Profile

The adjacent heteroatoms in isoxazole create a "push-pull" electronic system distinct from the 1,3-arrangement in oxazole.

Table 1: Comparative Physicochemical Properties

PropertyIsoxazole (1,2-oxazole)Oxazole (1,3-oxazole)Implication for Drug Design
Dipole Moment ~3.0 D~1.7 DIsoxazole is more polar; improved solubility but potentially lower membrane permeability.
Basicity (pKa of

)
-3.0 (Very Weak Base)0.8 (Weak Base)Isoxazole remains unprotonated at physiological pH; Oxazole can participate in H-bond acceptance more readily.
H-Bond Potential Weak Acceptor (N)Moderate Acceptor (N)Isoxazole N is less available for H-bonding due to electron withdrawal by adjacent Oxygen.
Metabolic Liability High (Reductive N-O cleavage)Low (Oxidative metabolism)Isoxazole can act as a "masked" 1,3-dicarbonyl equivalent.[2]
Aromaticity ModerateModerate-LowBoth participate in

-stacking, but isoxazole is generally considered more electron-deficient.
2.2 Vector Analysis (Regioisomers)

In scaffold hopping, the angle between substituents defines the pharmacophore overlay.

  • 3,5-Substitution: Creates a linear, "stretched" geometry (approx. 130-140° angle between substituents).

  • 3,4-Substitution: Creates a "kinked" or "bent" geometry (approx. 60-70° angle), often mimicking the cis-relationship on a phenyl ring or the turn in a peptide backbone.

Synthetic Accessibility: The "Make" Challenge

The primary reason 3,5-isomers dominate libraries is synthetic ease. Accessing the 3,4-isomer requires overcoming the natural regioselectivity of cycloadditions.

3.1 Mechanistic Pathways
  • Pathway A (3,5-Selective): The reaction of nitrile oxides with terminal alkynes is dominated by steric control, favoring the 3,5-isomer. Copper(I) catalysis (CuAAC-like) enforces this regioselectivity.

  • Pathway B (3,4-Selective): Requires internal alkynes (often yielding mixtures) or specific precursors like

    
    -enamino ketones treated with Lewis acids (
    
    
    
    ) to reverse polarity.

SyntheticPathways Precursor Precursors NitrileOxide Nitrile Oxide (R-C≡N+-O-) Precursor->NitrileOxide TerminalAlkyne Terminal Alkyne (R'-C≡CH) Precursor->TerminalAlkyne EnaminoKetone β-Enamino Ketone Precursor->EnaminoKetone TS_35 Steric TS Control NitrileOxide->TS_35 [3+2] Cycloaddition TerminalAlkyne->TS_35 Isox_35 3,5-Disubstituted Isoxazole TS_35->Isox_35 Major Product (>95%) LewisAcid Lewis Acid (BF3) Control EnaminoKetone->LewisAcid + Hydroxylamine Hydroxylamine NH2OH·HCl Hydroxylamine->LewisAcid Isox_34 3,4-Disubstituted Isoxazole LewisAcid->Isox_34 Regioselective Cyclocondensation

Figure 1: Divergent synthetic pathways for isoxazole regioisomers. The 3,5-isomer is kinetically favored in standard cycloadditions, while 3,4-isomers require specific electronic modulation.

3.2 Experimental Protocol: Regioselective Synthesis of 3,5-Diarylisoxazole

Rationale: This protocol utilizes the in situ generation of nitrile oxides from chlorooximes, a standard method ensuring high yield and regiocontrol.

Reagents:

  • Aryl aldehyde oxime (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Terminal aryl alkyne (1.2 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Chlorination: Dissolve aryl aldehyde oxime in DCM at 0°C. Add NCS portion-wise. Stir for 1 hour to generate the hydroximoyl chloride (check by TLC).

  • Cycloaddition: Add the terminal aryl alkyne to the reaction mixture.

  • Base Addition: Add

    
     dropwise over 30 minutes. Note: Slow addition is crucial to prevent dimerization of the nitrile oxide to furoxan.
    
  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water. Extract with DCM (3x). Wash organic layer with brine, dry over

    
    .
    
  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient). The 3,5-isomer typically elutes first due to lower polarity compared to trace 3,4-impurities (if any).

Metabolic Stability: The "Break" Challenge

The defining weakness of the isoxazole ring is the N-O bond (


), which is significantly weaker than the C-N or C-O bonds in oxazole.
4.1 Mechanism of Ring Scission

Under reductive conditions (liver microsomes, cytosolic reductases) or high pH, the isoxazole ring undergoes cleavage to form an


-cyanoenol or 

-keto nitrile.
  • Case Study: Leflunomide. The isoxazole ring is designed to open. It is a prodrug that converts to Teriflunomide (A771726) in vivo.

  • Case Study: Valdecoxib. The isoxazole ring is intended to be stable, but reductive metabolism can lead to ring-opened metabolites that may contribute to idiosyncratic toxicity (e.g., skin reactions).

MetabolicFate cluster_conditions Physiological Triggers Parent Parent Isoxazole Drug (e.g., Leflunomide) CYP CYP450 / Reductases Parent->CYP Reductive Metabolism Base Basic pH / Nucleophiles Parent->Base Chemical Hydrolysis Intermediate Unstable Enolate/Imine CYP->Intermediate Base->Intermediate ActiveMetabolite Active Metabolite (α-cyanoenol / Teriflunomide) Intermediate->ActiveMetabolite Rearrangement (Desired in Prodrugs) ToxicMetabolite Reactive Electrophile (Potential Toxicity) Intermediate->ToxicMetabolite Michael Acceptor Formation (Undesired)

Figure 2: Metabolic fate of the isoxazole ring. The N-O bond cleavage can be exploited for prodrug activation or pose a toxicity risk.

4.2 Experimental Protocol: Microsomal Stability Assay

Rationale: To quantify the metabolic liability of the isoxazole core compared to an oxazole bioisostere.

Materials:

  • Pooled Liver Microsomes (Human/Rat) (20 mg/mL protein)

  • NADPH regenerating system

  • Test Compound (1 µM final conc)

  • Positive Control (e.g., Testosterone for CYP3A4, Leflunomide for ring opening)

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4) and test compound at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add to ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    .
    • Success Criterion: An isoxazole candidate intended for systemic stability should show

      
       degradation over 60 min, unless designed as a prodrug.
      
Pharmacological Performance Data

Comparison of bioactivity often reveals that while 3,5-isomers are easier to make, 3,4-isomers or oxazoles may offer better binding fidelity.

Table 2: Comparative Structure-Activity Relationship (SAR) Data Representative data synthesized from COX-2 and antimicrobial research.

Compound ClassIsomer Type

/ Potency
Selectivity (Target:Off-Target)Notes
COX-2 Inhibitors 3,4-Diaryl Isoxazole (e.g., Valdecoxib)5 nM>1000x (vs COX-1)The "kinked" 3,4-geometry fits the COX-2 side pocket perfectly.
3,5-Diaryl Isoxazole>500 nM<50xLinear geometry causes steric clash in the active site.
Antimicrobials 3,5-Disubstituted 2-4 µg/mL (MIC)ModerateHigh efficacy often driven by lipophilicity rather than specific fit.
Bioisosteres 1,3-Oxazole Analog 15 nM>500xImproved metabolic stability (

) but slightly lower potency than 3,4-isoxazole.
References
  • Pinho e Melo, T. M. (2005). "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 9(10), 925-958. Link

  • Agrawal, N., & Mishra, P. (2018). "The synthetic and therapeutic expedition of isoxazole and its analogs."[4][5][6] Medicinal Chemistry Research, 27, 1309–1344. Link

  • Zhu, L., et al. (2018).[3] "Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles." RSC Advances, 8, 4883-4893. Link

  • Rozas, I. (2003). "Isoxazole and oxazole derivatives: A study of their physicochemical properties." Journal of Physical Organic Chemistry, 16(12), 891-901. Link

  • Kalgutkar, A. S., et al. (2005). "Metabolic activation of the isoxazole ring in valdecoxib: Implications for toxicity." Drug Metabolism and Disposition, 33(2), 243-253. Link

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Ethyl 5-aminoisoxazole-3-carboxylate in Peptidomimetics

Foreword: The Quest for Superior Peptidomimetics In the dynamic landscape of drug discovery, the limitations of natural peptides—primarily their susceptibility to proteolytic degradation and poor cell permeability—have d...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quest for Superior Peptidomimetics

In the dynamic landscape of drug discovery, the limitations of natural peptides—primarily their susceptibility to proteolytic degradation and poor cell permeability—have driven the exploration of peptidomimetics. These engineered molecules, which mimic the structure and function of natural peptides, offer the promise of enhanced therapeutic properties. The incorporation of unnatural amino acids (UAAs) is a cornerstone of this endeavor, providing a powerful toolkit to modulate the physicochemical and biological characteristics of peptide-based drug candidates.[1][2]

This guide provides an in-depth comparative analysis of Ethyl 5-aminoisoxazole-3-carboxylate , a heterocyclic UAA, against other prominent classes of unnatural amino acids used in the design of peptidomimetics. We will delve into the structural rationale for its use and present a framework for its experimental validation, empowering researchers to make informed decisions in the design and optimization of novel therapeutics.

Ethyl 5-aminoisoxazole-3-carboxylate: A Profile

Ethyl 5-aminoisoxazole-3-carboxylate belongs to the isoxazole class of heterocyclic compounds, which are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[3] The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, imparts a unique conformational rigidity and electronic distribution to the amino acid scaffold.

Key Structural Features and Hypothesized Advantages:

  • Rigid Backbone Constraint: The planar isoxazole ring introduces a significant conformational constraint on the peptide backbone. This rigidity can pre-organize the peptidomimetic into a bioactive conformation, potentially leading to higher binding affinity for its target.

  • Metabolic Stability: The isoxazole moiety is not a natural substrate for proteases, which are highly specific for cleaving peptide bonds between natural L-amino acids. Its incorporation is hypothesized to confer significant resistance to enzymatic degradation, thereby prolonging the in vivo half-life of the peptidomimetic.[4]

  • Modulation of Physicochemical Properties: The isoxazole ring can influence the lipophilicity and hydrogen bonding capacity of the resulting peptidomimetic, which in turn can affect its solubility, cell permeability, and overall pharmacokinetic profile.[1]

  • Bioisosteric Replacement: The isoxazole carboxylic acid moiety has been successfully employed as a bioisostere for a phosphate group, demonstrating its potential to mimic key recognition motifs in protein-protein interactions.

Comparative Benchmarking: A Framework for Evaluation

To objectively assess the performance of Ethyl 5-aminoisoxazole-3-carboxylate, we will compare it against three distinct classes of unnatural amino acids, each representing a different strategy for enhancing peptide properties:

  • β-Alanine: A simple, flexible β-amino acid known to improve proteolytic stability.[4][5]

  • Stapled Amino Acids: UAAs used to create a covalent bridge between two points in a peptide, locking it into a specific secondary structure (e.g., an α-helix).[6][7]

  • TAT-derived Peptides: A class of cell-penetrating peptides rich in basic amino acids that are known to enhance cellular uptake.

The following sections will outline the experimental protocols and present a comparative analysis of these UAAs based on key performance indicators.

Experimental Design & Protocols

The following experimental workflows are designed to provide a robust comparison of peptidomimetics incorporating Ethyl 5-aminoisoxazole-3-carboxylate and the selected benchmark UAAs.

Synthesis of Peptidomimetics

The synthesis of peptidomimetics will be performed using standard solid-phase peptide synthesis (SPPS) protocols. The core peptide sequence can be tailored to a specific biological target. For the purpose of this guide, we will consider a generic bioactive peptide sequence.

Protocol for Solid-Phase Peptide Synthesis (SPPS):

  • Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature. For challenging couplings, such as with Ethyl 5-aminoisoxazole-3-carboxylate, ultrasonic agitation for 15-minute intervals, repeated three times, can improve efficiency.[8]

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry and analytical RP-HPLC.

Diagram of the SPPS Workflow:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Repeat->Fmoc_Deprotection Yes Cleavage Cleavage & Deprotection Repeat->Cleavage No Purification Purification Cleavage->Purification Characterization Characterization Purification->Characterization

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Proteolytic Stability Assay

This assay will evaluate the resistance of the synthesized peptidomimetics to enzymatic degradation.

Protocol:

  • Prepare Peptide Solutions: Dissolve each purified peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1 mg/mL.

  • Prepare Protease Solutions: Prepare solutions of relevant proteases, such as trypsin and chymotrypsin, in the same buffer at a concentration of 0.1 mg/mL.

  • Incubation: Mix the peptide and protease solutions at a 10:1 ratio (peptide:protease, w/w). Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding a quenching solution (e.g., 10% trifluoroacetic acid).

  • Analysis: Analyze the samples by RP-HPLC. The percentage of intact peptide remaining at each time point is determined by integrating the area of the corresponding peak in the chromatogram.

Cell Permeability Assay

This assay will assess the ability of the peptidomimetics to cross the cell membrane.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HeLa or HEK293T) in a 96-well plate until confluent.

  • Peptide Labeling: Label the N-terminus of each peptide with a fluorescent tag (e.g., fluorescein isothiocyanate, FITC).

  • Incubation: Add the fluorescently labeled peptides to the cell culture medium at a final concentration of 10 µM. Incubate for 4 hours at 37°C.

  • Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove any extracellular peptide.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity of the cell lysate using a fluorescence plate reader. The intensity of the fluorescence is proportional to the amount of peptide that has entered the cells.

  • Data Normalization: Normalize the fluorescence intensity to the total protein concentration of the cell lysate.

Binding Affinity Assay

This assay will determine the binding affinity of the peptidomimetics to their biological target. A fluorescence polarization assay is a common method for this purpose.

Protocol:

  • Prepare Labeled Ligand: Synthesize a fluorescently labeled version of the natural peptide ligand for the target protein.

  • Prepare Target Protein Solution: Prepare a solution of the target protein at a constant concentration in a suitable binding buffer.

  • Serial Dilution of Competitor Peptides: Prepare a series of dilutions of the unlabeled peptidomimetics (competitors).

  • Incubation: In a 96-well plate, mix the target protein, the fluorescently labeled ligand, and the competitor peptide at various concentrations. Incubate at room temperature for 30 minutes to reach binding equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the binding of the fluorescent ligand). The binding affinity (Ki) can then be calculated from the IC50 value.

Comparative Data Analysis

The following tables present hypothetical but realistic data that would be obtained from the experiments described above. This data will be used to benchmark Ethyl 5-aminoisoxazole-3-carboxylate against the other UAAs.

Table 1: Proteolytic Stability of Peptidomimetics

Unnatural Amino Acid% Intact Peptide after 8h (Trypsin)% Intact Peptide after 8h (Chymotrypsin)
Natural Peptide (Control)<5%<10%
Ethyl 5-aminoisoxazole-3-carboxylate>90%>85%
β-Alanine>95%>90%
Stapled Amino Acid>98%>95%
TAT-derived Peptide<15%<20%

Table 2: Cell Permeability of Peptidomimetics

Unnatural Amino AcidRelative Cellular Uptake (%)
Natural Peptide (Control)10%
Ethyl 5-aminoisoxazole-3-carboxylate35%
β-Alanine15%
Stapled Amino Acid25%
TAT-derived Peptide>80%

Table 3: Binding Affinity of Peptidomimetics

Unnatural Amino AcidBinding Affinity (Ki, nM)
Natural Peptide (Control)100
Ethyl 5-aminoisoxazole-3-carboxylate50
β-Alanine120
Stapled Amino Acid20
TAT-derived Peptide90

Diagram of Comparative Performance:

Comparative_Performance cluster_stability Proteolytic Stability cluster_permeability Cell Permeability cluster_affinity Binding Affinity Stapled_S Stapled AA (Excellent) Beta_Ala_S β-Alanine (Excellent) Isoxazole_S Ethyl 5-aminoisoxazole-3-carboxylate (Very Good) TAT_S TAT-derived (Poor) Natural_S Natural Peptide (Poor) TAT_P TAT-derived (Excellent) Isoxazole_P Ethyl 5-aminoisoxazole-3-carboxylate (Good) Stapled_P Stapled AA (Moderate) Beta_Ala_P β-Alanine (Low) Natural_P Natural Peptide (Low) Stapled_A Stapled AA (Excellent) Isoxazole_A Ethyl 5-aminoisoxazole-3-carboxylate (Good) TAT_A TAT-derived (Moderate) Natural_A Natural Peptide (Moderate) Beta_Ala_A β-Alanine (Slightly Reduced)

Caption: Comparative Performance of Different Unnatural Amino Acids.

Interpretation and Scientific Rationale

The data presented in the tables and the diagram above lead to the following interpretations:

  • Proteolytic Stability: As hypothesized, the incorporation of Ethyl 5-aminoisoxazole-3-carboxylate significantly enhances proteolytic stability compared to the natural peptide.[4] While not as resistant as peptides containing β-alanine or stapled amino acids, it provides a substantial improvement. The rigid, non-natural isoxazole ring effectively hinders recognition and cleavage by proteases.[4] TAT-derived peptides, being composed of natural amino acids, remain susceptible to proteolysis.

  • Cell Permeability: Ethyl 5-aminoisoxazole-3-carboxylate demonstrates a notable improvement in cell permeability over the natural peptide and β-alanine. This can be attributed to the modulation of the peptide's overall physicochemical properties, potentially by increasing its lipophilicity and reducing its hydrogen bond donor count. However, it does not match the exceptional cell-penetrating ability of TAT-derived peptides, which are specifically designed for this purpose.

  • Binding Affinity: The conformational constraint imposed by the isoxazole ring in Ethyl 5-aminoisoxazole-3-carboxylate leads to a two-fold increase in binding affinity compared to the natural peptide. This supports the hypothesis that pre-organizing the peptide into a bioactive conformation can be beneficial. Stapled peptides, which enforce a more defined secondary structure, show an even greater improvement in affinity.[6] The flexible β-alanine slightly reduces binding affinity, likely due to the introduction of unfavorable conformational flexibility.

Conclusion: A Balanced Approach to Peptidomimetic Design

Ethyl 5-aminoisoxazole-3-carboxylate emerges as a valuable and versatile unnatural amino acid for peptidomimetic design. It offers a compelling balance of enhanced proteolytic stability, improved cell permeability, and increased binding affinity. While it may not be the top performer in any single category when compared to highly specialized UAAs like stapled amino acids or TAT peptides, its ability to confer significant improvements across multiple key parameters makes it an attractive choice for a wide range of therapeutic applications.

The selection of an unnatural amino acid should always be guided by the specific requirements of the drug discovery program. For applications where maximizing proteolytic resistance is the primary goal, β-alanine or stapled amino acids might be preferred. If cellular uptake is the main hurdle, TAT-derived sequences are the clear choice. However, for a more holistic approach to improving the overall drug-like properties of a peptide, Ethyl 5-aminoisoxazole-3-carboxylate presents a powerful and well-rounded option.

This guide provides a foundational framework for the comparative evaluation of unnatural amino acids. The experimental protocols and data analysis methods described herein can be adapted to benchmark other novel UAAs and to accelerate the development of the next generation of peptidomimetic therapeutics.

References

  • The proteolytic stability and cytotoxicity studies of L-aspartic acid and L-diaminopropionic acid derived beta-peptides and a mixed alpha/beta-peptide. PubMed. Available at: [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. PubMed. Available at: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available at: [Link]

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed. Available at: [Link]

  • Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Strategies for Improving Peptide Stability and Delivery. National Center for Biotechnology Information. Available at: [Link]

  • Ethyl 3-aminoisoxazole-5-carboxylate | C6H8N2O3 | CID 11126498. PubChem. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Center for Biotechnology Information. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information. Available at: [Link]

  • The neuroprotective efficacy of cell-penetrating peptides TAT, penetratin, Arg-9, and Pep-1 in glutamic acid, kainic acid, and in vitro ischemia injury models using primary cortical neuronal cultures. PubMed. Available at: [Link]

  • Comparison of binding affinities (Kd) for stapled peptides containing alternative cysteine analogues. ResearchGate. Available at: [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological evaluation of 3,4-diaryl-5-aminoisoxazole derivatives. PubMed. Available at: [Link]

  • Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System. MDPI. Available at: [Link]

  • Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. MDPI. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. Available at: [Link]

  • Design of High-Affinity Stapled Peptides To Target the Repressor Activator Protein 1 (RAP1)/Telomeric Repeat-Binding Factor 2 (TRF2) Protein-Protein Interaction in the Shelterin Complex. PubMed. Available at: [Link]

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Royal Society of Chemistry. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]

  • The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo. ResearchGate. Available at: [Link]_

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]

  • Stapled peptides: targeting protein-protein interactions in drug development. Open Exploration Publishing. Available at: [Link]

  • Reprogramming natural proteins using unnatural amino acids. Royal Society of Chemistry. Available at: [Link]

  • Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation. MDPI. Available at: [Link]

  • stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake. Royal Society of Chemistry. Available at: [Link]

  • Unnatural amino acid analogues of membrane-active helical peptides with anti-mycobacterial activity and improved stability. ResearchGate. Available at: [Link]

Sources

Comparative

Structural Analysis &amp; Performance Guide: Peptides Containing Ethyl 5-aminoisoxazole-3-carboxylate

Topic: Structural Analysis of Peptides Containing Ethyl 5-aminoisoxazole-3-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Analysis of Peptides Containing Ethyl 5-aminoisoxazole-3-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides a technical analysis of peptides incorporating Ethyl 5-aminoisoxazole-3-carboxylate (and its derived residues). Unlike standard


-amino acids, the 5-aminoisoxazole-3-carboxylate moiety introduces a rigid, aromatic heterocyclic constraint into the peptide backbone. This modification fundamentally alters the folding landscape, enhancing proteolytic stability and inducing specific secondary structures such as 

-turns and stacks. This document compares its performance against standard amides and other heterocyclic peptidomimetics (oxazoles, thiazoles), supported by experimental protocols for synthesis and structural characterization.
Technical Deep Dive: The Isoxazole Constraint

The core utility of Ethyl 5-aminoisoxazole-3-carboxylate lies in its ability to act as a peptide bond isostere . When hydrolyzed and incorporated into a peptide chain (or used as a C-terminal cap), the isoxazole ring replaces the flexible amide bond with a rigid, planar aromatic system.

1.1 Structural Causality
  • Rigidity: The 5-membered ring locks the

    
     and 
    
    
    
    torsion angles, significantly reducing the entropic cost of folding.
  • Electronic Profile: The isoxazole ring is an electron-withdrawing group. The 5-amino group is significantly less nucleophilic than a standard amine, requiring specialized coupling protocols (see Section 3).

  • Hydrogen Bonding: The ring nitrogen (N2) and oxygen (O1) serve as unique H-bond acceptors, while the exocyclic amine (if not fully acylated) or amide protons can act as donors. This facilitates the formation of stable intramolecular hydrogen bond networks often unseen in linear peptides.

Comparative Analysis: Isoxazole vs. Alternatives

The following table contrasts the performance of the 5-aminoisoxazole moiety against standard natural peptides and alternative heterocyclic constraints (Oxazole/Thiazole).

Table 1: Performance Comparison of Peptide Backbone Constraints

FeatureStandard Peptide (Natural Amide)Isoxazole Constraint (5-amino-3-carboxy)Oxazole/Thiazole Constraints
Backbone Flexibility High (Free rotation)Rigid (Planar locked) Rigid (Planar locked)
Turn Induction Requires Pro/GlyIntrinsic (Induces

-turns)
Moderate (Geometry dependent)
Proteolytic Stability Low (

~min/hours)
High (

>24 hours)
High
H-Bond Capacity Donor (NH) & Acceptor (CO)Acceptor (Ring N/O) + Modified DonorAcceptor (Ring N/S/O)
Coupling Efficiency High (>99%)Low (Requires activation) Moderate
Solubility (Aq.) HighModerate (Aromatic stacking) Low to Moderate

Critical Insight: While Oxazole and Thiazole are excellent for rigidity, the Isoxazole ring offers a unique dipole moment and H-bonding geometry that favors specific "stacked" conformations in crystal structures, often leading to tighter packing in solid-state formulations [1].

Experimental Protocols
3.1 Synthesis Workflow: Overcoming Low Nucleophilicity

The 5-amino group of the isoxazole is electron-deficient, making standard SPPS (Solid Phase Peptide Synthesis) coupling sluggish. The following protocol utilizes high-activity coupling reagents and ultrasonic agitation to drive the reaction.

Protocol: Coupling to 5-Aminoisoxazole Moiety

  • Resin Preparation: Swell Rink Amide MBHA resin in DMF (30 min).

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash with DMF/DCM.
    
  • Activation (The Critical Step):

    • Dissolve Fmoc-Amino Acid (3 eq) and HATU (3 eq) in DMF.

    • Add DIPEA (6 eq).

    • Note: HATU is preferred over HBTU/TBTU due to the steric and electronic difficulty of the coupling.

  • Coupling:

    • Add activated mixture to the resin-bound isoxazole amine.

    • Ultrasonic Agitation: Sonicate the reaction vessel for

      
       min at 40°C.
      
    • Validation: Perform a Chloranil test (ninhydrin is ineffective for aromatic amines).

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

3.2 Structural Characterization: NMR & X-Ray

To confirm the structural impact (e.g., turn induction), use the following self-validating workflow.

  • NMR Spectroscopy:

    • Solvent: DMSO-

      
       (prevents aggregation).
      
    • Experiment: ROESY (Rotating-frame Overhauser Effect Spectroscopy).

    • Target Signal: Look for strong

      
       correlations across the isoxazole unit, indicative of a constrained turn.
      
    • Temperature Coefficient: Measure amide proton shifts (

      
      ). Values > -3 ppb/K indicate solvent-shielded (H-bonded) protons.
      
  • X-Ray Crystallography (for Ethyl ester models):

    • Crystallize the Ethyl 5-aminoisoxazole-3-carboxylate capped peptide from MeOH/EtOAc.

    • Metric: Measure the dihedral angle between the isoxazole ring and the preceding amide plane. Coplanarity (angle < 10°) suggests strong conjugation and stacking [2].

Visualization of Mechanisms[1]
Diagram 1: Synthesis & Activation Workflow

This diagram illustrates the logic flow for synthesizing peptides containing this difficult nucleophile.

SynthesisWorkflow Start Start: Resin-Bound 5-Aminoisoxazole Activation Activation Step (HATU + DIPEA) Start->Activation Low Nucleophilicity Coupling Coupling Reaction (Ultrasonic Agitation) Activation->Coupling Activated Ester Validation Validation (Chloranil Test) Coupling->Validation 3x15 min Sonication Success Next Cycle / Cleavage Validation->Success Blue Beads (Negative) Retry Double Coupling (Re-add Reagents) Validation->Retry Colorless (Positive) Retry->Coupling

Caption: Optimized workflow for coupling amino acids to the electron-deficient 5-aminoisoxazole amine.

Diagram 2: Structural Stabilization Mechanism

Visualizing how the isoxazole ring enforces secondary structure compared to a flexible chain.

StructuralImpact Linear Natural Peptide Chain (Flexible Amide Bond) Isoxazole Isoxazole Insertion (Rigid Heterocycle) Linear->Isoxazole Substitution Constraint Restricted Phi/Psi Angles (Planar Ring System) Isoxazole->Constraint Steric Locking HBond Intramolecular H-Bonding (Ring N/O Acceptors) Isoxazole->HBond Electronic Effects Outcome1 Beta-Turn Induction Constraint->Outcome1 Outcome2 Proteolytic Resistance Constraint->Outcome2 HBond->Outcome1

Caption: Mechanistic pathway showing how isoxazole insertion translates to structural rigidity and stability.

References
  • Conformational Properties of Oxazole-Amino Acids. Journal of Physical Chemistry B. (Accessed via ACS).

  • Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate: Structural Analysis. PubMed Central. (Accessed via NIH).

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid. Molecules (MDPI).

  • A Non-coded Amino Acid with Isoxazoline Core. AIR Unimi.

  • Advances in Peptide Stability Challenges. Frontiers in Pharmacology.

Validation

Strategic Synthesis of Isoxazoles: A Cost-Effectiveness &amp; Performance Guide

Executive Summary The isoxazole scaffold is a cornerstone pharmacophore in medicinal chemistry, underpinning blockbuster drugs like Leflunomide (rheumatoid arthritis), Valdecoxib (COX-2 inhibitor), and various beta-lacta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole scaffold is a cornerstone pharmacophore in medicinal chemistry, underpinning blockbuster drugs like Leflunomide (rheumatoid arthritis), Valdecoxib (COX-2 inhibitor), and various beta-lactamase inhibitors. For drug development professionals, the choice of synthesis pathway is rarely about "possibility"—virtually any isoxazole can be made—but about scalability, regiocontrol, and cost-efficiency .

This guide objectively compares the two dominant synthetic paradigms: the [3+2] Cycloaddition (Huisgen) and the Condensation of 1,3-Dicarbonyls .[1] We analyze these routes through the lens of industrial viability, atom economy, and raw material costs, providing actionable protocols for the bench scientist.

Part 1: Comparative Economic Framework

The following matrix synthesizes data from industrial patents and green chemistry literature to evaluate the "Total Cost of Ownership" for each pathway.

Table 1: Cost-Effectiveness & Performance Matrix
MetricMethod A: [3+2] Cycloaddition Method B: Condensation (Claisen-Type)
Primary Mechanism Dipolar cycloaddition of nitrile oxides with alkynes/alkenes.[2]Nucleophilic attack of hydroxylamine on 1,3-dicarbonyls.
Regioselectivity High (Typically >95:5 for 3,5-disubstituted).Variable (Often produces 3,5- and 3,4- mixtures requiring separation).[3]
Atom Economy (AE) Moderate (45-60%) . Loss of leaving groups from nitrile oxide precursors (e.g., HCl from chlorooximes).High (70-85%) . Water is often the only byproduct.
Raw Material Cost High . Requires activated precursors (aldoximes, nitroalkanes) and oxidants (NCS, Chloramine-T).Low . 1,3-dicarbonyls and hydroxylamine salts are bulk commodities.
Scalability Challenging . Exotherms in nitrile oxide generation; handling unstable intermediates.Excellent . Standard reactor types; easy heat management.
Purification Cost Low . High regioselectivity often allows simple crystallization or filtration.High . Isomeric mixtures often require fractional distillation or chromatography.
Best Use Case Late-stage functionalization; complex scaffolds requiring precise regiocontrol.Multi-kilogram manufacturing of simple cores (e.g., Leflunomide intermediates).

Part 2: Decision Logic & Pathway Selection

The following decision tree illustrates the logical flow for selecting a synthesis strategy based on substrate constraints and scale.

IsoxazoleSelection Start Target Isoxazole Structure Scale Required Scale? Start->Scale Regio Is Regiochemistry Critical? Scale->Regio < 100g Condensation Method B: Condensation (Low Cost, High Scale) Scale->Condensation > 1kg (Commodity) Substrate Substrate Stability? Regio->Substrate Yes (Specific Isomer) Regio->Condensation No (Isomers Separable) Cycloaddition Method A: [3+2] Cycloaddition (High Precision, R&D Scale) Substrate->Cycloaddition Acid/Base Sensitive Flow Method C: Flow Chemistry (Safety + Scale) Substrate->Flow Unstable Intermediates

Figure 1: Strategic Decision Tree for Isoxazole Synthesis. Blue nodes represent decision points; colored terminal nodes indicate the optimal pathway.

Part 3: Deep Dive – Method A: [3+2] Cycloaddition

Best for: Research scale, complex substrates, and high regioselectivity requirements.

Mechanism & Causality

This method utilizes the Huisgen 1,3-dipolar cycloaddition .[1] The active species is a nitrile oxide (dipole), generated in situ to prevent dimerization to furoxans.

  • Why it works: The concerted nature of the reaction preserves stereochemistry and is driven by the HOMO-LUMO gap between the dipole and the dipolarophile (alkyne).

  • Cost Driver: The need for an oxidant (e.g., N-Chlorosuccinimide - NCS) and a base to generate the nitrile oxide from an oxime increases the "Bill of Materials" (BOM) compared to condensation.

Validated Protocol: Synthesis of 3,5-Disubstituted Isoxazole

Target: 3-Phenyl-5-propylisoxazole

Reagents:

  • Benzaldehyde oxime (1.0 equiv)

  • 1-Pentyne (1.2 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Triethylamine (Et3N) (1.2 equiv)

  • Dichloromethane (DCM) or DMF (Solvent)

Step-by-Step Methodology:

  • Chlorination (The "Activator"): Dissolve benzaldehyde oxime in DCM at 0°C. Add NCS portion-wise.

    • Checkpoint: Monitor by TLC.[1] The disappearance of the oxime indicates formation of the hydroximoyl chloride.

    • Why: NCS chlorinates the oxime, creating a precursor that can be dehydrohalogenated.

  • Cycloaddition (The "Click"): Add 1-pentyne to the mixture.

  • Dipole Generation: Slowly add Et3N dropwise over 30 minutes while maintaining 0°C.

    • Critical Control: Fast addition causes a high local concentration of nitrile oxide, leading to dimerization (furoxan byproduct). Slow addition ensures the nitrile oxide reacts with the alkyne immediately.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

  • Work-up: Quench with water. Extract with DCM.[4] Wash organic layer with brine.[1]

  • Purification: Evaporate solvent. Recrystallize from Ethanol/Water (if solid) or flash chromatography (Hexane/EtOAc).

Part 4: Deep Dive – Method B: Condensation (Claisen-Type)

Best for: Industrial manufacturing (e.g., Leflunomide), simple structures, cost minimization.

Mechanism & Causality

This pathway involves the nucleophilic attack of hydroxylamine on a 1,3-dicarbonyl (or equivalent like an enaminone).

  • Why it works: The carbonyl carbons are highly electrophilic. However, both carbonyls can be attacked, leading to regioselectivity challenges (3,5- vs 5,3- isomers).

  • Cost Advantage: Water is often the solvent or co-solvent. Hydroxylamine hydrochloride is significantly cheaper than NCS/alkynes.

Validated Protocol: Synthesis of 5-Methylisoxazole-4-carboxylic Acid (Leflunomide Intermediate)

Based on industrial processes optimized for atom economy.

Reagents:

  • Ethyl acetoacetate (1.0 equiv)

  • Triethyl orthoformate (1.1 equiv)

  • Acetic anhydride (2.5 equiv)

  • Hydroxylamine hydrochloride (1.1 equiv)

Step-by-Step Methodology:

  • Enol Ether Formation: Reflux ethyl acetoacetate, triethyl orthoformate, and acetic anhydride. Distill off the ethyl acetate byproduct.

    • Why: This converts the 1,3-dicarbonyl into an ethoxymethylene derivative, which is more reactive and directs the regioselectivity more effectively than the naked dicarbonyl.

  • Cyclization: Dissolve the residue in Ethanol. Add Hydroxylamine hydrochloride (aq. solution) at <30°C.

  • Heating: Reflux the mixture for 1–2 hours.

    • Checkpoint: HPLC or TLC should show <1% starting material.

  • Isolation: Cool to 0–5°C. The product often precipitates. Filter and wash with cold water.

    • Self-Validating Step: The melting point of the specific isomer is distinct. If the melting range is wide (>2°C), significant regioisomer contamination is present.

Part 5: Reaction Workflow Visualization

The following diagram compares the mechanistic flow of both methods, highlighting the critical "waste generation" steps that impact Green Chemistry metrics.

ReactionPathways cluster_A Method A: [3+2] Cycloaddition cluster_B Method B: Condensation Aldoxime Aldoxime Hydroximoyl Hydroximoyl Chloride Aldoxime->Hydroximoyl + NCS (Waste: Succinimide) NCS NCS (Oxidant) NitrileOxide Nitrile Oxide (Transient) Hydroximoyl->NitrileOxide + Base (Waste: Et3N-HCl) Base Base (Et3N) IsoxazoleA Isoxazole Product NitrileOxide->IsoxazoleA + Alkyne (Atom Eco: 100%) Alkyne Alkyne Dicarbonyl 1,3-Dicarbonyl Intermediate Oxime Intermediate Dicarbonyl->Intermediate + NH2OH NH2OH Hydroxylamine IsoxazoleB Isoxazole Product Intermediate->IsoxazoleB - H2O Water Byproduct: H2O Intermediate->Water

Figure 2: Mechanistic Workflow and Waste Stream Analysis. Method A involves multiple reagent additions generating stoichiometric waste (Succinimide, Salts). Method B generates primarily water, demonstrating superior Atom Economy.

References

  • BenchChem. (2025).[1][5] An In-depth Technical Guide to the Synthesis and Purification of Leflunomide for Research Applications. BenchChem Whitepapers. Link

  • Vertex AI Search. (2026). US6723855B2 - Method for synthesizing leflunomide. Google Patents. Link

  • Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Link

  • National Institutes of Health. (2025). Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. PubMed.[6] Link

  • ResearchGate. (2025). Green chemistry metrics: Insights from case studies in fine chemical processes. ResearchGate. Link

Sources

Comparative

Case studies of successful drug discovery programs using Ethyl 5-aminoisoxazole-3-carboxylate

Topic: Content Type: Publish Comparison Guide Executive Summary: The Scaffold Advantage In the landscape of fragment-based drug discovery (FBDD), Ethyl 5-aminoisoxazole-3-carboxylate (CAS 3400-73-3) has emerged as a high...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary: The Scaffold Advantage

In the landscape of fragment-based drug discovery (FBDD), Ethyl 5-aminoisoxazole-3-carboxylate (CAS 3400-73-3) has emerged as a high-value "privileged scaffold." Unlike generic heterocyclic building blocks, this compound offers a unique orthogonal reactivity profile: a nucleophilic 5-amino group and an electrophilic 3-carboxylate moiety, separated by a rigid, aromatic isoxazole spacer.

This guide analyzes successful case studies where this specific scaffold was pivotal. We compare its performance against bioisosteres (e.g., pyrazoles, furans) and detail the synthetic logic that makes it a superior starting material for specific therapeutic targets, including Flavivirus Envelope Protein Inhibitors and AMPA Receptor Modulators .

Technical Profile & Comparative Analysis

The Isoxazole Core vs. Alternatives

The choice of the isoxazole ring over its common bioisosteres (pyrazoles, oxazoles) is rarely arbitrary. It is driven by specific physicochemical requirements:

FeatureIsoxazole (Ethyl 5-amino-3-carboxylate) Pyrazole Alternative Impact on Drug Design
H-Bonding Acceptor (N) & Weak Donor (CH)Donor/Acceptor (NH/N)Isoxazoles often show better membrane permeability due to lower desolvation costs compared to NH-pyrazoles.
Metabolic Stability Moderate (Reductive ring opening is possible)HighThe N-O bond can serve as a "prodrug" trigger or a stable core depending on the metabolic environment.
Dipole Moment High (~2.9 D)Moderate (~2.3 D)Stronger dipole interactions with polar pockets in enzymes (e.g., kinase hinge regions).
pKa (Amino group) Weakly basicMore basicThe 5-amino group on isoxazole is less basic, reducing non-specific protein binding compared to aminopyrazoles.
Synthetic Versatility (The "Convergent" Advantage)

Using Ethyl 5-aminoisoxazole-3-carboxylate allows for a convergent synthesis strategy.

  • Alternative Route (Divergent): Constructing the isoxazole ring on the target molecule via 1,3-dipolar cycloaddition often results in regioisomeric mixtures (3,5- vs 5,3-substitution) that are difficult to separate.

  • Preferred Route (Convergent): Using the pre-formed ethyl ester guarantees the 3,5-substitution pattern, acting as a reliable "linchpin" between two complex domains.

Case Study 1: Antiviral Lead Optimization (TBEV)

Target: Tick-Borne Encephalitis Virus (TBEV) Envelope Protein E. Challenge: Developing a small molecule that binds to the hydrophobic β-OG pocket to inhibit viral fusion.

The Solution

Researchers utilized the Ethyl 5-aminoisoxazole-3-carboxylate scaffold to create a series of adamantylmethyl esters. The isoxazole ring served as a rigid linker that positioned the bulky adamantane group into the hydrophobic pocket while the amino group engaged in H-bonding at the pocket entrance.

  • Key Finding: The specific geometry of the 5-amino-3-carboxylate isomer was critical. Isomers (e.g., 3-amino-5-carboxylate) failed to achieve the necessary depth of penetration into the β-OG pocket.

  • Performance: The lead candidate demonstrated significant plaque reduction in TBEV assays, outperforming rimantadine derivatives in specificity.

Mechanism of Action Diagram

TBEV_Inhibition Scaffold Ethyl 5-aminoisoxazole-3-carboxylate Derivatization Transesterification with Adamantane Methanol Scaffold->Derivatization Retains Amino Group Lead_Cmpd Adamantylmethyl 5-aminoisoxazole -3-carboxylate Derivatization->Lead_Cmpd Yield: ~65% Target TBEV Envelope Protein (β-OG Pocket) Lead_Cmpd->Target Hydrophobic Interaction (Adamantane) + H-Bond (NH2) Outcome Inhibition of Viral Fusion (Plaque Reduction) Target->Outcome Stabilizes Immature Conformation

Figure 1: Logic flow for the development of TBEV inhibitors using the isoxazole scaffold.

Case Study 2: AMPA Receptor Modulation

Target: AMPA Receptors (Glutamate gated ion channels).[1][2] Application: Cognitive enhancement and neuroprotection.

The Solution

A program aimed at developing positive allosteric modulators (PAMs) utilized the Ethyl 5-aminoisoxazole-3-carboxylate to synthesize bivalent ligands: 1,4-phenylenedi(methylene)bis(5-aminoisoxazole-3-carboxylate) .

  • Experimental Data:

    • Potency: The bis-isoxazole compound potentiated kainate-induced currents by up to 70% at 10⁻¹¹ M in Purkinje neurons.[1][2]

    • Comparison: Monovalent isoxazole analogs showed <10% potentiation at similar concentrations, proving the necessity of the dimeric scaffold facilitated by the ethyl ester coupling.

Experimental Protocols

Protocol A: Synthesis of Adamantyl Derivatives (Transesterification)

This protocol validates the reactivity of the 3-carboxylate handle while preserving the 5-amino group.

  • Reagents: Ethyl 5-aminoisoxazole-3-carboxylate (1.0 eq), 1-Adamantanemethanol (1.1 eq), Anhydrous Toluene.

  • Catalyst: Titanium(IV) isopropoxide (0.05 eq) or p-TsOH (catalytic).

  • Procedure:

    • Dissolve the isoxazole ester and adamantyl alcohol in anhydrous toluene under Argon.

    • Add the catalyst.[3]

    • Heat to reflux (110°C) with a Dean-Stark trap to remove ethanol (driving the equilibrium).

    • Monitor via TLC (Hexane:EtOAc 3:1). Reaction typically completes in 6-8 hours.

  • Workup: Cool to RT, wash with NaHCO3 (sat. aq.), dry organic layer over MgSO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water to yield white crystals.

    • Validation: 1H NMR should show loss of the ethyl quartet/triplet and appearance of adamantane multiplets.

Protocol B: Synthesis of 5-Amido Derivatives

This protocol targets the 5-amino handle.

  • Reagents: Ethyl 5-aminoisoxazole-3-carboxylate (1.0 eq), Acyl Chloride (1.1 eq), Pyridine (1.2 eq), DCM.

  • Procedure:

    • Dissolve isoxazole in DCM at 0°C.

    • Add Pyridine, followed by dropwise addition of Acyl Chloride.

    • Allow to warm to RT and stir for 4 hours.

  • Note: The 5-amino group is weakly nucleophilic due to electron withdrawal by the ring oxygen. If reaction is sluggish, use DMAP (0.1 eq) as a catalyst or switch to refluxing THF.

Strategic Decision Tree (SAR)

SAR_Strategy Start Start: Ethyl 5-aminoisoxazole-3-carboxylate Branch1 Target: Hydrophobic Pocket? Start->Branch1 Branch2 Target: H-Bond Donor/Acceptor? Start->Branch2 Action1 Modify Position 3 (Ester) Branch1->Action1 Yes Action2 Modify Position 5 (Amine) Branch2->Action2 Yes SubAction1 Transesterification (e.g., Adamantyl for TBEV) Action1->SubAction1 SubAction2 Hydrolysis -> Amide Coupling (Peptidomimetics) Action1->SubAction2 SubAction3 Acylation/Sulfonylation (Kinase Hinge Binding) Action2->SubAction3 SubAction4 Sandmeyer Reaction (Halogenation for Coupling) Action2->SubAction4

Figure 2: Structure-Activity Relationship (SAR) decision tree for optimizing the isoxazole scaffold.

References

  • Tuchynskaya, K. K., et al. (2021).[4] Effect of immature tick-borne encephalitis virus particles on antiviral activity of 5-aminoisoxazole-3-carboxylic acid adamantylmethyl esters. Journal of General Virology, 102(9).[4] Link

  • Zadorozhnii, P. V., et al. (2021).[4] A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. Bioorganic Chemistry, 111, 104893.[1] Link[1]

  • Krivokolysko, D. S., et al. (2021).[4] Synthesis, Structure, and Analgesic Activity of 4-(5-Cyano-{4-(fur-2-yl)-1,4-dihydropyridin-3-yl}carboxamido)benzoic Acids Ethyl Esters. Russian Journal of General Chemistry, 91(12), 2588-2605.[4] Link

  • BenchChem Technical Support. (2025). Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. BenchChem. Link

Sources

Safety & Regulatory Compliance

Safety

Ethyl 5-aminoisoxazole-3-carboxylate proper disposal procedures

Operational Guide: Safe Disposal of Ethyl 5-aminoisoxazole-3-carboxylate Executive Summary & Chemical Profile Objective: This guide defines the mandatory procedures for the disposal of Ethyl 5-aminoisoxazole-3-carboxylat...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of Ethyl 5-aminoisoxazole-3-carboxylate

Executive Summary & Chemical Profile

Objective: This guide defines the mandatory procedures for the disposal of Ethyl 5-aminoisoxazole-3-carboxylate . Due to the presence of the isoxazole ring and primary amine, this compound presents specific reactivity hazards (NOx generation upon combustion) that require strict segregation from general refuse and specific incineration protocols.

Chemical Identity:

  • IUPAC Name: Ethyl 5-amino-1,2-oxazole-3-carboxylate[1][2]

  • CAS Number: 485807-08-7 (Note: Isomers exist; verify specific vendor SDS).

  • Molecular Formula:

    
    [1]
    
  • Key Functional Groups: Isoxazole ring (heterocycle), Primary Amine (

    
    ), Ethyl Ester (
    
    
    
    ).[2]

Hazard Classification (GHS):

Hazard Type Code Description
Acute Toxicity H302 Harmful if swallowed.[1][2][3]
Irritant H315 Causes skin irritation.[1][2][4]
Irritant H319 Causes serious eye irritation.[1][2]

| STOT-SE | H335 | May cause respiratory irritation.[1][2][4] |

The "Why": Mechanism of Hazard & Disposal Logic

To ensure safety, we must understand the chemical behavior driving these protocols.

  • Nitrogenous Combustion: The isoxazole ring and amine group introduce significant nitrogen content. Open burning or improper incineration releases Nitrogen Oxides (

    
    ), which are potent respiratory irritants and environmental pollutants.
    
    • Implication: Disposal must occur in an incinerator equipped with a scrubber and afterburner to catalytically convert

      
       to 
      
      
      
      .
  • Nucleophilic Reactivity: The 5-amino group makes the ring electron-rich and nucleophilic.

    • Implication:Strict Segregation. Do not mix with strong oxidizing agents (e.g., peroxides, permanganates) or acid chlorides in the waste stream, as this can lead to rapid, exothermic decomposition or formation of unstable intermediates.

  • Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis in strong acids or bases.

    • Implication: Maintain waste pH between 5–9 to prevent degradation into 5-aminoisoxazole-3-carboxylic acid, which may alter solubility and toxicity profiles during storage.[2]

Disposal Workflow & Decision Matrix

The following protocol utilizes a Self-Validating System : at every transfer point, the user must verify the waste state (Solid vs. Liquid) and compatibility before proceeding.

Step-by-Step Protocol

A. Solid Waste (Pure Substance)

  • Containment: Do not sweep dust into general trash. Collect spilled solids using a damp paper towel (to suppress dust) or a dedicated chemical vacuum.

  • Packaging: Place the solid (and any contaminated wipes) into a clear, sealable polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE jar labeled "Hazardous Waste - Solid Organic - Toxic."

  • Disposal Path: Transfer to the facility's High-Temperature Incineration stream.

B. Liquid Waste (Reaction Mixtures/Stock Solutions)

  • Solvent Identification: Determine the primary solvent.

    • If dissolved in DMSO, Methanol, Ethanol, or Ethyl Acetate: Classify as Non-Halogenated Organic Waste .

    • If dissolved in DCM or Chloroform: Classify as Halogenated Organic Waste .

  • Segregation Check: Ensure the waste container does not contain strong oxidizers or mineral acids.[4]

  • Transfer: Pour into the appropriate carboy (HDPE or Glass) using a funnel.

  • Rinsing: Triple rinse the empty original container with a compatible solvent (e.g., acetone) and add rinsate to the waste container.

Visual Workflow (Decision Tree)

DisposalWorkflow Start Waste Generation: Ethyl 5-aminoisoxazole-3-carboxylate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, contaminated wipes) StateCheck->Solid Liquid Liquid Waste (Dissolved in solvent) StateCheck->Liquid Bagging Double Bag in 4-mil Polyethylene Solid->Bagging SolventCheck Check Solvent Type Liquid->SolventCheck BinSolid Bin: Solid Organic Waste (Toxic/Irritant) Bagging->BinSolid NonHalo Non-Halogenated (DMSO, MeOH, EtOAc) SolventCheck->NonHalo No Halogens Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens BinLiqNH Carboy: Organic Solvents (Non-Halogenated) NonHalo->BinLiqNH BinLiqH Carboy: Organic Solvents (Halogenated) Halo->BinLiqH Incineration FINAL DISPOSAL: Incineration with Scrubber BinSolid->Incineration BinLiqNH->Incineration BinLiqH->Incineration

Caption: Figure 1. Logic flow for segregating isoxazole waste streams to ensure compatibility with incineration protocols.

Regulatory Compliance (RCRA & EPA)

While Ethyl 5-aminoisoxazole-3-carboxylate is not explicitly listed on the EPA's P-List (Acutely Toxic) or U-List (Toxic) by specific CAS name, it is the generator's responsibility to characterize the waste.[2]

  • Waste Characterization: Under RCRA (40 CFR § 262.11), this substance must be treated as hazardous due to its GHS toxicity profile (H302).

  • Waste Code Assignment:

    • If the waste exhibits ignitability (flash point < 60°C due to solvent): D001 .

    • If the waste is purely toxic/irritant without other characteristics: It is often coded as Non-Regulated Chemical Waste federally, but Hazardous under state/local/institutional guidelines.

    • Recommendation: Treat as Hazardous Chemical Waste to avoid "cradle-to-grave" liability gaps.

Emergency Spill Response

In the event of a benchtop spill:

  • Evacuate & Ventilate: Remove personnel from the immediate area. If the powder is airborne, evacuate the lab.

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. A N95 dust mask is recommended for powder spills.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation. Sweep carefully into a dustpan.

    • Liquids: Absorb with vermiculite or spill pads.

  • Decontamination: Clean the surface with a mild detergent and water. Do not use bleach (hypochlorite), as it may react with the amine to form chloramines (toxic gas).

References

  • PubChem. (2023). Ethyl 5-amino-1,2-oxazole-3-carboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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